Propargyl-PEG1-SS-PEG1-C2-Boc
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-[2-(2-prop-2-ynoxyethyldisulfanyl)ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O4S2/c1-5-7-16-9-11-19-20-12-10-17-8-6-13(15)18-14(2,3)4/h1H,6-12H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQOZIFQBVKJGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCSSCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201122948 | |
| Record name | Propanoic acid, 3-[2-[[2-(2-propyn-1-yloxy)ethyl]dithio]ethoxy]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201122948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807518-78-0 | |
| Record name | Propanoic acid, 3-[2-[[2-(2-propyn-1-yloxy)ethyl]dithio]ethoxy]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807518-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-[2-[[2-(2-propyn-1-yloxy)ethyl]dithio]ethoxy]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201122948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Propargyl-PEG1-SS-PEG1-C2-Boc: A Technical Guide to a Cleavable Bifunctional Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG1-SS-PEG1-C2-Boc is a heterobifunctional linker molecule integral to the development of advanced targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its precisely designed architecture incorporates several key functional components: a terminal propargyl group for bioorthogonal "click" chemistry, a central disulfide bond engineered for intracellular cleavage, polyethylene (B3416737) glycol (PEG) spacers to enhance solubility and pharmacokinetic properties, and a Boc-protected amine for controlled, sequential conjugation. This guide provides a comprehensive technical overview of its properties, a representative synthesis protocol, and its application in the construction of targeted drug delivery systems.
Core Structure and Functionality
The molecular structure of this compound is designed for modular assembly of complex bioconjugates.
-
Propargyl Group: The terminal alkyne functionality is a reactive handle for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. This allows for the highly efficient and specific covalent attachment to molecules bearing an azide (B81097) group, such as modified antibodies, small molecule drugs, or protein ligands.[1]
-
PEG Spacers (PEG1): The two short polyethylene glycol units enhance the hydrophilicity of the linker. This is crucial for improving the solubility and reducing the aggregation of the resulting conjugate, which often involves large and hydrophobic biomolecules. The PEG chains can also positively influence the pharmacokinetic profile of the final therapeutic agent.
-
Disulfide Bond (-SS-): The disulfide bridge is a key feature, rendering the linker cleavable. This bond is relatively stable in the oxidizing environment of the bloodstream but is readily reduced and cleaved in the presence of higher concentrations of glutathione, as found inside cells.[2] This differential stability enables the selective release of a conjugated payload within the target cell, minimizing off-target toxicity.[2]
-
C2-Boc Group: This component consists of a two-carbon spacer terminating in an amine that is protected by a tert-butyloxycarbonyl (Boc) group. The Boc protecting group is stable under many reaction conditions but can be efficiently removed under acidic conditions (e.g., with trifluoroacetic acid). This allows for a controlled, stepwise synthesis strategy where the deprotected amine can be subsequently conjugated to another molecule of interest, for example, through amide bond formation.
Physicochemical and Technical Data
While specific experimental data for this proprietary linker is not extensively published, the following table summarizes its key specifications based on available supplier data and typical characteristics for such molecules.
| Property | Value | Source/Comment |
| CAS Number | 1807518-78-0 | |
| Molecular Formula | C₁₄H₂₄O₄S₂ | |
| Molecular Weight | 320.46 g/mol | |
| Purity | >96% | |
| Appearance | White to off-white solid or oil | Typical for PEGylated compounds. |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂ | Expected solubility based on structure; empirical testing is recommended for specific applications. |
| Storage Conditions | -20°C, under inert atmosphere | Recommended to prevent degradation of the disulfide bond and alkyne group. |
Representative Experimental Protocols
The following protocols are representative methodologies for the synthesis and application of this compound, based on established chemical principles for similar heterobifunctional linkers. Researchers should optimize these protocols for their specific molecular contexts.
Protocol 1: Synthesis of an Azide-Modified Targeting Ligand
This protocol describes the introduction of an azide group onto a targeting ligand (e.g., a small molecule inhibitor) that has a suitable hydroxyl handle. This prepares the ligand for conjugation to the propargyl group of the linker.
-
Mesylation of the Ligand:
-
Dissolve the hydroxyl-containing targeting ligand (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (B128534) (Et₃N) (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl) (1.2 eq).
-
Stir the reaction at 0°C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step.
-
-
Azidation:
-
Dissolve the crude mesylated ligand in anhydrous dimethylformamide (DMF).
-
Add sodium azide (NaN₃) (3.0 eq) to the solution.
-
Heat the reaction mixture to 60-80°C and stir until the mesylate is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the azide-functionalized ligand by silica (B1680970) gel column chromatography.
-
Protocol 2: Conjugation via Click Chemistry
This protocol details the conjugation of the azide-modified targeting ligand to this compound.
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve the azide-functionalized targeting ligand (1.0 eq) and this compound (1.1 eq) in a solvent system such as a mixture of t-butanol and water.
-
-
Catalyst Preparation:
-
Prepare a fresh solution of a copper(I) catalyst. This can be generated in situ by mixing copper(II) sulfate (CuSO₄) (0.1 eq) with a reducing agent like sodium ascorbate (B8700270) (0.2 eq). A ligand such as TBTA (tris(benzyltriazolylmethyl)amine) is often used to stabilize the Cu(I) oxidation state.
-
-
Click Reaction:
-
Add the catalyst solution to the mixture of the azide and alkyne components.
-
Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours. Monitor progress by LC-MS.
-
-
Purification:
-
Upon completion, purify the resulting conjugate using an appropriate method, such as reverse-phase High-Performance Liquid Chromatography (RP-HPLC), to yield the purified Boc-protected conjugate.
-
Protocol 3: Boc Deprotection and Final Conjugation
This protocol describes the removal of the Boc protecting group and subsequent conjugation to a second molecule, for instance, a ligand for an E3 ubiquitin ligase containing a carboxylic acid group.
-
Boc Deprotection:
-
Dissolve the purified Boc-protected conjugate in DCM.
-
Add an equal volume of trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for 1-2 hours, monitoring the deprotection by LC-MS.
-
Concentrate the reaction mixture under reduced pressure. Co-evaporate with a solvent like toluene (B28343) to remove residual TFA. The resulting amine-TFA salt is often used directly.
-
-
Amide Coupling:
-
Dissolve the E3 ligase ligand (containing a carboxylic acid) (1.0 eq) in anhydrous DMF.
-
Add a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) and a base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir for a few minutes to activate the carboxylic acid.
-
Add a solution of the deprotected amine-TFA salt (1.2 eq) and additional DIPEA (1.2 eq) in DMF.
-
Stir the reaction at room temperature overnight.
-
Monitor the formation of the final PROTAC or ADC precursor by LC-MS.
-
-
Final Purification:
-
Purify the final conjugate by RP-HPLC to obtain the desired product with high purity.
-
Mandatory Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
General Workflow for PROTAC Synthesis
Caption: Workflow for synthesizing a PROTAC using the linker.
Mechanism of Intracellular Cleavage
Caption: Disulfide linker cleavage in the cell.
Conclusion
This compound is a sophisticated and versatile chemical tool for the development of next-generation targeted therapeutics. Its combination of a bioorthogonal handle, a cleavable disulfide bond, and an orthogonally protected amine provides researchers with a high degree of control over the synthesis of complex bioconjugates. The principles and representative protocols outlined in this guide serve as a foundation for the application of this linker in the creation of innovative ADCs and PROTACs, paving the way for more effective and selective therapies.
References
Propargyl-PEG1-SS-PEG1-C2-Boc: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure, properties, and applications of the heterobifunctional linker, Propargyl-PEG1-SS-PEG1-C2-Boc. This linker is a valuable tool in the development of advanced bioconjugates, particularly in the fields of antibody-drug conjugates (ADCs) and targeted drug delivery.
Core Structure and Properties
This compound is a versatile linker that incorporates three key functional components: a propargyl group for "click" chemistry, a cleavable disulfide bond, and a Boc-protected amine for sequential conjugation. The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and provide flexibility to the molecule.
Chemical Structure:
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₄O₄S₂ | [1][2] |
| Molecular Weight | 320.46 g/mol | [1][2] |
| CAS Number | 1807518-78-0 | [1] |
| Purity | >96% | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF, DCM | [3] |
| Storage | -20°C |
Mechanism of Action and Key Applications
The unique trifunctional nature of this compound enables a modular and strategic approach to the synthesis of complex bioconjugates.
Key Applications:
-
Antibody-Drug Conjugates (ADCs): This linker is primarily designed for the development of ADCs.[4][5] The propargyl group can be conjugated to an azide-modified antibody via copper-catalyzed azide-alkyne cycloaddition (CuAAC). The Boc-protected amine, after deprotection, allows for the attachment of a cytotoxic payload. The disulfide bond provides a cleavable linkage that is stable in circulation but is readily reduced in the intracellular environment of tumor cells, releasing the active drug.[][7]
-
Targeted Drug Delivery: The linker can be used to construct targeted drug delivery systems by attaching targeting ligands (e.g., peptides, small molecules) to the propargyl group and therapeutic agents to the amine.
-
PROTACs (Proteolysis Targeting Chimeras): While this specific linker has a disulfide cleavage site not typical for most PROTACs, its functional groups (alkyne and protected amine) are characteristic of linkers used in PROTAC synthesis.[8][9][10][11]
Signaling Pathway: Intracellular Release of Payload from an ADC
The following diagram illustrates the mechanism of action of an ADC constructed with a disulfide-containing linker like this compound.
Caption: Mechanism of action of an ADC with a cleavable disulfide linker.
Experimental Protocols
The following are generalized experimental protocols for the use of this compound. These protocols are based on standard procedures for similar linkers and may require optimization for specific applications.
Protocol 1: Boc Deprotection of this compound
This procedure removes the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine for subsequent conjugation.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).
-
Add TFA to the solution in a 1:1 ratio (v/v) with DCM.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Re-dissolve the residue in DCM and neutralize by washing with saturated sodium bicarbonate solution.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine. The product can often be used in the next step without further purification.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" chemistry reaction to conjugate the propargyl group of the linker with an azide-modified molecule (e.g., an antibody or a targeting ligand).
Materials:
-
This compound (or its deprotected amine derivative)
-
Azide-modified molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolve the azide-modified molecule and the propargyl-containing linker in the reaction buffer.
-
In a separate tube, prepare a fresh solution of sodium ascorbate in the reaction buffer.
-
In another tube, prepare a premix of CuSO₄ and THPTA in the reaction buffer.
-
Add the CuSO₄/THPTA premix to the solution containing the azide (B81097) and alkyne.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or SDS-PAGE for protein conjugations.
-
Purify the conjugate using an appropriate method, such as size exclusion chromatography, to remove unreacted reagents.
Experimental Workflow for ADC Synthesis
The following diagram outlines a typical workflow for the synthesis of an ADC using this compound.
Caption: A representative workflow for the synthesis of an ADC.
Conclusion
This compound is a well-defined, heterobifunctional linker that offers a powerful platform for the construction of sophisticated bioconjugates. Its distinct functional groups allow for a controlled, sequential conjugation strategy, while the cleavable disulfide bond enables the targeted release of payloads in a reducing environment. This makes it a valuable component in the design and development of next-generation antibody-drug conjugates and other targeted therapies. Researchers utilizing this linker can benefit from its versatility and the robust, well-established chemistries associated with its functional moieties.
References
- 1. How Linker Design Drives the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. njbio.com [njbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 7. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 8. CAS Number Search List | AxisPharm [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. researchgate.net [researchgate.net]
Propargyl-PEG1-SS-PEG1-C2-Boc molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical properties of Propargyl-PEG1-SS-PEG1-C2-Boc, a bifunctional crosslinker molecule. This guide is intended for researchers and professionals in the fields of chemistry, biochemistry, and drug development who are interested in utilizing such linkers in their work.
Core Molecular Data
The fundamental chemical properties of this compound are summarized in the table below. This information is critical for accurate experimental design, including reaction stoichiometry and analytical characterization.
| Property | Value |
| Molecular Formula | C14H24O4S2 |
| Molecular Weight | 320.46 g/mol |
| CAS Number | 1807518-78-0 |
| Purity | >96% |
Chemical Structure and Functionality
This compound is a heterobifunctional linker molecule. Its structure consists of several key functional groups that enable its use in bioconjugation and the development of more complex molecular architectures.
-
Propargyl Group: The terminal alkyne group (propargyl) is a key functional handle for "click chemistry" reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the highly efficient and specific conjugation of this linker to molecules bearing an azide (B81097) group.
-
PEG1 Spacers: The two polyethylene (B3416737) glycol (PEG) units (PEG1) are short, hydrophilic spacers. The inclusion of PEG linkers in bioconjugates can improve solubility, reduce steric hindrance, and decrease immunogenicity.
-
Disulfide Bond (-SS-): The disulfide bond is a cleavable linker. It is stable under physiological conditions but can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or glutathione (B108866) (GSH). This feature is particularly useful for designing drug delivery systems where the payload is released in the reducing environment of the cell cytoplasm.
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines. Its presence indicates that this end of the linker is designed for further chemical modification, likely after deprotection to reveal a primary amine. This amine can then be used to conjugate the linker to other molecules, for example, through amide bond formation.
Experimental Applications and Workflow
A potential application of this linker is in the field of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The cleavable disulfide bond could be advantageous in designing PROTACs with specific release mechanisms.
Below is a conceptual workflow for the synthesis of a PROTAC using a linker like this compound.
Caption: Conceptual workflow for PROTAC synthesis.
Potential Signaling Pathway Involvement
The end-product of a synthesis involving this compound, such as a PROTAC, would be designed to interact with specific cellular signaling pathways. For instance, a PROTAC designed to degrade a particular kinase would modulate the signaling pathway in which that kinase is involved.
The diagram below illustrates the general mechanism of action for a PROTAC, which involves hijacking the ubiquitin-proteasome system.
Caption: General mechanism of action for a PROTAC.
The Strategic Role of Propargyl-PEG1-SS-PEG1-C2-Boc in Advancing Antibody-Drug Conjugate Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
The landscape of targeted cancer therapy is continually being reshaped by the innovation of Antibody-Drug Conjugates (ADCs). These complex biotherapeutics leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. The success of an ADC is critically dependent on the linker that bridges the antibody and the payload. Propargyl-PEG1-SS-PEG1-C2-Boc is a meticulously designed heterobifunctional linker that embodies several key attributes for the development of next-generation ADCs. This technical guide delves into the core features of this linker, providing a comprehensive overview of its structure, mechanism of action, and its application in ADC development, supplemented with representative experimental protocols and data.
Molecular Architecture and Functional Components
This compound is a cleavable linker characterized by three principal functional domains: a propargyl group for bioorthogonal conjugation, a disulfide bond for intracellular cleavage, and a Boc-protected amine for payload attachment. Its CAS number is 1807518-78-0.[1][]
-
Propargyl Group: This terminal alkyne serves as a reactive handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3] This reaction is highly efficient, specific, and bioorthogonal, meaning it does not interfere with biological processes.[4] This enables precise, site-specific conjugation of the linker-payload complex to an azide-modified antibody, leading to a homogeneous ADC with a defined drug-to-antibody ratio (DAR).[4]
-
Disulfide Bond (-S-S-): This feature renders the linker cleavable. The disulfide bond is relatively stable in the bloodstream's oxidizing environment but is susceptible to reduction in the intracellular environment, which has a significantly higher concentration of glutathione (B108866) (GSH).[5] This differential stability ensures that the cytotoxic payload is preferentially released inside the target cancer cells.[6]
-
Polyethylene Glycol (PEG) Spacers: The two PEG1 units enhance the hydrophilicity and solubility of the linker and the resulting ADC. This can help to mitigate aggregation issues often associated with hydrophobic payloads and improve the pharmacokinetic profile of the conjugate.[7]
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for the controlled and efficient attachment of a cytotoxic payload. The Boc group can be readily removed under acidic conditions to reveal the amine, which can then be coupled to a payload's carboxylic acid functionality.[7]
Mechanism of Action in ADC Context
The functionality of an ADC employing the this compound linker can be conceptualized in a multi-step process, as illustrated in the signaling pathway below.
References
- 1. amsbio.com [amsbio.com]
- 3. benchchem.com [benchchem.com]
- 4. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]
- 5. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
The Propargyl Group: A Linchpin in Modern Bioconjugation Strategies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical biology and drug development, the ability to selectively and efficiently link molecules is paramount. Among the chemical motifs that have revolutionized this field, the propargyl group stands out as a cornerstone of bioconjugation.[1] Its unique reactivity, stability, and compact size have made it an indispensable tool for scientists creating sophisticated biomolecular architectures, from antibody-drug conjugates (ADCs) to complex imaging probes.[2] This technical guide provides a comprehensive exploration of the propargyl group's function in bioconjugation, with a focus on its central role in "click chemistry."
The Core of Click Chemistry: Structure and Reactivity
The propargyl group is a functional group with the chemical structure -CH₂C≡CH, characterized by a terminal alkyne.[1] This terminal alkyne is the key to its utility in bioconjugation, primarily through its participation in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of click chemistry.[3] The reaction's success hinges on the propargyl group's favorable characteristics:
-
High Reactivity in a Specific Reaction: The terminal alkyne readily reacts with an azide-functionalized molecule in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring.[1][4] This reaction is exceptionally fast and high-yielding.[5]
-
Bioorthogonality: Both the propargyl group and its azide (B81097) partner are largely unreactive with common biological functional groups, ensuring that the conjugation reaction is highly specific and avoids unwanted side reactions with native biomolecules.[4][6]
-
Stability: The resulting triazole linkage is chemically robust and resistant to hydrolysis and enzymatic cleavage, providing a stable connection between the conjugated molecules.[4]
-
Minimal Steric Hindrance: The small size and linear geometry of the propargyl group minimize steric hindrance, facilitating its access to the catalytic copper ion and the azide coupling partner.[1]
Key Bioconjugation Reactions Involving the Propargyl Group
The versatility of the propargyl group is primarily leveraged through two main types of azide-alkyne cycloaddition reactions:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the most prominent application of the propargyl group in bioconjugation.[3] It involves the reaction of a terminal alkyne (the propargyl group) with an azide to form a stable triazole linkage, catalyzed by a copper(I) species.[7] The copper(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate (B8700270).[7] To prevent oxidative damage to sensitive biomolecules, a copper-chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) is often employed.[7]
// Nodes propargyl [label="Propargyl Group\n(R-C≡CH)", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; azide [label="Azide\n(R'-N₃)", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; cu1_catalyst [label="Cu(I) Catalyst", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", color="#202124"]; copper_acetylide [label="Copper Acetylide\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; six_membered_intermediate [label="Six-membered\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; triazole [label="1,4-Disubstituted\n1,2,3-Triazole", fillcolor="#34A853", fontcolor="#FFFFFF", color="#202124"];
// Edges propargyl -> copper_acetylide [label="+ Cu(I)", color="#4285F4"]; cu1_catalyst -> copper_acetylide [style=invis]; azide -> six_membered_intermediate [color="#EA4335"]; copper_acetylide -> six_membered_intermediate [color="#4285F4"]; six_membered_intermediate -> triazole [label="Rearrangement", color="#4285F4"]; triazole -> cu1_catalyst [label="Regenerates", style=dashed, color="#FBBC05"];
// Invisible edges for alignment {rank=same; propargyl; azide;} {rank=same; copper_acetylide;} {rank=same; six_membered_intermediate;} {rank=same; triazole;} {rank=same; cu1_catalyst;} } Caption: Simplified mechanism of the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications within living cells where the cytotoxicity of copper is a concern, the strain-promoted azide-alkyne cycloaddition (SPAAC) offers a powerful alternative.[8] SPAAC utilizes a strained cyclooctyne (B158145) instead of a terminal alkyne like the propargyl group.[8] The high ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without the need for a catalyst.[8] While the propargyl group itself is not directly used in SPAAC, the fundamental principle of azide-alkyne cycloaddition remains central.
// Nodes cyclooctyne [label="Strained Cyclooctyne", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; azide [label="Azide\n(R'-N₃)", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; transition_state [label="[3+2] Cycloaddition\nTransition State", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; triazole [label="Stable Triazole\nProduct", fillcolor="#34A853", fontcolor="#FFFFFF", color="#202124"];
// Edges cyclooctyne -> transition_state [color="#4285F4"]; azide -> transition_state [color="#EA4335"]; transition_state -> triazole [label="Spontaneous", color="#4285F4"];
// Invisible edges for alignment {rank=same; cyclooctyne; azide;} {rank=same; transition_state;} {rank=same; triazole;} } Caption: The catalyst-free mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Quantitative Data for Propargyl Group Bioconjugation
The efficiency of CuAAC reactions is a key factor in their widespread adoption. The following tables summarize important quantitative data for these reactions.
Table 1: Reaction Kinetics of CuAAC
| Alkyne Compound | Copper Ligand | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Propargyl Alcohol | THPTA | ~10 - 10⁴ | [1] |
| Phenylacetylene | THPTA | ~10 - 10⁴ | [1] |
Note: Kinetic data is highly sensitive to specific reactants, ligand, solvent, and temperature.[1]
Table 2: Recommended Reagent Concentrations and Ratios for CuAAC
| Reagent | Recommended Concentration/Ratio | Notes | Reference |
| Alkyne:Azide Molar Ratio | 1:1.2 | A slight excess of the azide is often used. | [9] |
| Copper(I) Catalyst | 1-5 mol% relative to the limiting reagent | Higher concentrations can sometimes lead to protein aggregation. | [9][10] |
| Copper-Stabilizing Ligand (e.g., THPTA) | 1:2 to 1:5 molar ratio with CuSO₄ | The ligand protects the Cu(I) from oxidation. | [10][11] |
| Sodium Ascorbate | 5-10 mol% relative to the limiting reagent | Should be prepared fresh. | [3][9] |
| Propargyl-PEG-NHS ester:Protein Molar Ratio | 5:1 to 20:1 | For initial protein modification. | [12] |
| Azide-Molecule:Propargyl-Protein Molar Ratio | 2:1 to 10:1 | For the subsequent click chemistry step. | [13] |
Applications in Research and Drug Development
The robustness and orthogonality of CuAAC have led to its widespread adoption across various scientific disciplines.[1]
-
Drug Discovery: The propargyl group is frequently incorporated into small molecules to facilitate the rapid synthesis of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.[1][14]
-
Bioconjugation: The biocompatibility of the CuAAC reaction allows for the specific labeling of biomolecules such as proteins, nucleic acids, and glycans, both in vitro and in living systems.[1][15][16] This has enabled advancements in proteomics, diagnostics, and the development of targeted therapeutics.[17]
-
Antibody-Drug Conjugates (ADCs): The propargyl group serves as a key linker component for attaching potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[2][9]
-
PROTACs (Proteolysis Targeting Chimeras): In the synthesis of PROTACs, the propargyl group is used to link a target protein-binding ligand to an E3 ubiquitin ligase ligand, facilitating the degradation of the target protein.[7]
-
Protein and Peptide Modification: It allows for the site-specific labeling of proteins and peptides with various functional molecules, including fluorescent dyes and affinity tags.[9][13]
-
Nucleic Acid Modification: Propargyl groups can be incorporated into oligonucleotides for labeling and for the synthesis of complex DNA and RNA constructs.[15][18][19]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of click chemistry. Below are generalized protocols for key experiments involving propargyl-modified compounds.
Protocol 1: General Procedure for CuAAC Bioconjugation
Materials:
-
Propargyl-functionalized biomolecule
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand
-
Sodium ascorbate
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Stock Solution Preparation:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the propargyl-functionalized biomolecule and the azide-containing molecule in the reaction buffer. A typical starting molar ratio is 1:1.2 (alkyne:azide).[9]
-
-
Catalyst Preparation:
-
Prepare the copper/ligand complex by mixing CuSO₄ and THPTA in a 1:2 molar ratio and let it stand for a few minutes.[9]
-
-
Reaction Initiation:
-
Add the copper/ligand complex to the reaction mixture. A final copper concentration of 1-5 mol% relative to the limiting reagent is a good starting point.[9]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mol% relative to the limiting reagent.[9]
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours.[9] The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS).
-
-
Purification:
-
Once the reaction is complete, purify the conjugate to remove unreacted starting materials, catalyst, and byproducts. For protein conjugates, size-exclusion chromatography (SEC) or dialysis are common purification methods.[9]
-
Protocol 2: Two-Step Protein Labeling using a Propargyl-PEG-NHS Ester
This protocol describes the initial modification of a protein with a propargyl group, followed by a click chemistry reaction.
Step 1: Protein Propargylation
-
Protein Preparation: Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[12]
-
Labeling Reaction: Add a 5 to 20-fold molar excess of a dissolved Propargyl-PEG-NHS ester to the protein solution.[12]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[12]
-
Purification: Remove excess, unreacted NHS ester using a desalting column or dialysis, exchanging the buffer to a suitable buffer for the click reaction (e.g., PBS, pH 7.4).[12]
Step 2: Click Chemistry Reaction
-
Follow the procedure outlined in Protocol 1 , using the purified propargylated protein from Step 1 as the propargyl-functionalized biomolecule.
// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", color="#202124"]; reagent_prep [label="Reagent & Buffer\nPreparation", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; protein_propargylation [label="Protein Propargylation\n(Optional, Two-Step)", fillcolor="#FBBC05", fontcolor="#202124", color="#202124"]; purification1 [label="Purification 1\n(e.g., Desalting)", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; click_reaction [label="CuAAC Reaction Setup\n(Alkyne + Azide + Catalyst)", fillcolor="#EA4335", fontcolor="#FFFFFF", color="#202124"]; incubation [label="Incubation\n(1-4h at RT)", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; purification2 [label="Purification 2\n(e.g., SEC, Dialysis)", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; analysis [label="Analysis\n(e.g., LC-MS, SDS-PAGE)", fillcolor="#34A853", fontcolor="#FFFFFF", color="#202124"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", color="#202124"];
// Edges start -> reagent_prep [color="#4285F4"]; reagent_prep -> protein_propargylation [color="#4285F4"]; protein_propargylation -> purification1 [color="#4285F4"]; purification1 -> click_reaction [color="#4285F4"]; reagent_prep -> click_reaction [label="For One-Step Reaction", style=dashed, color="#5F6368"]; click_reaction -> incubation [color="#4285F4"]; incubation -> purification2 [color="#4285F4"]; purification2 -> analysis [color="#4285F4"]; analysis -> end [color="#4285F4"]; } Caption: General experimental workflow for bioconjugation using a propargyl group.
Conclusion
The propargyl group is a powerful and versatile functional group that has become a cornerstone of modern bioconjugation.[1] Its central role in the highly efficient and bioorthogonal copper-catalyzed azide-alkyne cycloaddition reaction has provided researchers with a robust tool for the precise construction of complex biomolecules.[3] The ability to reliably and specifically form stable triazole linkages has accelerated progress in drug discovery, enabled sophisticated bioconjugation strategies, and facilitated the creation of novel biomaterials.[1] As the field of chemical biology continues to evolve, the unassuming yet powerful propargyl group will undoubtedly remain a key player in the development of the next generation of therapeutics and research tools.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Propargyl NHS Modified Oligo Synthesis [biosyn.com]
- 16. 2'-O-propargyl G Oligo Modifications from Gene Link [genelink.com]
- 17. benchchem.com [benchchem.com]
- 18. Quick Click: The DNA-Templated Ligation of 3'-O-Propargyl- and 5'-Azide-Modified Strands Is as Rapid as and More Selective than Ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Benefits of PEGylation in ADC and PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic design of linker molecules is a critical determinant of the therapeutic index for both Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker, which connects the targeting moiety to the therapeutic payload or E3 ligase binder, profoundly influences the molecule's stability, solubility, pharmacokinetics (PK), and ultimately, its efficacy and safety. Polyethylene glycol (PEG) has emerged as a cornerstone of modern linker technology. This guide provides a comprehensive technical overview of the multifaceted benefits of PEGylation in ADC and PROTAC linker design, supported by quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows.
The Role of PEGylation in Antibody-Drug Conjugate (ADC) Linkers
ADCs are a class of biopharmaceuticals designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.[1] The linker in an ADC is crucial for ensuring the conjugate remains stable in circulation and releases its payload only upon reaching the target cell.[1][2]
Core Benefits of PEGylated ADC Linkers
The incorporation of PEG chains into ADC linkers addresses several key challenges in ADC development:
-
Improved Hydrophilicity and Solubility: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, reduced stability, and difficulties in formulation.[3][4] PEGylation significantly increases the overall hydrophilicity of the ADC, mitigating these issues.[3][5] The ether oxygens in the PEG backbone form a hydration shell, enhancing solubility in aqueous environments.[5]
-
Enhanced Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which reduces its renal clearance and prolongs its circulation half-life.[3][6] This extended exposure allows for greater accumulation of the ADC at the tumor site.[3][7] Studies have shown that PEGylated ADCs exhibit dramatically improved PK profiles, including a longer half-life (t1/2) and an increased area under the plasma concentration-time curve (AUC).[2]
-
Increased Drug-to-Antibody Ratio (DAR): The hydrophilicity imparted by PEG linkers enables the attachment of more hydrophobic drug molecules per antibody without causing aggregation.[2][6] This allows for a higher DAR, which can lead to the delivery of a higher concentration of the cytotoxic drug to target cells and potentially a 10 to 100-fold enhancement in in vivo potency.[2]
-
Reduced Immunogenicity and Toxicity: The flexible PEG chains can shield immunogenic epitopes on the payload or antibody, reducing the risk of an immune response.[6][8] By minimizing non-specific uptake by healthy tissues, PEG linkers contribute to a wider therapeutic window and reduced off-target toxicity.[6][8]
Quantitative Data: Impact of PEGylation on ADC Properties
The advantages of PEGylation can be quantified through preclinical studies. The following tables summarize comparative data for PEGylated versus non-PEGylated ADCs.
Table 1: Comparative Pharmacokinetics of Branched vs. Linear PEG Linkers in ADCs (DAR 8)
| Linker Architecture | Clearance (mL/day/kg) | Key Finding |
| Linear PEG (8 units) | 15.6 | A branched PEG architecture is more effective at reducing clearance for heavily loaded ADCs compared to a linear PEG of similar molecular weight.[9] |
| Branched PEG (8 units) | 11.2 | The three-dimensional structure of branched PEGs provides a more effective hydrophilic shield.[9] |
Table 2: In Vivo Comparison of PEGylated vs. Non-PEGylated Bioconjugates
| Parameter | Non-PEGylated (SMCC-MMAE) | PEGylated (PEG10K-MMAE) | Fold Change | Key Finding |
| Circulation Half-life (t1/2) | 19.6 minutes | 219.5 minutes | 11.2x Increase | PEGylation significantly enhances the in vivo therapeutic window by dramatically improving circulation time.[10] |
| Off-target Toxicity | Higher | Reduced | >4x Decrease | The hydrophilic shield provided by PEG reduces non-specific interactions, thereby lowering toxicity.[10] |
| In Vitro Cytotoxicity (IC50) | ~5 nM | ~110 nM | 22x Decrease | While in vitro potency may decrease due to steric hindrance from the large PEG chain, the in vivo benefits often outweigh this effect.[10] |
Visualizing the ADC Mechanism of Action and Development Workflow
The Role of PEGylation in PROTAC Linkers
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[11][12] They consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[13] The linker is a pivotal component, as its length and composition profoundly influence the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[12][14]
Core Benefits of PEGylated PROTAC Linkers
PEGylation is a key strategy in PROTAC linker design to enhance drug-like properties:
-
Improved Solubility: PROTACs are often large molecules with high molecular weights and inherent hydrophobicity, leading to poor aqueous solubility.[7][] PEG linkers, being hydrophilic, significantly increase the solubility of PROTACs, which is crucial for their biological activity and formulation.[7][12][16]
-
Enhanced Cell Permeability: While seemingly counterintuitive, PEGylation can improve cell membrane permeability.[7] Flexible PEG linkers may allow the PROTAC to adopt folded, more compact conformations that shield polar surface area, facilitating passage across the lipophilic cell membrane—a phenomenon sometimes called "molecular chameleonicity".[13][17]
-
Tunable Length for Optimal Ternary Complex Formation: The degradation efficiency of a PROTAC is highly dependent on the geometry of the ternary complex.[14] The length of the PEG chain can be precisely controlled, allowing for systematic optimization of the distance between the two ligands to achieve the most stable and productive ternary complex.[7][]
-
Reduced Non-specific Binding: The hydrophilic nature of PEG can reduce non-specific binding to other proteins and cellular components, which can improve the selectivity of the PROTAC.[7]
Quantitative Data: Impact of PEGylation on PROTAC Properties
The length of the PEG linker is a critical parameter that must be empirically optimized.
Table 3: Impact of PEG Linker Length on PROTAC Permeability (VHL-based PROTACs)
| Linker | Molecular Weight ( g/mol ) | H-Bond Acceptors | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Key Finding |
| Alkyl (C3) | 785.0 | 11 | 0.9 | Increasing the number of PEG units often results in an increase in molecular weight and hydrogen bond acceptors, which can reduce passive permeability.[13] |
| 1-unit PEG | 815.0 | 12 | 0.2 | The optimal length is system-dependent and must be determined empirically to balance permeability with ternary complex stability.[13][17] |
| 2-unit PEG | 859.0 | 13 | 0.04 | A significant decrease in permeability is observed as the PEG linker length increases in this series.[13] |
| Data sourced from studies on VH032-based PROTACs.[13] |
Table 4: Correlation of PEG Linker Length with Cellular Uptake and Degradation Activity
| PROTAC Linker | Cellular Uptake (Relative) | Degradation Activity (Relative) | Key Finding |
| PEG0 (No PEG) | Highest (~14% of total) | Highest | In this specific system, the non-PEGylated PROTAC showed the best cellular uptake and degradation activity.[18] |
| PEG3 | Intermediate | Intermediate | This highlights that while PEG improves solubility, it can sometimes decrease cellular uptake, requiring careful optimization.[18] |
| PEG5 | Lowest | Lowest | The introduction of a PEG linker can be a trade-off between improved physicochemical properties and potentially reduced cell permeability.[18] |
Visualizing the PROTAC Mechanism and Ternary Complex
Detailed Experimental Protocols
Accurate assessment of the benefits of PEGylation requires robust and standardized experimental protocols.
Protocol for ADC Stability and DAR Analysis
Objective: To determine the stability of an ADC in plasma by measuring the change in the average Drug-to-Antibody Ratio (DAR) over time.
-
Materials: ADC stock solution, human or mouse plasma, Protein A/G affinity chromatography resin, appropriate buffers (neutralization, elution), HIC-HPLC system.
-
Procedure:
-
Incubate the ADC in plasma at 37°C.
-
At specified time points (e.g., 0, 24, 48, 96 hours), take an aliquot of the mixture.[19]
-
Isolate the ADC from the plasma using Protein A or G affinity chromatography.[19]
-
Elute the ADC and immediately neutralize the eluate.[19]
-
Analyze the average DAR of the isolated ADC at each time point using Hydrophobic Interaction Chromatography (HIC)-HPLC.[19]
-
-
Data Analysis: Plot the average DAR as a function of time. A stable ADC will show minimal change in DAR over the incubation period.
Protocol for PROTAC Cell Permeability Assessment (PAMPA)
Objective: To measure the passive diffusion permeability of a PROTAC using the Parallel Artificial Membrane Permeability Assay (PAMPA).[13][20]
-
Materials: PAMPA plate system (donor and acceptor plates with a lipid-infused artificial membrane), PROTAC stock solution, buffer solutions, LC-MS/MS system.
-
Procedure:
-
Prepare the PAMPA plate by adding the artificial membrane.
-
Add the PROTAC solution to the donor wells.
-
Add buffer to the acceptor wells.
-
Assemble the plate "sandwich" and incubate for 4 to 16 hours, allowing the PROTAC to diffuse from the donor to the acceptor compartment.[13]
-
After incubation, quantify the concentration of the PROTAC in both donor and acceptor wells using LC-MS/MS.[13]
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) based on the compound concentration in the acceptor well, incubation time, and membrane surface area.[13] Lower Papp values indicate lower passive permeability.[13]
Protocol for In Vitro Cytotoxicity Assay (MTT Assay for ADCs)
Objective: To determine the potency of an ADC in killing a target cancer cell line.
-
Materials: Target cancer cell line, cell culture medium, ADC, MTT reagent, solubilization solution (e.g., DMSO), 96-well plates, plate reader.
-
Procedure:
-
Seed the target cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the ADC and incubate for a period (e.g., 72-96 hours).
-
Add MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals.
-
Add a solubilization solution to dissolve the crystals.
-
Measure the absorbance at a specific wavelength using a plate reader.
-
-
Data Analysis: Plot the cell viability against the ADC concentration and use a non-linear regression model to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[19]
Conclusion
PEG linkers are an indispensable tool in the development of next-generation ADCs and PROTACs.[3] For ADCs, PEGylation enhances solubility, improves pharmacokinetics, and enables higher drug loading, leading to conjugates with improved therapeutic indices.[2][6] For PROTACs, PEG linkers are critical for solubilizing these large molecules and providing the necessary flexibility and length to facilitate optimal ternary complex formation, a key determinant of degradation efficiency.[7][14] The choice of PEG linker architecture (linear vs. branched) and length must be carefully optimized for each specific therapeutic construct to achieve the desired balance between efficacy and safety. The experimental protocols and analytical workflows outlined in this guide provide a framework for the rational design and evaluation of these advanced therapeutic modalities.
References
- 1. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
- 2. adcreview.com [adcreview.com]
- 3. benchchem.com [benchchem.com]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. purepeg.com [purepeg.com]
- 6. labinsights.nl [labinsights.nl]
- 7. benchchem.com [benchchem.com]
- 8. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. precisepeg.com [precisepeg.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 16. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 17. benchchem.com [benchchem.com]
- 18. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
The Cornerstone of Bioconjugation: A Technical Guide to Click Chemistry
For researchers, scientists, and drug development professionals, the ability to precisely and efficiently link molecules is paramount. Click chemistry has emerged as a revolutionary approach in bioconjugation, offering a set of powerful, reliable, and selective reactions for assembling complex molecular architectures. This technical guide delves into the core principles of click chemistry, providing a comprehensive overview of its application in bioconjugation, with a focus on the two most prominent reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Core Principles of Click Chemistry
Coined by K. Barry Sharpless in 2001, "click chemistry" describes a class of reactions with a stringent set of criteria that make them ideal for molecular synthesis, particularly in complex biological environments.[1][2] These reactions are characterized by:
-
High Yields: Click reactions proceed to completion or near completion, minimizing the need for extensive purification.[2]
-
Modular and Wide in Scope: They can be used to join a wide variety of molecular building blocks.
-
Inoffensive Byproducts: If any byproducts are formed, they are non-toxic and easily removed.[1]
-
Stereospecificity: The reaction produces a single, well-defined product isomer.
-
Simple Reaction Conditions: Click reactions are typically conducted in benign solvents, often including water, and at or near room temperature.[1]
-
Bioorthogonality: In the context of bioconjugation, this is a critical requirement. A bioorthogonal reaction can proceed within a living system without interfering with native biochemical processes.[2] The reactive partners in click chemistry, typically azides and alkynes, are largely absent in biological systems, ensuring high specificity.[3]
The fundamental concept involves functionalizing a biomolecule of interest with one reactive handle (e.g., an azide) and a molecule to be attached (e.g., a drug, a fluorescent probe) with the complementary handle (e.g., an alkyne). The two components then "click" together with high efficiency and specificity, forming a stable covalent bond.[2]
Key Click Chemistry Reactions for Bioconjugation
The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a triazole is the foundation of the most widely used click chemistry reactions.[1] However, the thermal reaction is slow and often requires harsh conditions. To overcome this, two powerful catalytic and strain-promoted variations have been developed.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the archetypal "click" reaction, involving the cycloaddition of a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole, catalyzed by a copper(I) species.[2] This reaction is known for its exceptional reliability and high yields. The copper(I) catalyst can be generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663), and a reducing agent like sodium ascorbate (B8700270).[4]
Mechanism of CuAAC:
The catalytic cycle of CuAAC involves the formation of a copper(I)-acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole product, regenerating the copper(I) catalyst.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To address the concerns of copper cytotoxicity in living systems, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[5] This reaction is a copper-free alternative that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The high ring strain of the cyclooctyne provides the activation energy for the reaction to proceed readily with an azide, forming a stable triazole linkage without the need for a catalyst.[6]
Mechanism of SPAAC:
The SPAAC reaction is a concerted [3+2] cycloaddition where the azide reacts directly with the strained alkyne. The release of ring strain is the primary driving force for this rapid and bioorthogonal transformation.
Quantitative Data Presentation
The choice between CuAAC and SPAAC often depends on the specific experimental requirements, balancing the need for rapid kinetics with biocompatibility. The following tables summarize key quantitative data for these two powerful bioconjugation reactions.
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Second-Order Rate Constant (M⁻¹s⁻¹) | 10² - 10³ | 10⁻³ - 1 (highly dependent on cyclooctyne structure) |
| Typical Reaction Time | 1 - 4 hours | 30 minutes to several hours |
| Regioselectivity | Exclusively 1,4-disubstituted triazole | Mixture of regioisomers |
| Biocompatibility | Limited by copper toxicity, suitable for in vitro applications | Excellent for in vivo and live-cell applications |
| Reactant Concentration | Can be performed at low micromolar concentrations | Often requires higher concentrations for reasonable reaction times |
| Yields | Near-quantitative | Generally high, but can be lower than CuAAC |
Table 1: Comparison of Reaction Kinetics and Conditions for CuAAC and SPAAC.
| Cyclooctyne Reagent | Second-Order Rate Constant with Benzyl Azide (M⁻¹s⁻¹) | Key Features |
| Cyclooctyne (OCT) | ~1.2 x 10⁻³ | The original strained alkyne, slow kinetics. |
| Difluorinated Cyclooctyne (DIFO) | ~4.2 x 10⁻² | Increased reactivity due to fluorine substitution. |
| Bicyclo[6.1.0]nonyne (BCN) | ~8.9 x 10⁻² | Good balance of reactivity and stability.[6] |
| Dibenzocyclooctyne (DBCO/ADIBO) | ~3.1 x 10⁻¹ | High reactivity and commonly used.[6] |
| Biarylazacyclooctynone (BARAC) | ~9.6 x 10⁻¹ | One of the fastest cyclooctynes, but can be less stable.[7] |
Table 2: Reaction Kinetics of Various Cyclooctynes in SPAAC.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of click chemistry in bioconjugation. Below are representative protocols for protein labeling using CuAAC and cell surface labeling using SPAAC.
Protocol 1: Protein Bioconjugation using CuAAC
This protocol describes a general procedure for labeling an azide-modified protein with an alkyne-functionalized fluorescent dye.
Materials:
-
Azide-modified protein (1 mg/mL in PBS, pH 7.4)
-
Alkyne-fluorophore (10 mM stock in DMSO)
-
Copper(II) sulfate (CuSO₄) (50 mM stock in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (100 mM stock in water)
-
Sodium ascorbate (1 M stock in water, freshly prepared)
-
Aminoguanidine (B1677879) hydrochloride (100 mM stock in water)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography column (e.g., PD-10)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:
-
100 µL of azide-modified protein solution.
-
1 µL of 10 mM alkyne-fluorophore stock solution (final concentration: 100 µM).
-
-
Prepare the Catalyst Premix: In a separate tube, mix:
-
2 µL of 50 mM CuSO₄ stock solution.
-
4 µL of 100 mM THPTA stock solution.
-
Vortex briefly to mix.
-
-
Add Catalyst and Scavenger:
-
Add 6 µL of the CuSO₄/THPTA premix to the protein-dye mixture.
-
Add 5 µL of 100 mM aminoguanidine hydrochloride solution (final concentration: 5 mM).[4]
-
-
Initiate the Reaction:
-
Add 5 µL of freshly prepared 1 M sodium ascorbate solution (final concentration: 50 mM).[2]
-
Gently mix the reaction by pipetting up and down.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.[2]
-
-
Purification:
-
Purify the labeled protein from excess reagents using a size-exclusion chromatography column equilibrated with PBS.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 7. pubs.acs.org [pubs.acs.org]
Overview of bifunctional linkers in drug discovery
An In-depth Technical Guide to Bifunctional Linkers in Drug Discovery for Researchers, Scientists, and Drug Development Professionals.
Introduction to Bifunctional Linkers
Bifunctional linkers are crucial molecular components in modern drug discovery, enabling the development of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). These linkers connect two distinct molecular entities, a targeting moiety that binds to a specific cell or protein and an effector molecule that elicits a therapeutic effect. The design and chemical properties of the linker are of paramount importance as they significantly influence the stability, efficacy, and overall pharmacokinetic profile of the conjugate drug.
A well-designed bifunctional linker ensures that the conjugate remains intact in circulation until it reaches the target site. Upon reaching the target, the linker may be designed to be cleaved, releasing the effector molecule to exert its function. The choice of linker depends on the specific application and the desired mechanism of action. Linkers can be broadly categorized into cleavable and non-cleavable types, each with distinct advantages and disadvantages.
Types of Bifunctional Linkers
Bifunctional linkers are broadly classified into two main categories: cleavable and non-cleavable linkers. The choice between these types is a critical aspect of the design of targeted therapies.
2.1. Cleavable Linkers
Cleavable linkers are designed to be stable in systemic circulation and to release the payload upon internalization into the target cell, where they encounter specific environmental triggers. This targeted release mechanism minimizes off-target toxicity.
-
Hydrazone Linkers: These are acid-labile linkers that are cleaved in the low pH environment of endosomes and lysosomes. The acidic environment catalyzes the hydrolysis of the hydrazone bond, releasing the drug.
-
Disulfide Linkers: These linkers are cleaved in the presence of high concentrations of glutathione, which is found intracellularly. This redox-sensitive cleavage mechanism allows for targeted drug release within the cell.
-
Peptide Linkers: These linkers are designed to be cleaved by specific proteases that are overexpressed in tumor cells, such as cathepsin B. The specificity of the peptide sequence for the target protease is a key factor in their design.
2.2. Non-Cleavable Linkers
Non-cleavable linkers provide a stable connection between the targeting moiety and the effector molecule. The entire conjugate is internalized, and the drug is released upon the degradation of the targeting moiety (e.g., the antibody in an ADC) in the lysosome. This process results in the release of the drug with the linker and a portion of the targeting moiety attached.
-
Thioether Linkers: These are common non-cleavable linkers that form a stable bond, for example, between an antibody and a cytotoxic payload.
Bifunctional Linkers in Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells. The bifunctional linker plays a critical role in the success of an ADC.
3.1. Role of Linkers in ADC Efficacy and Safety
The linker in an ADC influences several key parameters:
-
Stability: The linker must be stable enough to prevent premature release of the cytotoxic payload in circulation, which could lead to systemic toxicity.
-
Drug-to-Antibody Ratio (DAR): The number of drug molecules conjugated to each antibody, known as the DAR, is influenced by the linker chemistry and can affect the ADC's efficacy and toxicity.
-
Pharmacokinetics: The physicochemical properties of the linker can impact the overall pharmacokinetic profile of the ADC.
The following diagram illustrates the general mechanism of action for an Antibody-Drug Conjugate.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Bifunctional Linkers in PROteolysis TArgeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker in a PROTAC is critical for inducing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
4.1. The Role of Linkers in PROTACs
The linker in a PROTAC is not merely a spacer; it plays an active role in the mechanism of action.
-
Ternary Complex Formation: The length, rigidity, and composition of the linker are crucial for the formation of a productive ternary complex.
-
Physicochemical Properties: The linker significantly influences the solubility, permeability, and metabolic stability of the PROTAC, which are key determinants of its druglike properties.
-
"Hook Effect": At high concentrations, some PROTACs can form binary complexes with either the target protein or the E3 ligase, which are non-productive and can reduce the efficiency of degradation. This is known as the "hook effect".
The following diagram illustrates the catalytic cycle of a PROTAC.
Caption: The catalytic cycle of a PROTAC for targeted protein degradation.
Quantitative Data on Bifunctional Linkers
The properties of bifunctional linkers can be quantitatively assessed to optimize the performance of drug conjugates.
| Linker Type | Application | Key Parameter | Typical Values/Observations |
| PEG Linkers | PROTACs | Linker Length | Optimal lengths are often between 3 and 12 PEG units. |
| Alkyl Chains | PROTACs | Lipophilicity | Increasing length can increase lipophilicity and affect cell permeability. |
| Valine-Citrulline | ADCs | Cleavage Rate | Efficiently cleaved by Cathepsin B in the lysosome. |
| Hydrazone | ADCs | pH Sensitivity | Stable at neutral pH, hydrolyzes at pH 4.5-5.0. |
| Thioether | ADCs | Stability | Highly stable in plasma, relies on antibody degradation for payload release. |
Experimental Protocols
6.1. Protocol for Assessing Linker Stability in Plasma
This protocol outlines a general method for evaluating the stability of a bifunctional linker in a drug conjugate when exposed to plasma.
Materials:
-
Drug conjugate stock solution (e.g., in DMSO)
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS)
-
Trifluoroacetic acid (TFA)
-
LC-MS/MS system
Methodology:
-
Incubation: The drug conjugate is incubated in plasma at 37°C. Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Quenching: The reaction is quenched by adding an excess of cold acetonitrile to precipitate plasma proteins.
-
Centrifugation: The samples are centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant, containing the drug conjugate and any degradation products, is analyzed by LC-MS/MS to quantify the amount of intact conjugate remaining over time.
-
Data Interpretation: The percentage of intact conjugate remaining at each time point is plotted to determine the half-life of the conjugate in plasma.
6.2. Protocol for a Cell-Based Cytotoxicity Assay for ADCs
This protocol describes a method to determine the in vitro potency of an ADC.
Materials:
-
Target cancer cell line (expressing the target antigen)
-
Control cell line (negative for the target antigen)
-
Complete cell culture medium
-
ADC serial dilutions
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Methodology:
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are treated with serial dilutions of the ADC and incubated for a period of time (e.g., 72-96 hours).
-
Viability Assessment: A cell viability reagent is added to each well, and the luminescence (or absorbance/fluorescence) is measured, which correlates with the number of viable cells.
-
Data Analysis: The data is plotted as cell viability versus ADC concentration, and the IC50 value (the concentration of ADC that inhibits cell growth by 50%) is calculated.
The following diagram illustrates a typical workflow for the development and evaluation of a PROTAC.
Caption: A generalized workflow for the discovery and development of PROTACs.
Methodological & Application
Application Notes and Protocols for the Synthesis of Propargyl-PEG1-SS-PEG1-C2-Boc
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a heterobifunctional linker, Propargyl-PEG1-SS-PEG1-C2-Boc. This linker is valuable in bioconjugation and drug delivery, featuring a propargyl group for click chemistry, a cleavable disulfide bond for triggered release, and a Boc-protected amine for subsequent conjugation. The synthesis is presented in a logical, multi-step process, designed to be accessible to researchers with a background in organic chemistry.
Chemical Structure
The target molecule, this compound, is systematically named tert-butyl (2-((2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)disulfanyl)ethyl)carbamate. Its structure consists of a propargyl group linked to a short polyethylene (B3416737) glycol (PEG1) spacer, which is connected via a disulfide bond to another PEG1 spacer terminated with a Boc-protected ethylamine (B1201723) group.
Experimental Protocols
The synthesis of this compound is proposed as a two-part process. Part 1 involves the synthesis of an activated thiol intermediate, Propargyl-PEG1-S-S-Pyridyl. Part 2 describes the reaction of this intermediate with a Boc-protected amino-thiol to yield the final product.
Part 1: Synthesis of Propargyl-PEG1-S-S-Pyridyl
This part of the synthesis starts with the commercially available 2-(2-(prop-2-yn-1-yloxy)ethoxy)ethanol (Propargyl-PEG1-OH) and converts it into an activated thiol intermediate.
Step 1.1: Tosylation of Propargyl-PEG1-OH
This step converts the terminal hydroxyl group into a tosylate, which is a good leaving group for the subsequent nucleophilic substitution.
-
Materials:
-
2-(2-(prop-2-yn-1-yloxy)ethoxy)ethanol (Propargyl-PEG1-OH)
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (B128534) (TEA) or Pyridine (B92270)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
-
Procedure:
-
Dissolve Propargyl-PEG1-OH (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) or pyridine (2.0 eq) to the solution.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tosylated product (Propargyl-PEG1-OTs).
-
Step 1.2: Thioacetylation of Propargyl-PEG1-OTs
The tosylate is displaced with thioacetate (B1230152) to introduce the protected thiol group.
-
Materials:
-
Propargyl-PEG1-OTs
-
Potassium thioacetate (KSAc)
-
Anhydrous Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
-
Procedure:
-
Dissolve Propargyl-PEG1-OTs (1.0 eq) in anhydrous DMF.
-
Add potassium thioacetate (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the thioacetylated product (Propargyl-PEG1-SAc).
-
Step 1.3: Hydrolysis and Activation to Propargyl-PEG1-S-S-Pyridyl
The thioacetate is hydrolyzed to the free thiol, which is then immediately reacted with 2,2'-dipyridyl disulfide to form the stable, activated pyridyl disulfide intermediate.
-
Materials:
-
Propargyl-PEG1-SAc
-
Hydrochloric acid (HCl) in methanol (B129727)
-
2,2'-Dipyridyl disulfide
-
Methanol (MeOH)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
-
Procedure:
-
Dissolve Propargyl-PEG1-SAc (1.0 eq) in methanol.
-
Add a solution of HCl in methanol (e.g., 1.25 M) and stir at room temperature for 4-6 hours to deprotect the thioacetate.
-
Neutralize the reaction with a suitable base (e.g., sodium methoxide).
-
In a separate flask, dissolve 2,2'-dipyridyl disulfide (1.5 eq) in methanol.
-
Add the crude thiol solution to the 2,2'-dipyridyl disulfide solution.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by TLC for the formation of the product and disappearance of the thiol.
-
Concentrate the reaction mixture and purify by flash column chromatography on silica (B1680970) gel to obtain Propargyl-PEG1-S-S-Pyridyl.
-
Part 2: Synthesis of this compound
This final part involves a thiol-disulfide exchange reaction to form the target molecule.
-
Materials:
-
Propargyl-PEG1-S-S-Pyridyl
-
2-(Boc-amino)ethanethiol
-
Anhydrous solvent (e.g., DCM or DMF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
-
Procedure:
-
Dissolve Propargyl-PEG1-S-S-Pyridyl (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere.
-
Add 2-(Boc-amino)ethanethiol (1.2 eq) to the solution.
-
Stir the reaction at room temperature for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS for the formation of the final product.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final product, this compound.
-
Data Presentation
The following table summarizes the expected yields for each step of the synthesis. These are estimates based on similar reactions reported in the literature and may vary depending on experimental conditions.
| Step | Reaction | Starting Material | Product | Expected Yield (%) |
| 1.1 | Tosylation | Propargyl-PEG1-OH | Propargyl-PEG1-OTs | 85 - 95 |
| 1.2 | Thioacetylation | Propargyl-PEG1-OTs | Propargyl-PEG1-SAc | 80 - 90 |
| 1.3 | Hydrolysis and Pyridyl Disulfide Formation | Propargyl-PEG1-SAc | Propargyl-PEG1-S-S-Pyridyl | 70 - 85 |
| 2.1 | Thiol-Disulfide Exchange | Propargyl-PEG1-S-S-Pyridyl | This compound | 75 - 90 |
Visualizations
Synthesis Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
Molecular Structure and Functional Groups
This diagram shows the logical relationship between the different functional components of the final molecule.
Application Notes and Protocols for the Conjugation of Propargyl-PEG1-SS-PEG1-C2-Boc to an Antibody
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive, step-by-step protocol for the covalent conjugation of a heterobifunctional linker, Propargyl-PEG1-SS-PEG1-C2-Boc, to a monoclonal antibody (mAb). This advanced linker system incorporates several key features beneficial for the development of next-generation biologics, including antibody-drug conjugates (ADCs). The propargyl group facilitates highly efficient and site-specific conjugation via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and can improve the pharmacokinetic profile of the resulting conjugate. The disulfide (-SS-) bond introduces a redox-sensitive cleavage site, allowing for the controlled release of a conjugated payload in the reducing environment of the intracellular space. Finally, the Boc-protected amine provides a latent functional group for subsequent modification following deprotection.
This protocol details the initial modification of the antibody to introduce azide (B81097) functionalities, followed by the "click" conjugation of the propargyl-containing linker, and concludes with the deprotection of the Boc group. Adherence to these methodologies will enable researchers to generate well-defined antibody-linker conjugates for a variety of applications in research and therapeutic development.
Materials and Reagents
| Reagent/Material | Supplier | Purpose | Storage |
| Monoclonal Antibody (mAb) | User-supplied | Target protein for conjugation | 2-8°C or -80°C |
| This compound Linker | Commercial Vendor | Heterobifunctional crosslinker | -20°C, desiccated |
| Azide-PEGn-NHS Ester | Commercial Vendor | For antibody modification | -20°C, desiccated |
| Copper(II) Sulfate (CuSO₄) | Sigma-Aldrich | CuAAC catalyst precursor | Room Temperature |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Sigma-Aldrich | Copper(I)-stabilizing ligand | Room Temperature |
| Sodium Ascorbate (B8700270) | Sigma-Aldrich | Reducing agent for CuAAC | -20°C, desiccated |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | Boc deprotection reagent | Room Temperature |
| Amine-free Buffer (e.g., PBS, pH 7.4) | In-house preparation | Reaction and storage buffer | 2-8°C |
| Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) | In-house preparation | To stop NHS-ester reaction | 2-8°C |
| Anhydrous Dimethylsulfoxide (DMSO) | Sigma-Aldrich | Solvent for linker dissolution | Room Temperature |
| Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) | Thermo Fisher Scientific | Buffer exchange and purification | Room Temperature |
| Size-Exclusion Chromatography (SEC) System | Various | Purification of final conjugate | N/A |
| Characterization Equipment (SDS-PAGE, SEC-HPLC, Mass Spectrometer) | Various | Analysis of conjugates | N/A |
Experimental Protocols
The overall workflow for the conjugation of the this compound linker to an antibody is a multi-step process. It begins with the introduction of azide groups onto the antibody, followed by the copper-catalyzed "click" reaction with the propargyl-functionalized linker, and concludes with the deprotection of the Boc group.
Protocol 1: Antibody Preparation and Azide Modification
This protocol describes the introduction of azide groups onto the antibody via reaction with an NHS-ester functionalized azide linker.
-
Antibody Buffer Exchange:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or sodium azide, a buffer exchange into an amine-free buffer such as Phosphate-Buffered Saline (PBS) at pH 7.4 is required.
-
Use a desalting column with an appropriate molecular weight cutoff (e.g., 7K MWCO) for this purpose, following the manufacturer's instructions.
-
Adjust the antibody concentration to 2-5 mg/mL in PBS.
-
-
Preparation of Reagent Stock Solutions:
-
Equilibrate the Azide-PEGn-NHS Ester vial to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of Azide-PEGn-NHS Ester in anhydrous DMSO.
-
-
Antibody Azidation Reaction:
-
Add a 10- to 20-fold molar excess of the 10 mM Azide-PEGn-NHS Ester stock solution to the antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to maintain antibody stability.[]
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[2]
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[3]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of Azide-Modified Antibody:
-
Remove the excess, unreacted Azide-PEGn-NHS ester and quenching buffer components using a desalting column equilibrated with PBS, pH 7.4.[4]
-
Collect the protein-containing fractions and determine the antibody concentration using a spectrophotometer at 280 nm.
-
The azide-modified antibody is now ready for the click chemistry reaction.
-
Protocol 2: Conjugation of Propargyl-Linker via Click Chemistry (CuAAC)
This protocol details the copper-catalyzed click reaction to conjugate the propargyl-functionalized linker to the azide-modified antibody.
-
Preparation of Reagent Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water.
-
-
Click Chemistry Reaction:
-
In a reaction vial, combine the azide-modified antibody (from Protocol 1) with the 10 mM this compound stock solution. A 10- to 30-fold molar excess of the linker over the antibody is recommended as a starting point.
-
In a separate tube, pre-mix the CuSO₄ and THPTA solutions at a 1:5 molar ratio and let them stand for 2-3 minutes to form the copper(I)-ligand complex.
-
Add the CuSO₄/THPTA mixture to the antibody-linker solution. The final concentration of copper is typically in the range of 100-500 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction for 2-4 hours at room temperature with gentle stirring, protected from light.
-
-
Purification of the Antibody-Linker Conjugate:
-
Purify the antibody-linker conjugate from unreacted linker, catalyst, and other small molecules using size-exclusion chromatography (SEC).
-
The column should be equilibrated with a suitable buffer, such as PBS, pH 7.4.
-
Monitor the elution profile at 280 nm and collect the fractions corresponding to the antibody conjugate.
-
Pool the relevant fractions and concentrate if necessary.
-
Protocol 3: Boc Deprotection
This protocol describes the removal of the Boc protecting group from the conjugated linker to reveal a primary amine.
-
Preparation for Deprotection:
-
The purified antibody-linker conjugate should be in a buffer that is compatible with the subsequent lyophilization or solvent exchange, if necessary. For direct deprotection in an aqueous/organic mixture, ensure the antibody is stable under acidic conditions. A common method involves using a solution of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).
-
-
Deprotection Reaction:
-
To a solution of the antibody-linker conjugate, add a solution of TFA in DCM to a final TFA concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 30-60 minutes. The reaction progress can be monitored by mass spectrometry to confirm the loss of the Boc group (100.12 Da).
-
Note: This step requires careful optimization to ensure complete deprotection without denaturing the antibody.
-
-
Removal of TFA and Purification:
-
Remove the DCM and excess TFA under a stream of nitrogen or by rotary evaporation if the sample is not in an aqueous buffer.
-
Immediately perform a buffer exchange into a neutral buffer (e.g., PBS, pH 7.4) using a desalting column or SEC to remove residual acid and protect the antibody from prolonged exposure to low pH.
-
-
Final Product:
-
The final product is the antibody conjugated to the Propargyl-PEG1-SS-PEG1-C2-NH₂ linker. This conjugate can be used for further modifications at the newly exposed amine or for its intended application.
-
Quantitative Data Summary
The following table provides a summary of the key quantitative parameters for the conjugation protocol. These values should be optimized for each specific antibody and linker combination.
| Parameter | Recommended Range | Purpose |
| Antibody Azidation | ||
| Antibody Concentration | 2-5 mg/mL | Optimal for efficient reaction kinetics |
| Molar Excess of Azide-PEGn-NHS Ester | 10-20 fold | To achieve a desired degree of labeling |
| Reaction Time | 1-2 hours at RT | Sufficient for NHS-ester reaction |
| Quenching Agent Concentration | 50-100 mM | To inactivate unreacted NHS esters |
| Click Chemistry Conjugation | ||
| Molar Excess of Propargyl-Linker | 10-30 fold | To drive the click reaction to completion |
| Final Copper(I) Concentration | 100-500 µM | Catalytic amount for CuAAC |
| Final Sodium Ascorbate Concentration | 1-5 mM | To reduce Cu(II) to Cu(I) |
| Reaction Time | 2-4 hours at RT | For efficient triazole formation |
| Boc Deprotection | ||
| TFA Concentration | 20-50% (v/v) in DCM | For efficient removal of the Boc group |
| Reaction Time | 30-60 minutes at RT | Typically sufficient for deprotection |
Visualization of the Conjugation Chemistry
Characterization and Storage
-
Degree of Labeling (DOL): The number of linker molecules conjugated per antibody can be determined using techniques such as UV-Vis spectroscopy (if the linker has a chromophore), Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).
-
Purity and Aggregation: The purity of the final conjugate and the presence of aggregates should be assessed by Size-Exclusion Chromatography (SEC-HPLC) and Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).
-
Confirmation of Conjugation: Mass spectrometry (e.g., LC-MS) of the intact or reduced (to separate heavy and light chains) conjugate can confirm the successful attachment of the linker.
-
Storage: The final antibody conjugate should be stored in a suitable buffer (e.g., PBS, pH 7.4) at 2-8°C for short-term storage or at -80°C for long-term storage. The stability of the conjugate under the chosen storage conditions should be evaluated.
Conclusion
The protocol outlined in this application note provides a robust and reproducible method for the conjugation of a this compound linker to an antibody. By leveraging the efficiency of click chemistry, this approach allows for the generation of well-defined antibody-linker conjugates. Careful optimization of the reaction parameters and thorough characterization of the final product are essential to ensure the quality and performance of the conjugate in downstream applications. This methodology serves as a valuable tool for researchers and drug development professionals in the creation of advanced biotherapeutics.
References
Application Notes and Protocols for Propargyl-PEG1-SS-PEG1-C2-Boc in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG1-SS-PEG1-C2-Boc is a versatile heterobifunctional linker designed for advanced applications in solid-phase peptide synthesis (SPPS). Its unique architecture incorporates several key functionalities: a Boc-protected amine for initial attachment to a solid support, a disulfide (SS) bond that allows for traceless cleavage of the synthesized peptide under mild reducing conditions, two polyethylene (B3416737) glycol (PEG) spacers to enhance solubility and reduce aggregation, and a terminal propargyl group for post-synthesis modification via click chemistry.[][2]
This linker is particularly valuable for the synthesis of peptides intended for use in drug delivery systems, diagnostics, and proteomics. The disulfide linkage provides a mechanism for targeted release in a reducing environment, such as the intracellular space, while the propargyl handle enables the straightforward conjugation of a wide array of molecules, including fluorophores, imaging agents, or cytotoxic drugs.[3][4] The Boc protecting group makes this linker compatible with standard Boc-based SPPS protocols.[5][6]
These application notes provide a comprehensive guide to the use of this compound in SPPS, including detailed protocols for resin functionalization, peptide synthesis, cleavage, and post-synthetic modification.
Chemical Structure and Properties
| Property | Value |
| CAS Number | 1807518-78-0[2] |
| Molecular Formula | C14H24N2O5S2 |
| Molecular Weight | 380.48 g/mol |
| Purity | >95% |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, DCM, and other common organic solvents |
Experimental Protocols
Protocol 1: Functionalization of Hydroxymethyl Resin (e.g., Wang Resin)
This protocol describes the attachment of the this compound linker to a hydroxymethyl-functionalized solid support.
Materials:
-
Hydroxymethyl resin (e.g., Wang resin)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF) for capping (optional)
-
Acetic anhydride (B1165640) for capping (optional)
-
Pyridine (B92270) for capping (optional)
Procedure:
-
Swell the hydroxymethyl resin in DCM for 1 hour in a reaction vessel.
-
Drain the DCM and wash the resin three times with DMF.
-
Dissolve this compound (3 equivalents relative to resin loading), DIC (3 equivalents), and DMAP (0.1 equivalents) in a minimal amount of DMF.
-
Add the solution to the swollen resin and agitate at room temperature for 12-16 hours.
-
Drain the reaction solution and wash the resin three times with DMF, followed by three times with DCM.
-
To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride and pyridine in DMF (10:1:9 v/v/v) for 1 hour.
-
Wash the resin extensively with DMF, DCM, and methanol, then dry under vacuum.
-
Determine the loading of the linker on the resin using a spectrophotometric method or by cleaving the Boc group and performing a picric acid titration.
| Parameter | Recommended Value |
| Linker Equivalents | 3 |
| DIC Equivalents | 3 |
| DMAP Equivalents | 0.1 |
| Reaction Time | 12-16 hours |
| Capping Solution | Acetic Anhydride/Pyridine/DMF |
Protocol 2: Boc-Based Solid-Phase Peptide Synthesis
This protocol outlines the steps for peptide chain elongation on the functionalized resin.
Materials:
-
This compound functionalized resin
-
Boc-protected amino acids
-
Trifluoroacetic acid (TFA) solution (50% in DCM)
-
Diisopropylethylamine (DIEA) solution (10% in DMF)
-
Coupling reagent (e.g., HBTU, HATU)
-
DCM
-
DMF
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes and drain.
-
Add fresh 50% TFA in DCM and agitate for 30 minutes.[6]
-
Drain the solution and wash the resin three times with DCM.
-
-
Neutralization:
-
Wash the resin three times with DMF.
-
Treat the resin with 10% DIEA in DMF for 5 minutes (repeat twice).
-
Wash the resin three times with DMF.
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Boc-protected amino acid (3 equivalents) and coupling reagent (e.g., HBTU, 3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling step.
-
-
Washing: Drain the coupling solution and wash the resin three times with DMF, followed by three times with DCM.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
| Step | Reagent | Time |
| Boc Deprotection | 50% TFA in DCM | 30 min |
| Neutralization | 10% DIEA in DMF | 2 x 5 min |
| Coupling | Boc-AA, HBTU, DIEA | 1-2 hours |
Protocol 3: Peptide Cleavage from the Resin
This protocol describes the reductive cleavage of the disulfide bond to release the peptide.
Materials:
-
Peptide-bound resin
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Ammonium bicarbonate buffer (e.g., 50 mM, pH 8.0) or another suitable buffer
-
DMF or other appropriate solvent
Procedure:
-
Swell the peptide-bound resin in DMF.
-
Prepare a cleavage cocktail containing a reducing agent. A typical solution is 100 mM DTT or 50 mM TCEP in an aqueous buffer. A co-solvent like DMF may be added to improve swelling and reagent access.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 4-6 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with the cleavage buffer and combine the filtrates.
-
The crude peptide can then be purified by reverse-phase HPLC.
| Reducing Agent | Concentration | Time |
| DTT | 100 mM | 4-6 hours |
| TCEP | 50 mM | 4-6 hours |
Visualizations
Experimental Workflow
Caption: Workflow for SPPS using this compound.
Application in Targeted Drug Delivery
Peptides synthesized with this linker can be used to target specific cell surface receptors. The propargyl group allows for the attachment of a cytotoxic drug. After receptor-mediated endocytosis, the disulfide bond is cleaved in the reducing intracellular environment, releasing the drug.
Caption: Targeted drug delivery via a disulfide-linked peptide conjugate.
Conclusion
This compound is a highly effective and versatile linker for modern solid-phase peptide synthesis. Its compatibility with standard Boc chemistry, coupled with the options for mild, reductive cleavage and post-synthesis modification via click chemistry, makes it an invaluable tool for the development of sophisticated peptide-based therapeutics and research agents. The protocols outlined in these notes provide a solid foundation for the successful implementation of this linker in the laboratory.
References
Application Notes and Protocols for Intracellular Cleavage Assays of Disulfide Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for assessing the intracellular cleavage of disulfide linkers, a critical component in the design of targeted therapeutics such as antibody-drug conjugates (ADCs). The protocols outlined below are designed to evaluate linker stability and payload release in environments that mimic the reducing conditions within a cell.
Introduction to Disulfide Linker Cleavage
Disulfide linkers are designed to be stable in the systemic circulation and to selectively release their cytotoxic payload upon internalization into target cells.[1][2][3] This selective cleavage is primarily driven by the significantly higher concentration of reducing agents, particularly glutathione (B108866) (GSH), in the cytoplasm (1-10 mM) compared to the extracellular environment (approximately 5 µM in blood).[][5] In addition to GSH, intracellular enzymes such as thioredoxin (TRX) and glutaredoxin (GRX) can also contribute to the catalytic cleavage of disulfide bonds.[6][7] The stability of these linkers can be modulated, for instance, by introducing steric hindrance near the disulfide bond to enhance serum stability.[8][9]
The efficiency of intracellular cleavage is a crucial parameter that influences the therapeutic efficacy and safety profile of disulfide-linked bioconjugates. Inadequate or slow cleavage can lead to reduced potency, while premature cleavage in circulation can result in off-target toxicity.[10] Therefore, robust and reproducible assays are essential to characterize the cleavage kinetics and stability of these linkers.
Key Concepts in Disulfide Linker Cleavage Assays
-
Simulated Intracellular Environment: In vitro assays typically use reducing agents like glutathione (GSH) or dithiothreitol (B142953) (DTT) at concentrations that mimic the intracellular environment to induce linker cleavage.[11][12]
-
Analytical Techniques: The cleavage of the disulfide linker and the subsequent release of the payload are commonly quantified using techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and fluorescence-based assays.[12][13]
-
Cell-Based Assays: To provide a more biologically relevant assessment, cell-based assays are employed to monitor linker cleavage and payload release within living cells.
I. In Vitro Glutathione (GSH)-Mediated Cleavage Assay
This protocol simulates the reducing environment of the cell cytoplasm to assess the cleavage kinetics of a disulfide linker.
Principle
The disulfide-linked conjugate is incubated with a physiologically relevant concentration of reduced glutathione (GSH). At various time points, the reaction is stopped, and the amount of released payload is quantified by HPLC or LC-MS to determine the cleavage rate.
Experimental Protocol
Materials:
-
Disulfide-linked conjugate (e.g., ADC)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Reduced Glutathione (GSH)
-
Quenching solution (e.g., N-ethylmaleimide (NEM) in an acidic buffer)
-
HPLC or LC-MS system
Procedure:
-
Sample Preparation: Prepare a stock solution of the disulfide-linked conjugate in PBS at a concentration of 1 mg/mL.[12]
-
Reaction Setup: In a microcentrifuge tube, dilute the conjugate stock solution to a final concentration of 100 µg/mL in PBS.
-
Initiate Cleavage: Add GSH to a final concentration of 5 mM to mimic intracellular concentrations.[12] For a negative control, prepare a sample with PBS instead of GSH.
-
Incubation: Incubate the reaction mixtures at 37°C.[12]
-
Time Points: At predetermined time points (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw an aliquot of the reaction mixture.[12]
-
Quenching: Immediately stop the cleavage reaction by adding the quenching solution. NEM will cap any free thiols and prevent further disulfide exchange.[12]
-
Analysis: Analyze the samples by HPLC or LC-MS to quantify the amount of intact conjugate and the released payload.[12] The percentage of cleavage is calculated by comparing the peak area of the released payload to the total peak area of the conjugate and its products.[12]
Data Presentation
| Time (hours) | % Cleavage (Linker A) | % Cleavage (Linker B - Sterically Hindered) |
| 0 | 0 | 0 |
| 1 | 15 | 5 |
| 4 | 45 | 18 |
| 8 | 70 | 35 |
| 24 | 95 | 65 |
| 48 | >98 | 85 |
| Note: The data presented are for illustrative purposes and actual cleavage rates must be determined experimentally. |
Visualization of the Workflow
Caption: Workflow for the in vitro GSH-mediated cleavage assay.
II. Cell-Based Intracellular Cleavage Assay
This protocol assesses the cleavage of a disulfide linker within a cellular context, providing more biologically relevant data on the efficiency of payload release.
Principle
Target cells are incubated with the disulfide-linked conjugate. After internalization, the reducing environment of the cell facilitates the cleavage of the disulfide bond. The amount of released payload within the cell lysate is then quantified.
Experimental Protocol
Materials:
-
Target cell line (e.g., HER2+ cancer cells for a trastuzumab-based ADC)
-
Cell culture medium and supplements
-
Disulfide-linked conjugate
-
Lysis buffer (e.g., RIPA buffer)
-
Bradford assay or other protein quantification method
-
LC-MS/MS system
Procedure:
-
Cell Culture: Plate the target cells in a suitable multi-well plate and culture until they reach approximately 80-90% confluency.
-
Treatment: Treat the cells with the disulfide-linked conjugate at a predetermined concentration (e.g., 10 µg/mL) in fresh cell culture medium. Include an untreated control.
-
Incubation: Incubate the cells for various time points (e.g., 4, 8, 24, 48 hours) at 37°C in a CO2 incubator to allow for internalization and processing of the conjugate.
-
Cell Lysis:
-
At each time point, wash the cells twice with ice-cold PBS to remove any non-internalized conjugate.
-
Add ice-cold lysis buffer to each well and incubate on ice for 30 minutes with gentle agitation.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the total protein concentration in each cell lysate supernatant using a Bradford assay or a similar method. This will be used for normalization.
-
Sample Preparation for LC-MS/MS:
-
To an aliquot of the cell lysate, add three volumes of cold acetonitrile (B52724) to precipitate the proteins.[14]
-
Vortex and centrifuge at high speed to pellet the precipitated protein.
-
Collect the supernatant containing the released payload.
-
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of released payload. A standard curve of the pure payload should be prepared in a similar matrix to ensure accurate quantification.[14]
-
Data Normalization: Normalize the amount of released payload to the total protein concentration of the respective cell lysate.
Data Presentation
| Time (hours) | Released Payload (ng/mg total protein) - Linker A | Released Payload (ng/mg total protein) - Linker B (Sterically Hindered) |
| 4 | 5.2 | 1.8 |
| 8 | 12.5 | 4.5 |
| 24 | 28.9 | 15.3 |
| 48 | 45.1 | 29.7 |
| Note: The data presented are for illustrative purposes and actual cleavage rates must be determined experimentally. |
Visualization of the Signaling Pathway and Workflow
Caption: Intracellular processing and cleavage of a disulfide-linked ADC.
Caption: Workflow for the cell-based intracellular cleavage assay.
III. Troubleshooting and Considerations
-
Linker Stability in Plasma: It is crucial to also assess the stability of the disulfide linker in plasma to ensure that the payload is not prematurely released in circulation.[10] An in vitro plasma stability assay can be conducted by incubating the conjugate in human or mouse plasma and analyzing for the presence of the free payload over time.[14]
-
Choice of Quenching Agent: N-ethylmaleimide (NEM) is a common quenching agent, but other thiol-reactive compounds can also be used. The efficiency of quenching should be validated to ensure the cleavage reaction is completely stopped.
-
Analytical Method Validation: The HPLC or LC-MS/MS method used for quantification should be validated for linearity, accuracy, and precision to ensure reliable data.
-
Cell Line Selection: The choice of cell line for the cell-based assay is critical and should be relevant to the target of the bioconjugate. The expression level of the target antigen can influence the extent of internalization and subsequent payload release.
By following these detailed protocols and considering the key aspects of the experimental setup, researchers can effectively evaluate the intracellular cleavage of disulfide linkers, providing critical data for the development of safe and effective targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. iphasebiosci.com [iphasebiosci.com]
- 3. Ultimate Guide to Choosing the Right Cleavable Linker for ADCs | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. creativebiomart.net [creativebiomart.net]
- 9. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Payload Conjugation to Propargyl-PEG1-SS-PEG1-C2-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG1-SS-PEG1-C2-Boc is a heterobifunctional and cleavable linker used in the synthesis of advanced bioconjugates such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][] Its structure is designed for a sequential and orthogonal conjugation strategy. The propargyl group (a terminal alkyne) allows for covalent attachment to azide-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[3][4][5] The other terminus features a Boc-protected amine, which, after deprotection, can be conjugated to a second molecule of interest.[6][7] The integrated disulfide bond provides a cleavable mechanism, allowing for the release of the payload under specific physiological conditions.[][8] The polyethylene (B3416737) glycol (PEG) spacers enhance the solubility and bioavailability of the resulting conjugate.[9]
This document provides detailed protocols for the two primary steps involved in linking a payload to this linker: the deprotection of the Boc group to reveal a reactive amine, and the subsequent conjugation of an azide-containing payload to the propargyl group via click chemistry.
Data Presentation
The efficiency of the key reactions in the conjugation process is critical for the overall yield and purity of the final bioconjugate. The following tables summarize representative quantitative data for Boc deprotection and CuAAC reactions.
Table 1: Representative Conditions for Boc Deprotection [10][11]
| Acidic Reagent | Concentration | Solvent | Temperature (°C) | Time (min) | Purity/Yield (%) |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 0 to Room Temp | 30 - 120 | >95 |
Table 2: Typical Reaction Parameters for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [4][12][13]
| Feature | Condition |
| Reaction Type | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) |
| Reactive Partners | Alkyne and Azide |
| Reaction Conditions | Aqueous buffers, room temperature |
| Catalyst System | Copper(II) sulfate (B86663) (CuSO₄) with a reducing agent (e.g., sodium ascorbate) |
| Ligand (optional) | THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) to stabilize Cu(I) |
| Reaction Time | 1-4 hours |
| Conjugation Yield | >95% |
Experimental Protocols
The following protocols outline the stepwise procedure for conjugating a payload to the this compound linker. The overall workflow involves two main stages: 1) Boc deprotection and 2) click chemistry conjugation. The order of these steps can be reversed depending on the specific payload and overall synthetic strategy.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine.[10][11]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the this compound linker in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.[14]
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Acid Addition: Slowly add TFA to the cooled solution to achieve a final concentration of 20-50% (v/v). If the substrate contains acid-sensitive groups, add a scavenger such as TIS (2.5-5% v/v).[10][14]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[15]
-
Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[15]
-
Azeotropic Removal of TFA: Add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step three times to ensure the complete removal of residual TFA. The resulting product is the TFA salt of the deprotected amine.[10]
-
Neutralization (Optional): For subsequent reactions that require the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[15]
Protocol 2: Payload Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-containing payload to the propargyl group of the linker.[5][12]
Materials:
-
Propargyl-PEG1-SS-PEG1-C2-amine (from Protocol 1) or this compound
-
Azide-containing payload
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Co-solvent (e.g., DMSO or DMF) if needed for solubility
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the propargyl-containing linker and the azide-containing payload in the reaction buffer. A co-solvent such as DMSO can be used to aid solubility.[16]
-
Prepare a fresh aqueous solution of sodium ascorbate (e.g., 100 mM).[16]
-
Prepare an aqueous solution of CuSO₄ (e.g., 50 mM).[16]
-
Prepare an aqueous solution of THPTA (e.g., 50 mM).[16]
-
-
Reaction Setup:
-
In a reaction vessel, combine the propargyl-linker and a slight molar excess of the azide-containing payload (e.g., 1.1-1.5 equivalents).[16]
-
Add the THPTA solution (typically 5 molar equivalents relative to CuSO₄).[16]
-
Add the CuSO₄ solution (typically 1-5 mol% relative to the limiting reagent).[16]
-
Mix the solution gently.
-
-
Initiation of Reaction: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 molar equivalents relative to CuSO₄).[16]
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The progress of the reaction can be monitored by LC-MS or HPLC.[16]
-
Purification: Once the reaction is complete, the final conjugate can be purified using an appropriate method such as SEC or RP-HPLC to remove any unreacted starting materials and the copper catalyst.[17]
Visualizations
The following diagrams illustrate the chemical structures and workflows described in this application note.
Caption: Structure of this compound Linker.
Caption: Workflow for Payload Conjugation.
Caption: Click Chemistry Reaction Schematic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 8. precisepeg.com [precisepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Application of Propargyl-PEG1-SS-PEG1-C2-Boc in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Targeted Protein Degradation and PROTACs
Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins.[1] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology.[2] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker.[3] One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[3] This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs remove the entire protein, offering a powerful approach to target proteins previously considered "undruggable".[1]
The Role of Propargyl-PEG1-SS-PEG1-C2-Boc Linker
The linker component of a PROTAC is a critical determinant of its efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex. The this compound linker is a sophisticated, cleavable linker designed for advanced PROTAC development. Its key features include:
-
Propargyl Group: A terminal alkyne that enables highly efficient and specific conjugation to an azide-functionalized ligand via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[4]
-
PEG Spacers (PEG1): Two polyethylene (B3416737) glycol units enhance the hydrophilicity of the resulting PROTAC, which can improve solubility and cell permeability.[5]
-
Cleavable Disulfide Bond (SS): This bond is stable in the extracellular environment but can be cleaved in the reducing intracellular environment of a cell, due to the high concentration of glutathione. This allows for the potential for a "bystander effect," where the released, cell-permeable warhead can affect neighboring cells, which can be advantageous in treating heterogeneous tumors.[6]
-
Boc-Protected Amine (Boc): The tert-butyloxycarbonyl protecting group on the amine allows for a modular and stepwise synthesis, enabling the sequential attachment of the POI and E3 ligase ligands.[4]
The combination of these features allows for the creation of PROTACs with conditional activation, potentially improving their therapeutic index and enabling novel therapeutic strategies.
Data Presentation
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of a target protein. Key quantitative metrics include the half-maximal degradation concentration (DC50), representing the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum level of degradation (Dmax). The following table presents illustrative data for a hypothetical PROTAC, "PROTAC-S-1," constructed using the this compound linker, targeting Protein-X in a cancer cell line.
| PROTAC ID | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Linker Type |
| PROTAC-S-1 | Protein-X | Cancer Cell Line A | 25 | >90 | This compound (Cleavable) |
| PROTAC-N-1 | Protein-X | Cancer Cell Line A | 50 | ~85 | Non-Cleavable PEG4 Linker |
This data is illustrative and intended to demonstrate the presentation of quantitative results. Actual values are dependent on the specific target, ligands, and cell line used.
Mandatory Visualization
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: General workflow for PROTAC synthesis.
Caption: Workflow for experimental evaluation of a PROTAC.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general two-step synthesis of a PROTAC, starting with the deprotection of the Boc group, followed by amide coupling to an E3 ligase ligand, and finally a click chemistry reaction with a POI ligand.
Step 1: Boc Deprotection of this compound
-
Dissolve this compound in anhydrous dichloromethane (B109758) (DCM).
-
Add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine TFA salt can often be used in the next step without further purification.
Step 2: Amide Coupling to an E3 Ligase Ligand
-
Dissolve the E3 ligase ligand (containing a carboxylic acid, 1.1 equivalents) and the deprotected linker from Step 1 (1.0 equivalent) in anhydrous dimethylformamide (DMF).
-
Add a peptide coupling agent such as HATU (1.2 equivalents) to the solution.
-
Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equivalents) and stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purify the alkyne-functionalized E3 ligase-linker intermediate by column chromatography.
Step 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the alkyne-functionalized intermediate from Step 2 (1.0 equivalent) and the azide-containing POI ligand (1.0-1.2 equivalents) in a suitable solvent (e.g., a mixture of t-butanol and water).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (B8700270) (0.2-0.5 equivalents) in water.
-
In another vial, prepare a solution of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1-0.2 equivalents) in water.
-
Add the copper(II) sulfate solution to the main reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction at room temperature for 2-8 hours, monitoring by LC-MS.
-
Upon completion, purify the final PROTAC using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final product by LC-MS and NMR.
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol is used to determine the degradation of the target protein in cells treated with the synthesized PROTAC.[7]
-
Cell Culture and Treatment: Plate cells at a suitable density in multi-well plates and allow them to attach overnight. Treat the cells with a range of concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading for each sample.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH or β-actin).
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[8]
-
Protocol 3: Ternary Complex Formation Assay (Co-Immunoprecipitation)
This assay confirms the PROTAC's ability to induce the formation of the POI-PROTAC-E3 ligase ternary complex.[9]
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to be effective for a short duration (e.g., 1-4 hours).
-
Cell Lysis: Lyse the cells in a non-denaturing immunoprecipitation buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against either the target protein or the E3 ligase, coupled to protein A/G magnetic beads, overnight at 4°C.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads and analyze the eluates by Western blotting using antibodies against all three components of the expected ternary complex (POI, E3 ligase, and a tag on the PROTAC if applicable, or by observing the co-precipitation of the other two components). The presence of all components in the immunoprecipitate confirms the formation of the ternary complex.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Preclinical Evaluation of Antibody-Drug Conjugates with Cleavable Linkers in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[1] The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, efficacy, and safety profile.[2] Cleavable linkers are designed to be stable in systemic circulation and to release the cytotoxic payload in response to specific triggers within the tumor microenvironment or inside cancer cells, such as changes in pH or the presence of specific enzymes.[2][3] This targeted release mechanism is crucial for maximizing the therapeutic window of the ADC.[3]
The preclinical evaluation of ADCs with cleavable linkers requires robust and predictive animal models to assess their efficacy and safety. This document provides detailed application notes and protocols for utilizing various animal models—including cell line-derived xenografts (CDX), patient-derived xenografts (PDX), syngeneic models, and humanized mouse models—for the preclinical testing of ADCs with cleavable linkers.
Mechanism of Action: ADCs with Cleavable Linkers
The efficacy of an ADC with a cleavable linker is dependent on a series of events, beginning with the binding of the antibody to its target antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, trafficking to intracellular compartments such as lysosomes, and subsequent cleavage of the linker to release the cytotoxic payload. The released payload can then exert its cell-killing effect.
There are three primary classes of cleavable linkers based on their cleavage mechanism:
-
Protease-sensitive linkers: These linkers, such as the widely used valine-citrulline (Val-Cit) dipeptide, are designed to be cleaved by lysosomal proteases like cathepsin B, which are often upregulated in tumor cells.[4][5][6]
-
pH-sensitive linkers: Also known as acid-labile linkers (e.g., hydrazone linkers), these are stable at the physiological pH of blood but are hydrolyzed in the acidic environment of endosomes and lysosomes.[5][6]
-
Glutathione-sensitive linkers: These linkers contain disulfide bonds that are cleaved in the reducing environment of the cytoplasm, which has a higher concentration of glutathione (B108866) than the bloodstream.[7]
Below is a diagram illustrating the general intracellular trafficking and cleavage pathway for an ADC with a cleavable linker.
Types of Animal Models for ADC Efficacy Testing
The choice of animal model is critical for the preclinical evaluation of ADCs and depends on the specific research question.
| Model Type | Description | Advantages | Disadvantages |
| Cell Line-Derived Xenograft (CDX) | Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., nude, SCID, NSG). | - Well-characterized cell lines- Reproducible tumor growth- Relatively low cost and high throughput | - Lack of tumor heterogeneity- Loss of original tumor architecture- Absence of a functional immune system |
| Patient-Derived Xenograft (PDX) | Fresh patient tumor tissue is implanted directly into immunodeficient mice.[8] | - Preserves original tumor histology, cellular diversity, and genetic makeup[8]- High predictive value for clinical outcomes[8] | - More expensive and time-consuming to establish- Lack of a functional immune system- Engraftment success rate can vary |
| Syngeneic Models | Murine tumor cell lines are implanted into immunocompetent mice of the same genetic background.[9] | - Fully competent immune system allows for the study of immuno-oncology aspects of ADCs- Useful for evaluating combination therapies with immunomodulatory agents | - Murine tumor may not fully recapitulate human disease- Antibody component of the ADC may be immunogenic in mice |
| Humanized Mouse Models | Immunodeficient mice are engrafted with human immune cells or tissues, creating a mouse with a humanized immune system.[10][11] | - Allows for the evaluation of ADCs in the context of a human immune system- Useful for studying Fc-mediated effector functions and combination with immunotherapies | - Complex and expensive to generate- Potential for graft-versus-host disease- Incomplete reconstitution of the human immune system |
Data Presentation: Comparative Efficacy of ADCs with Different Cleavable Linkers
The following tables summarize quantitative data from representative studies comparing the in vivo efficacy of ADCs with different cleavable linkers in xenograft models.
Table 1: Comparison of Val-Cit (Protease-Cleavable) vs. Hydrazone (pH-Sensitive) Linkers
| ADC Target | Payload | Linker Type | Tumor Model (Xenograft) | Dose (mg/kg) | Efficacy Endpoint (Tumor Growth Inhibition - TGI) | Reference |
| HER2 | MMAE | Val-Cit | NCI-N87 (Gastric) | 3 | 85% TGI | Fictionalized Data |
| HER2 | MMAE | Hydrazone | NCI-N87 (Gastric) | 3 | 60% TGI | Fictionalized Data |
| CD30 | MMAF | Val-Cit | L-540 (Hodgkin Lymphoma) | 1 | Complete Regression | Fictionalized Data |
| CD30 | MMAF | Hydrazone | L-540 (Hodgkin Lymphoma) | 1 | 70% TGI | Fictionalized Data |
Table 2: Impact of Linker Stability on Efficacy in a Xenograft Model
| ADC | Linker Type | Plasma Stability (Half-life in mouse plasma) | Tumor Model (Xenograft) | Dose (mg/kg) | Efficacy Endpoint (Tumor Regression) | Reference |
| Anti-HER2-ADC1 | Standard Val-Cit | ~2 days | JIMT-1 (Breast) | 5 | Partial Regression | [12] |
| Anti-HER2-ADC2 | Stabilized EVCit | ~12 days | JIMT-1 (Breast) | 5 | Complete Regression | [12] |
Experimental Workflow
A typical preclinical in vivo efficacy study for an ADC involves several key stages, from model establishment to data analysis.
Experimental Protocols
Protocol 1: Efficacy Study in a Cell Line-Derived Xenograft (CDX) Model
This protocol outlines the key steps for evaluating ADC efficacy in a CDX model.
Materials:
-
Human cancer cell line of interest
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Cell culture medium and supplements
-
Matrigel (optional, for some cell lines)
-
ADC, vehicle control, and any other control articles
-
Calipers for tumor measurement
-
Dosing equipment (syringes, needles)
Procedure:
-
Cell Culture: Culture the selected human cancer cell line in appropriate media and conditions until a sufficient number of cells are available for implantation.
-
Tumor Implantation:
-
Harvest and resuspend the cells in sterile PBS or culture medium, with or without Matrigel.
-
Subcutaneously inject the cell suspension (typically 1-10 million cells in 100-200 µL) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their volume 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).[2]
-
-
Randomization and Treatment:
-
When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[2]
-
Administer the ADC and control articles according to the planned dosing schedule and route (e.g., intravenously via the tail vein).
-
-
Efficacy Assessment:
-
Continue to measure tumor volumes and monitor the body weight of the mice regularly throughout the study.
-
The primary endpoint is typically tumor growth inhibition (TGI). Other endpoints can include tumor regression, complete responses, and survival.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate TGI at the end of the study.
-
Perform statistical analysis to compare treatment groups.
-
Protocol 2: Efficacy Study in a Patient-Derived Xenograft (PDX) Model
This protocol describes a typical workflow for efficacy testing in established PDX models.
Materials:
-
A cohort of mice with established PDX tumors of a desired passage number and size.[8]
-
ADC, vehicle control, and other test articles.
-
Dosing and monitoring equipment as described for the CDX model.
Procedure:
-
PDX Model Establishment and Expansion:
-
Cohort Selection and Randomization:
-
Select mice from an expanded passage with tumors within a specific size range (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups (typically 8-10 mice per group).[8]
-
-
Treatment Administration: Administer the therapeutic agents and controls as per the study design.
-
Efficacy Assessment and Data Analysis: Follow the same procedures for monitoring and data analysis as described in the CDX protocol.
Protocol 3: Efficacy Study in a Syngeneic Model
This protocol outlines the evaluation of ADC efficacy in an immunocompetent syngeneic model.
Materials:
-
Murine cancer cell line (e.g., CT26, 4T1, B16-F10)
-
Immunocompetent mice of the corresponding genetic background (e.g., BALB/c for CT26 and 4T1, C57BL/6 for B16-F10)[9]
-
All other materials as described for the CDX model.
Procedure:
-
Cell Culture and Implantation: Culture and implant the murine tumor cells into the appropriate immunocompetent mouse strain.
-
Tumor Growth, Randomization, and Treatment: Follow the same procedures as outlined in the CDX protocol.
-
Immune System Analysis (Optional):
-
At the end of the study, tumors and immune organs (e.g., spleen, lymph nodes) can be harvested.
-
Prepare single-cell suspensions for immunophenotyping by flow cytometry to analyze the effects of the ADC on the tumor microenvironment.
-
Conclusion
The selection and proper execution of animal models are fundamental to the successful preclinical development of ADCs with cleavable linkers. CDX and PDX models are invaluable for assessing the direct anti-tumor activity of ADCs in an immunodeficient setting, with PDX models offering higher clinical relevance due to their preservation of tumor heterogeneity.[8] Syngeneic and humanized models provide the necessary platforms to investigate the interplay between ADCs and the immune system, which is increasingly recognized as a critical aspect of their mechanism of action. By carefully selecting the appropriate model and adhering to rigorous experimental protocols, researchers can generate high-quality, predictive data to guide the clinical development of novel ADC therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. creativebiomart.net [creativebiomart.net]
- 7. benchchem.com [benchchem.com]
- 8. Considerations for Performing a Successful Syngeneic Tumor Study | Taconic Biosciences [taconic.com]
- 9. Humanized mouse models for preclinical efficacy evaluation of ADCs_GemPharmatech [en.gempharmatech.com]
- 10. oncodesign.com [oncodesign.com]
- 11. communities.springernature.com [communities.springernature.com]
- 12. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 14. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Antibody-Drug Conjugates Synthesized with a Cleavable Propargyl-PEG1-SS-PEG1-C2-Boc Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the target specificity of a monoclonal antibody with the high potency of a cytotoxic agent. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, efficacy, and safety. This document provides a detailed protocol for the purification of ADCs synthesized using a Propargyl-PEG1-SS-PEG1-C2-Boc linker. This cleavable linker contains a disulfide bond, rendering it susceptible to cleavage in the reducing intracellular environment, and a propargyl group for conjugation to an azide-modified antibody via click chemistry.
The synthesis of ADCs typically results in a heterogeneous mixture containing the desired ADC with a specific drug-to-antibody ratio (DAR), as well as unconjugated antibody, free drug-linker, and aggregated species.[1][2] Effective purification is therefore crucial to obtain a homogenous and well-characterized product with optimal therapeutic properties. The primary purification techniques employed are Size Exclusion Chromatography (SEC) for the removal of aggregates and unconjugated drug-linker, and Hydrophobic Interaction Chromatography (HIC) for the separation of ADC species with different DARs.[3][4][][6]
Experimental Workflow Overview
The purification process for ADCs synthesized with the this compound linker involves a multi-step chromatographic approach to isolate the desired ADC species and remove process-related impurities. The general workflow is depicted below.
References
Illuminating Cellular Processes: Application Notes and Protocols for Creating Fluorescent Probes with Propargyl-PEG1-SS-PEG1-C2-Boc
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and utilization of fluorescent probes incorporating the heterobifunctional, cleavable linker Propargyl-PEG1-SS-PEG1-C2-Boc . This versatile linker is designed for the strategic construction of advanced fluorescent probes for a range of applications, including cellular imaging, monitoring of drug delivery, and studying redox-sensitive biological processes.
The linker features three key functionalities:
-
A terminal propargyl group for the covalent attachment of azide-modified fluorophores via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry."
-
A disulfide (SS) bond that serves as a cleavable element, allowing for the release of the fluorophore or a targeted payload in response to the reducing environment within cells (e.g., high glutathione (B108866) concentrations).
-
A tert-butyloxycarbonyl (Boc)-protected amine , which, after deprotection, provides a reactive site for conjugation to targeting moieties such as peptides, antibodies, or small molecules.
The inclusion of two polyethylene (B3416737) glycol (PEG1) spacers enhances the hydrophilicity and biocompatibility of the resulting probe, which can minimize non-specific binding and improve solubility in aqueous biological environments.
I. Application Notes
The strategic design of the this compound linker enables the development of "smart" fluorescent probes that can be activated in specific cellular compartments. These probes are invaluable tools for:
-
Monitoring Drug Delivery: A targeting ligand can be conjugated to the amine terminus of the linker, and a fluorescent dye attached via the propargyl group. The disulfide bond can link the probe to a therapeutic agent. Cleavage of the disulfide bond in the reducing intracellular environment would release the drug and modulate the fluorescence signal, allowing for real-time monitoring of drug release.[1][2][3]
-
Sensing Redox Environments: The disulfide bond's sensitivity to reducing agents like glutathione makes these probes suitable for studying cellular redox states. An increase in fluorescence upon cleavage can indicate areas of high reductive stress.
-
Controlled Activation of Probes: The cleavable linker allows for the creation of quenched probes where the fluorescence is initially "off" and is turned "on" upon disulfide cleavage. This enhances the signal-to-noise ratio in imaging experiments.[4]
II. Experimental Protocols
The synthesis of a functional fluorescent probe using this compound typically follows a three-stage process:
-
Boc Deprotection: Removal of the Boc protecting group to expose the primary amine.
-
Conjugation to a Targeting Moiety: Attachment of a biomolecule of interest to the deprotected amine.
-
Fluorophore Attachment via Click Chemistry: Covalent linking of an azide-modified fluorescent dye to the propargyl group.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine for subsequent conjugation.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolution: Dissolve the this compound in anhydrous DCM in a round-bottom flask.
-
Acidification: Add an equal volume of TFA to the solution (for a final concentration of 50% v/v).
-
Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Neutralization (Optional): For applications requiring the free amine, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected linker as a TFA salt or free amine. The crude product is often used in the next step without further purification.
Protocol 2: Conjugation of the Deprotected Linker to a Targeting Moiety
This protocol outlines the coupling of the deprotected linker to a targeting molecule containing a carboxylic acid, which has been pre-activated as an N-hydroxysuccinimide (NHS) ester.
Materials:
-
Deprotected Propargyl-PEG1-SS-PEG1-C2-NH₂ (from Protocol 1)
-
NHS ester-activated targeting moiety
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolution: Dissolve the deprotected linker in anhydrous DMF or DMSO. If the linker is a TFA salt, add 2-3 equivalents of DIPEA to neutralize the salt and create the free amine.
-
Reaction: Add the NHS ester-activated targeting moiety (typically 1.0-1.2 equivalents) to the linker solution.
-
Incubation: Stir the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C. Protect from light if the targeting moiety is light-sensitive. Monitor the reaction by LC-MS.
-
Purification: Purify the resulting conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC) to remove unreacted starting materials and byproducts.
-
Characterization: Characterize the purified product by mass spectrometry and/or NMR.
Protocol 3: Fluorescent Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "click" reaction between the propargyl group of the linker-targeting moiety conjugate and an azide-modified fluorescent dye.
Materials:
-
Propargyl-functionalized conjugate (from Protocol 2)
-
Azide-modified fluorescent dye (e.g., Alexa Fluor 488 Azide)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction Buffer (e.g., PBS or Tris buffer, pH 7.0-8.0)
-
DMSO or DMF for dissolving the dye
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Preparation of Stock Solutions: a. Prepare a stock solution of the propargyl-functionalized conjugate in the reaction buffer. b. Prepare a stock solution of the azide-modified fluorescent dye (e.g., 10 mM in DMSO). c. Prepare a 100 mM stock solution of CuSO₄ in water. d. Freshly prepare a 100 mM stock solution of sodium ascorbate in water. e. Prepare a stock solution of THPTA (e.g., 50 mM in water).
-
Click Reaction: a. In a reaction vessel, combine the propargyl-functionalized conjugate, the azide-modified fluorescent dye (typically in a slight molar excess), and THPTA (at a 2:1 to 5:1 molar ratio to copper). b. Add the CuSO₄ solution to the reaction mixture. c. Initiate the reaction by adding the freshly prepared sodium ascorbate solution. This reduces Cu(II) to the catalytic Cu(I) species. d. Allow the reaction to proceed at room temperature for 1-4 hours, protected from light. The reaction can be monitored by TLC or LC-MS.
-
Purification: Purify the final fluorescent probe using size-exclusion chromatography or dialysis to remove excess reagents.
Protocol 4: Intracellular Cleavage of the Disulfide Bond
This protocol describes the cleavage of the disulfide bond within the fluorescent probe in a cellular context.
Materials:
-
Cells labeled with the disulfide-containing fluorescent probe
-
Cell culture medium
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)) for positive control experiments
-
Fluorescence microscope
Procedure:
-
Cell Labeling: Incubate cells with the fluorescent probe under appropriate conditions to allow for internalization and binding to its target.
-
Washing: Wash the cells with fresh medium or PBS to remove any unbound probe.
-
Imaging (Time-Lapse): Acquire fluorescence images over time to monitor the baseline fluorescence and any changes due to intracellular processing.
-
Induction of Cleavage (Cellular): The intracellular environment, with its high concentration of glutathione, will naturally reduce the disulfide bond over time.
-
Positive Control: To confirm that fluorescence changes are due to disulfide cleavage, treat a parallel sample of labeled cells with a membrane-permeable reducing agent like DTT (e.g., 1-10 mM) or TCEP (e.g., 0.5-5 mM) and image the fluorescence response.[5]
-
Data Analysis: Quantify the change in fluorescence intensity or localization over time to determine the kinetics of intracellular cleavage.[4]
III. Data Presentation
The performance of the synthesized fluorescent probe should be characterized and the quantitative data summarized for comparative analysis.
Table 1: Physicochemical and Photophysical Properties of a Representative Fluorescent Probe
| Parameter | Value | Method of Determination |
| Molecular Weight | [To be determined] | Mass Spectrometry (e.g., ESI-MS) |
| Absorption Maximum (λabs) | [e.g., 495 nm] | UV-Vis Spectroscopy |
| Emission Maximum (λem) | [e.g., 519 nm] | Fluorescence Spectroscopy |
| Extinction Coefficient (ε) | [e.g., 70,000 M-1cm-1] | UV-Vis Spectroscopy |
| Quantum Yield (Φ) | [e.g., 0.90] | Comparative method using a standard |
| Fluorescence Lifetime (τ) | [e.g., 4.1 ns] | Time-Correlated Single Photon Counting |
| Purity | >95% | HPLC |
Table 2: Performance Characteristics of the Cleavable Fluorescent Probe
| Parameter | Condition | Value |
| Fluorescence Change upon Cleavage | In vitro (e.g., + 10 mM DTT) | [e.g., 5-fold increase] |
| Cleavage Half-life (t1/2) | In vitro (e.g., + 5 mM GSH) | [e.g., 30 min] |
| Cleavage Half-life (t1/2) | Intracellular | [To be determined by live-cell imaging] |
| Signal-to-Noise Ratio | Cellular Imaging | [To be determined] |
IV. Visualizations
Diagrams illustrating the experimental workflows and conceptual signaling pathways are provided below.
Caption: Workflow for the synthesis of a fluorescent probe.
Caption: Conceptual pathway for intracellular probe activation.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent probes offer fuller view of drug delivery in cells | EurekAlert! [eurekalert.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Conjugation of Propargyl-PEG1-SS-PEG1-C2-Boc to Small Molecule Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of targeted drug delivery systems is a cornerstone of modern therapeutics. Heterobifunctional linkers play a pivotal role in this field by enabling the precise conjugation of small molecule drugs to targeting moieties or for modulating their physicochemical properties. The Propargyl-PEG1-SS-PEG1-C2-Boc linker is a versatile tool designed for such applications. Its key features include:
-
A propargyl group that allows for efficient and specific conjugation to azide-modified molecules via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry".[1][2]
-
A disulfide (SS) bond which is stable in systemic circulation but is readily cleaved in the reducing intracellular environment, allowing for triggered drug release.[3][][5]
-
Polyethylene glycol (PEG) spacers that enhance the solubility, stability, and pharmacokinetic profile of the resulting conjugate.[6][]
-
A Boc-protected amine that provides a latent reactive site. Following deprotection, the primary amine can be used for subsequent conjugation, for example, to a targeting ligand or another functional molecule.[8][9][10]
These application notes provide detailed protocols for the conjugation of a small molecule drug to the this compound linker, subsequent deprotection of the Boc group, and a discussion of the drug release mechanism.
Experimental Workflow and Drug Release Mechanism
The overall strategy for conjugating a small molecule drug and the subsequent release mechanism are depicted in the diagrams below.
Caption: High-level experimental workflow for the conjugation of an azide-modified small molecule drug.
Caption: Mechanism of intracellular drug release via disulfide bond cleavage.
Experimental Protocols
This section details the protocols for the conjugation of an azide-modified small molecule drug to the propargyl group of the linker, followed by the deprotection of the Boc group.
Protocol 1: Click Chemistry Conjugation of Azide-Modified Small Molecule Drug
This protocol describes the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to conjugate an azide-functionalized small molecule drug to the this compound linker.
Materials:
-
This compound
-
Azide-modified small molecule drug
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a ligand)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Reaction vials
-
Magnetic stirrer and stir bar
-
High-performance liquid chromatography (HPLC) for purification
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the azide-modified small molecule drug in DMSO.
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water immediately before use.
-
(Optional) Prepare a 200 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a reaction vial, add the azide-modified small molecule drug solution.
-
Add 1.2 to 2.0 equivalents of the this compound stock solution to the reaction mixture.
-
(Optional) If using a ligand, add THPTA to the reaction mixture.
-
Add the CuSO₄ solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by LC-MS until the starting materials are consumed (typically 1-4 hours).
-
-
Purification:
-
Upon completion, purify the Boc-protected drug-linker conjugate by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the conjugate as a solid.
-
Protocol 2: Boc Deprotection of the Drug-Linker Conjugate
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine.
Materials:
-
Boc-protected drug-linker conjugate (from Protocol 1)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Toluene (optional)
Procedure:
-
Dissolution:
-
Dissolve the lyophilized Boc-protected drug-linker conjugate in anhydrous DCM in a round-bottom flask.
-
-
Acid Addition:
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[11]
-
-
Deprotection Reaction:
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 30-60 minutes.[12]
-
Monitor the deprotection by LC-MS, observing the mass shift corresponding to the loss of the Boc group.
-
-
Work-up:
-
Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
(Optional) To remove residual TFA, co-evaporate the residue with toluene.[9]
-
The resulting deprotected amine (as a TFA salt) can be used directly in subsequent reactions or further purified.
-
Quantitative Data
The following tables provide representative quantitative data for the conjugation and deprotection reactions. These values are illustrative and may vary depending on the specific small molecule drug and reaction conditions.
Table 1: Reaction Conditions and Efficiency for Click Chemistry Conjugation
| Parameter | Value | Reference |
| Molar Ratio (Linker:Drug) | 1.5:1 | [13] |
| CuSO₄ Concentration | 100-500 µM | [14] |
| Sodium Ascorbate Concentration | 1-5 mM | [13] |
| Reaction Time | 1-4 hours | [15] |
| Conversion Efficiency | >90% | [15] |
| Isolated Yield | 65-80% | [15] |
Table 2: Reaction Conditions and Efficiency for Boc Deprotection
| Parameter | Value | Reference |
| TFA Concentration in DCM | 20-50% (v/v) | [11] |
| Reaction Temperature | 0°C to Room Temp | [9] |
| Reaction Time | 30-60 minutes | [12] |
| Deprotection Efficiency | >95% | [16] |
| Isolated Yield | >90% | - |
Table 3: Stability of Disulfide Linkage in Different Media
| Medium | Condition | Half-life (t₁/₂) | Reference |
| Human Plasma | 37°C | > 100 hours | [3] |
| PBS (pH 7.4) | 37°C | Stable | [17] |
| Intracellular Mimicking (10 mM GSH) | 37°C | < 1 hour | [][5] |
Conclusion
The this compound linker is a powerful tool for the development of advanced drug delivery systems. The protocols provided herein offer a general framework for the conjugation of small molecule drugs and subsequent modification. The disulfide linkage provides a reliable mechanism for intracellular drug release, enhancing the therapeutic window of the conjugated drug. Researchers should optimize the reaction conditions for their specific small molecule to achieve the best results.
References
- 1. benchchem.com [benchchem.com]
- 2. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 3. Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 6. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Application Notes: Developing Redox-Responsive PROTACs Using Disulfide-Containing Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary therapeutic modality that co-opts the cell's native ubiquitin-proteasome system (UPS) to selectively degrade disease-causing proteins.[1][2][3][4] A PROTAC is a heterobifunctional molecule comprising a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[2][4][5][6] The linker is a critical component, influencing the PROTAC's efficacy, selectivity, and physicochemical properties.[2][5][6]
A promising strategy in PROTAC design is the incorporation of environmentally sensitive functionalities into the linker to create "conditional" PROTACs.[7] These PROTACs are designed to be activated by specific stimuli within a target microenvironment, such as a tumor.[7] Cancer cells often exhibit elevated levels of glutathione (B108866) (GSH), creating a highly reducing intracellular environment compared to the bloodstream.[7][8] This unique biochemical signature can be exploited by incorporating disulfide bonds into the PROTAC linker.[7]
Disulfide-containing PROTACs remain relatively stable and inactive in systemic circulation. Upon entering a cancer cell, the high concentration of intracellular GSH cleaves the disulfide bond, releasing the active PROTAC.[7][9] This targeted activation minimizes off-target effects in healthy tissues and concentrates the therapeutic action within the tumor, enhancing the therapeutic window.[7]
Mechanism of Action
The core principle of a disulfide-linked PROTAC is its conditional activation within the reducing environment of the cell.
-
Cellular Entry: The intact, disulfide-containing PROTAC (often a prodrug) enters the cell.
-
Reductive Cleavage: Inside the cell, the high concentration of glutathione (GSH) reduces the disulfide bond in the linker, cleaving it.[7] This cleavage event activates the PROTAC, which may occur through the release of a caging group or by inducing a conformational change that facilitates ternary complex formation.[7]
-
Ternary Complex Formation: The now-active PROTAC simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase (e.g., Cereblon or VHL), forming a key ternary complex.[4][5][10]
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[10][11]
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome into smaller peptides.[10][11]
-
Catalytic Cycle: The PROTAC is then released and can induce the degradation of another POI molecule, acting catalytically.[4][10]
Caption: Mechanism of a glutathione (GSH)-responsive disulfide-linked PROTAC.
Experimental Workflow and Protocols
A systematic workflow is essential for the successful development and validation of novel disulfide-containing PROTACs.[1][10]
Caption: General experimental workflow for developing disulfide-linked PROTACs.
Protocol 1: Synthesis of a Disulfide-Containing PROTAC
This protocol provides a general scheme for synthesizing a PROTAC with a disulfide linker. The synthesis often involves standard peptide coupling and disulfide bond formation techniques.[12][13]
Materials:
-
POI ligand with a suitable functional group (e.g., amine, carboxylic acid)
-
E3 ligase ligand (e.g., pomalidomide (B1683931) derivative) with a suitable functional group
-
Disulfide-containing linker precursor (e.g., 3,3'-dithiodipropionic acid)
-
Coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Purification supplies (HPLC)
-
Analytical instruments (LC-MS, NMR)
Procedure (Two-Step Amide Coupling):
-
Step A: Couple Linker to First Ligand:
-
Under a nitrogen atmosphere, dissolve the disulfide-containing linker (1.0 eq) and an amine-functionalized POI ligand (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the reaction at room temperature for 4-6 hours. Monitor progress via LC-MS.[12]
-
Upon completion, purify the mono-conjugated intermediate by preparative HPLC.
-
-
Step B: Couple Intermediate to Second Ligand:
-
Activate the remaining carboxylic acid on the intermediate from Step A using HATU (1.2 eq) and DIPEA (3.0 eq) in anhydrous DMF.
-
Add the amine-functionalized E3 ligase ligand (1.1 eq).
-
Stir the reaction at room temperature for 12-16 hours. Monitor progress via LC-MS.[12]
-
Upon completion, purify the final disulfide-containing PROTAC using preparative HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final product using high-resolution mass spectrometry and ¹H NMR.
-
Note: For molecules with multiple cysteine residues, orthogonal protecting groups (e.g., Trt, Acm) may be necessary to ensure correct disulfide connectivity.[14]
Protocol 2: Western Blot for Protein Degradation
This is the standard method for quantifying the degradation of the target protein.[12]
Materials:
-
Cell culture reagents
-
Disulfide-PROTAC stock solution (in DMSO)
-
6-well plates
-
RIPA lysis buffer with protease/phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE and Western blotting equipment
-
PVDF membrane
-
Primary antibodies (against POI and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a set time (e.g., 24 hours). Include a vehicle-only control (DMSO).[12]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells directly in the wells using ice-cold RIPA buffer.[12]
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge to pellet cell debris.
-
-
Protein Quantification & Sample Prep:
-
Western Blotting:
-
Separate the protein lysates via SDS-PAGE and transfer to a PVDF membrane.[12]
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with the primary antibody for the POI overnight at 4°C.[12]
-
Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, apply ECL substrate, and visualize the bands using an imaging system.
-
Strip or cut the membrane and re-probe for the loading control antibody.
-
-
Analysis:
Protocol 3: Cell Viability Assay
This assay assesses the cytotoxic effect of the PROTAC on the cancer cells.
Materials:
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or MTT reagent
-
Plate reader (luminescence or absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of the disulfide-PROTAC for a specified period (e.g., 72 hours).
-
Assay:
-
For CellTiter-Glo®: Equilibrate the plate to room temperature. Add the reagent according to the manufacturer's protocol, mix, and incubate to stabilize the signal.[10]
-
For MTT: Add MTT reagent to each well and incubate. Then, add solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan (B1609692) crystals.
-
-
Measurement: Read the plate on a luminometer (CellTiter-Glo) or an absorbance plate reader (MTT).
-
Analysis: Plot the percentage of viability against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value.[15]
Data Presentation and Analysis
Summarize quantitative results in tables for clear comparison. The key parameters for evaluating PROTAC efficacy are DC50 (the concentration for 50% degradation) and Dmax (the maximum percentage of degradation).[15][16] These are calculated by fitting the protein degradation data to a dose-response curve.[15]
Table 1: Representative Degradation and Viability Data
| PROTAC Candidate | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) |
| DS-PROTAC-01 | BRD4 | CRBN | HeLa | 15 | 95 | 25 |
| DS-PROTAC-02 | EGFR | VHL | A549 | 50 | 88 | 75 |
| Control (No SS) | BRD4 | CRBN | HeLa | 12 | 96 | 22 |
Data are hypothetical and for illustrative purposes.
Signaling Pathway Visualization: BRD4 Degradation
BRD4 is a key epigenetic reader and a member of the BET protein family, which regulates the transcription of critical oncogenes like c-Myc.[17][18] Degrading BRD4 with a PROTAC can inhibit downstream oncogenic signaling pathways, such as those involving NFκB, JAK/STAT3, and Notch1, thereby suppressing cancer cell proliferation and survival.[17][18][19][20]
Caption: Inhibition of BRD4 signaling via PROTAC-mediated degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. chempep.com [chempep.com]
- 4. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Glutathione‐Scavenging Nanoparticle‐Mediated PROTACs Delivery for Targeted Protein Degradation and Amplified Antitumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Research Collection | ETH Library [research-collection.ethz.ch]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 19. researchgate.net [researchgate.net]
- 20. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in Propargyl-PEG1-SS-PEG1-C2-Boc conjugation
Welcome to the Technical Support Center for Propargyl-PEG1-SS-PEG1-C2-Boc conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and answers to frequently asked questions (FAQs) regarding low reaction yields with this specific linker.
Frequently Asked Questions (FAQs)
Q1: My overall conjugation yield is very low. What are the primary areas I should investigate?
A low yield in a multi-step conjugation process involving a complex linker like this compound can stem from issues in three main areas: the integrity of the reagents, the specific reaction conditions for each functional group, and the purification process. A systematic evaluation of each potential failure point is the most effective troubleshooting approach.
Key areas to check:
-
Reagent Quality: Verify the purity and stability of the linker, your azide-containing substrate, and all catalysts and reagents.
-
Reaction Conditions: Ensure optimal conditions for the specific conjugation chemistry you are using (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition or "Click Chemistry").
-
Linker Integrity: The disulfide bond within the linker is susceptible to cleavage by reducing agents, which could be a primary cause of low yield.
-
Boc Group Stability/Removal: Depending on your workflow, ensure the Boc protecting group remains intact during conjugation or is removed efficiently without causing side reactions if deprotection is the goal.
-
Purification Method: The purification strategy must be suitable for separating the desired product from starting materials and byproducts, minimizing product loss.[1][2]
Troubleshooting Guides
Issue 1: Low Yield in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Step
Low efficiency in the "click chemistry" reaction is a frequent problem.[3][4] The primary causes often relate to the copper catalyst, reagent quality, or suboptimal reaction conditions.[3]
Q2: I suspect the CuAAC reaction with the propargyl group is inefficient. How can I troubleshoot it?
A2: To troubleshoot an inefficient CuAAC reaction, focus on the catalytic system and the reaction environment. The active catalyst, Cu(I), is easily oxidized to the inactive Cu(II) state by oxygen, which is a common cause of reaction failure.[3][4]
Troubleshooting Steps & Solutions:
| Potential Cause | Solution | Details & Rationale |
| Inactive Copper Catalyst | Use a freshly prepared reducing agent; thoroughly degas all solvents. | The active Cu(I) catalyst is critical. Ensure its continuous generation from a Cu(II) source (like CuSO₄) by using a fresh solution of a reducing agent like sodium ascorbate (B8700270). Remove all dissolved oxygen from solvents by sparging with an inert gas (argon or nitrogen) to prevent Cu(I) oxidation.[3][4] |
| Impure Reagents | Confirm the purity of all reactants via NMR or Mass Spectrometry. Use high-purity, anhydrous solvents. | Contaminants in the linker, the azide (B81097) substrate, or solvents can poison the copper catalyst and inhibit the reaction.[3] |
| Suboptimal Stoichiometry | Optimize the molar ratios of reactants, catalyst, and reducing agent. | Start with a slight excess (1.1-1.5 equivalents) of the less critical reactant. Use catalytic amounts of copper sulfate (B86663) (1-5 mol%) and a slightly higher amount of sodium ascorbate (5-10 mol%).[3] A copper-coordinating ligand (e.g., THPTA or TBTA) can be used in a 2:1 to 5:1 molar ratio to copper to stabilize the Cu(I) state and accelerate the reaction.[3] |
| Poor Reagent Solubility | Use a co-solvent system; ensure complete dissolution before initiating the reaction. | Both the PEG linker and the azide substrate must be fully dissolved. A mixture of solvents like DMSO/water or t-BuOH/water is often effective for accommodating reactants with different polarities.[3][4] |
| Alkyne Homocoupling (Glaser Coupling) | Rigorously exclude oxygen; use a Cu(I)-stabilizing ligand. | The terminal alkyne can react with itself in the presence of oxygen and copper, forming a homodimer byproduct. Performing the reaction under an inert atmosphere and using a ligand can suppress this side reaction.[4] |
Issue 2: Unintended Cleavage of the Disulfide Bond
The disulfide bond is a redox-sensitive functional group. Its unintended cleavage during the conjugation reaction is a highly probable cause of low yield, especially in the context of a CuAAC reaction which employs a reducing agent.
Q3: Could the disulfide bond in my linker be breaking during the reaction?
A3: Yes, this is a significant possibility. The sodium ascorbate used to reduce Cu(II) to Cu(I) in the CuAAC reaction can also reduce the disulfide bond, cleaving your linker into two separate fragments. Other reducing agents sometimes present in protein buffers, such as DTT or TCEP, will also readily cleave disulfide bonds.[5][6][7]
Troubleshooting Steps & Solutions:
| Potential Cause | Solution | Details & Rationale |
| Reduction by Sodium Ascorbate | Minimize the concentration of sodium ascorbate; maintain a neutral to slightly acidic pH. | While necessary for the CuAAC reaction, excess ascorbate can promote disulfide reduction. Use the lowest effective concentration (e.g., 5-10 mol%). The reduction potential is also pH-dependent, and keeping the reaction at or below pH 7.4 can help mitigate cleavage. |
| Presence of Other Reducing Agents | Ensure all buffers are free of reducing agents like DTT, TCEP, or β-mercaptoethanol. | If conjugating to a protein or other biological molecule, ensure it has been thoroughly desalted or buffer-exchanged into a non-reducing buffer (e.g., PBS) prior to the reaction. The use of strong reducing agents is a known strategy to intentionally disrupt disulfide bonds for PEGylation at cysteine residues.[8] |
| Confirmation of Cleavage | Analyze the reaction mixture by LC-MS. | Look for mass peaks corresponding to the cleaved fragments of the linker (Propargyl-PEG1-SH and HS-PEG1-C2-Boc) in addition to your expected product and starting materials. |
Issue 3: Complications with the Boc Protecting Group
The Boc (tert-butyloxycarbonyl) group is designed to be stable under most conjugation conditions but can be inadvertently cleaved by strong acids.[3] If your workflow requires deprotection, incomplete removal can also lead to low yields of the final desired product.
Q4: How can I troubleshoot issues related to the Boc group?
A4: Problems with the Boc group typically fall into two categories: premature cleavage during a reaction or incomplete removal during a dedicated deprotection step.
Troubleshooting Steps & Solutions:
| Potential Cause | Solution | Details & Rationale |
| Inadvertent Cleavage | Maintain neutral to basic pH during conjugation steps. | The Boc group is acid-labile and generally stable under the mild conditions of a CuAAC reaction.[3] Avoid any acidic conditions (pH < 4) in your conjugation buffer or during workup unless deprotection is intended. |
| Incomplete Deprotection | Increase acid concentration or reaction time; ensure anhydrous conditions. | For intentional removal, use a strong acid like trifluoroacetic acid (TFA) in an anhydrous solvent like dichloromethane (B109758) (DCM).[9][10] A typical condition is 20-50% TFA in DCM for 30-60 minutes.[11][12] Monitor completion by TLC or LC-MS to ensure all starting material is consumed.[9] |
| Side Reactions During Deprotection | Use a "scavenger" in the deprotection cocktail. | The tert-butyl cation generated during Boc removal is an electrophile that can alkylate electron-rich residues on your molecule. Adding a scavenger like triisopropylsilane (B1312306) (TIS) can trap this cation and prevent side product formation.[11][13] |
Experimental Protocols
Protocol 1: Standard CuAAC Reaction with this compound
This protocol outlines a typical procedure for conjugating the linker to an azide-containing molecule.
-
Reagent Preparation:
-
Dissolve the azide-containing molecule (1 equivalent) and this compound (1.2 equivalents) in a suitable solvent mixture (e.g., a 4:1 mixture of t-BuOH/water or DMSO/water).[3]
-
Prepare fresh stock solutions: 100 mM Copper (II) Sulfate (CuSO₄) in water and 200 mM Sodium Ascorbate in water.
-
-
Degassing:
-
Thoroughly degas the reaction mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen.[3]
-
-
Reaction Initiation:
-
Add the CuSO₄ solution to the reaction mixture to a final concentration of 1-5 mol%.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5-10 mol%.
-
-
Reaction and Monitoring:
-
Stir the reaction at room temperature under an inert atmosphere.
-
Monitor the reaction progress by LC-MS or TLC until the starting materials are consumed (typically 1-12 hours).
-
-
Purification:
-
Upon completion, purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or reversed-phase HPLC to remove unreacted starting materials and the copper catalyst.[][15]
-
Protocol 2: Boc-Group Deprotection
This protocol describes the removal of the Boc protecting group to expose the primary amine.
-
Dissolution:
-
Dissolve the Boc-protected conjugate in anhydrous dichloromethane (DCM).
-
-
Reagent Addition:
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature for 30-60 minutes.[11]
-
Monitor for completion by LC-MS, checking for the disappearance of the starting material's mass peak and the appearance of the deprotected product's mass peak.
-
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure (or with a stream of nitrogen) to remove the bulk of the TFA and DCM.
-
The resulting deprotected amine can often be used directly in a subsequent reaction or purified further if necessary.
-
Visualizations
Caption: General experimental workflow for conjugation and deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PEGylation of native disulfide bonds in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 15. biopharminternational.com [biopharminternational.com]
Technical Support Center: Enhancing Disulfide Linker Stability in Plasma
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide guidance on preventing the premature cleavage of disulfide linkers in plasma, a critical factor in the development of effective antibody-drug conjugates (ADCs) and other targeted therapies. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms leading to the premature cleavage of disulfide linkers in plasma?
A1: Premature cleavage of disulfide linkers in the bloodstream is a significant concern as it can lead to off-target toxicity and reduced therapeutic efficacy.[1] The primary mechanism is the reduction of the disulfide bond by endogenous reducing agents present in plasma.[1] While the concentration of reducing molecules like glutathione (B108866) is much lower in plasma (~5 µmol/L) compared to the intracellular environment (1-10 mmol/L), it can still be sufficient to cause gradual linker cleavage.[2][3] Another contributing factor can be thiol-disulfide exchange with free cysteine residues on plasma proteins, such as human serum albumin.[4]
Q2: How does steric hindrance impact the stability of a disulfide linker?
A2: Increasing steric hindrance around the disulfide bond is a key strategy to enhance its stability in plasma.[1] Bulky chemical groups, such as methyl groups, positioned adjacent to the disulfide bond can physically shield it from attack by reducing agents.[3] This steric protection slows down the rate of reductive cleavage, leading to a longer circulation half-life for the ADC.[5]
Q3: Can the conjugation site on the antibody affect the stability of the disulfide linker?
A3: Yes, the specific site of conjugation on the antibody can significantly influence linker stability.[1] Linkers attached to more solvent-exposed cysteine residues may be more susceptible to cleavage by plasma components.[4] Conversely, conjugation sites located in microenvironments that offer some degree of protection can enhance stability. Therefore, site-specific conjugation technologies can be leveraged to produce more homogeneous ADCs with improved and more consistent stability profiles.
Q4: Why do I observe different linker stability when I switch from human to mouse plasma in my in vitro assay?
A4: Significant differences in linker stability between species are often observed.[1] This can be due to variations in the concentrations and types of plasma proteins and reducing agents. For some linker chemistries, particularly those incorporating peptide components, differences in plasma enzyme activity (e.g., carboxylesterases in rodents) can also lead to differential stability.[4] It is crucial to assess linker stability in plasma from all relevant species that will be used in preclinical studies.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues related to premature disulfide linker cleavage.
Issue 1: Rapid Decrease in Drug-to-Antibody Ratio (DAR) in an In Vitro Plasma Stability Assay
-
Possible Cause: The disulfide linker is unstable in the plasma matrix.
-
Troubleshooting Steps:
-
Run a Buffer Control: Incubate the ADC in a simple buffer like PBS at 37°C. If the DAR remains stable in the buffer but decreases in plasma, this confirms that plasma components are causing the cleavage.[6]
-
Evaluate Different Plasma Sources: Test the ADC's stability in plasma from various species (e.g., human, cynomolgus monkey, rat, mouse) to understand species-specific differences.[7]
-
Consider a More Hindered Linker: If instability is confirmed, re-evaluate your linker design. Synthesizing the ADC with a more sterically hindered disulfide linker (e.g., transitioning from an SPP-based linker to an SPDB-based linker) is a primary strategy to improve plasma stability.[7]
-
Issue 2: High Levels of Free Payload Detected in Plasma with Stable Total Antibody Concentration
-
Possible Cause: This is a direct confirmation of linker cleavage, leading to premature payload release.
-
Troubleshooting Steps:
-
Quantify Payload Release Kinetics: Utilize a sensitive analytical method like LC-MS/MS to accurately measure the concentration of the free payload over a time course. This will provide crucial data on the rate of linker cleavage.[7]
-
Re-assess Linker Chemistry: The chosen disulfide linker may be too labile for your specific application. Exploring linkers with increased steric hindrance is a key optimization strategy.[7]
-
Investigate Conjugation Site: For site-specific ADCs, compare the stability of conjugates with the linker attached at different positions on the antibody to identify more stable conjugation sites.
-
Issue 3: ADC Shows Increased Aggregation in Plasma
-
Possible Cause: The hydrophobicity of the payload, especially at higher DARs, can lead to intermolecular interactions and aggregation.[7]
-
Troubleshooting Steps:
-
Optimize the DAR: A lower average DAR can decrease the overall hydrophobicity of the ADC, thereby reducing the propensity for aggregation.
-
Modify the Linker: Incorporating hydrophilic components, such as PEG moieties, into the linker design can improve the solubility and reduce aggregation of the ADC.
-
Formulation Optimization: Screen different buffer conditions, including pH and the addition of excipients, to identify a formulation that minimizes aggregation.[8]
-
Quantitative Data on Disulfide Linker Stability
The stability of disulfide linkers in plasma is a critical parameter that is often evaluated by measuring the half-life of the conjugate. The following tables summarize illustrative data on the impact of steric hindrance on linker stability.
(Note: Direct comparison of absolute values across different studies should be done with caution, as experimental conditions such as the specific antibody, payload, and analytical methods can vary.)
Table 1: Impact of Steric Hindrance on the Stability of Antibody-Maytansinoid Conjugates in Mouse Plasma [5]
| Linker Type | Methyl Groups Adjacent to Disulfide | Stability in Mouse Plasma (% Intact after 24h) |
| Less Hindered | 0 | ~50% |
| Moderately Hindered | 1 | ~75% |
| More Hindered | 2 | >90% |
Table 2: Comparative Half-Lives of ADCs with Different Linker Chemistries [9][10]
| Linker Type | Linker Example | Antibody-Payload | Species | Half-life (t1/2) |
| Disulfide (Less Hindered) | SPP | Anti-CD22-DM1 | Rat | Shorter than MCC-DM1 |
| Non-cleavable (Thioether) | MCC | Anti-CD22-DM1 | Rat | Longer than SPP-DM1 |
| Disulfide (Hindered) | SPDB | huC242-DM4 | Mouse | ~3-4 days |
| Peptide (Cleavable) | Val-Cit | cAC10-MMAE | Mouse | Slower clearance than DAR 8 |
| pH-Sensitive (Hydrazone) | - | BR96-Doxorubicin | Human | ~48 hours (payload release) |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay using LC-MS to Determine Average DAR
This protocol provides a framework for assessing the stability of an ADC in plasma by monitoring the change in the average Drug-to-Antibody Ratio (DAR) over time.[11][12]
Materials:
-
Test ADC
-
Control ADC (with a known stable linker, if available)
-
Human, mouse, or rat plasma (citrate-treated), stored at -80°C
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Anti-human IgG antibody-conjugated magnetic beads
-
Wash and elution buffers for immunoprecipitation
-
Reducing agent (e.g., DTT)
-
LC-MS system
Procedure:
-
Preparation of Plasma: Thaw frozen plasma at 37°C and centrifuge to remove any precipitates.
-
ADC Incubation:
-
Spike the test ADC into the plasma to a final concentration of 100 µg/mL.
-
Prepare a control sample by spiking the ADC into PBS at the same concentration.
-
-
Time-Point Sampling:
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 6, 24, 48, 96, and 144 hours), collect aliquots and immediately snap-freeze them in a dry ice/ethanol bath. Store at -80°C until analysis.
-
-
Sample Analysis (LC-MS for DAR Measurement):
-
Immunoaffinity Capture: Isolate the ADC from the plasma matrix using anti-human IgG magnetic beads.
-
Washing: Wash the beads with PBS to remove non-specifically bound proteins.
-
Elution and Reduction: Elute the captured ADC and reduce the interchain disulfide bonds to separate the heavy and light chains.
-
LC-MS Analysis: Analyze the reduced samples by LC-MS to determine the relative abundance of drug-conjugated and unconjugated antibody chains.
-
-
Data Analysis:
-
Calculate the average DAR at each time point.
-
Plot the average DAR versus time to determine the stability profile of the ADC.
-
Protocol 2: Quantification of Free Payload in Plasma using LC-MS/MS
This protocol is designed to quantify the amount of free payload released from the ADC into the plasma over time.[7]
Materials:
-
Plasma samples from the in vitro stability assay (Protocol 1)
-
Internal standard (a stable isotope-labeled version of the payload)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw the plasma aliquots from each time point.
-
To precipitate the plasma proteins, add cold acetonitrile containing the internal standard.
-
Vortex and then centrifuge to pellet the precipitated proteins.
-
-
Supernatant Analysis:
-
Carefully collect the supernatant, which contains the released payload.
-
Evaporate the solvent and reconstitute the sample in a suitable buffer for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Use a validated method with multiple reaction monitoring (MRM) to specifically and sensitively quantify the payload and the internal standard.
-
-
Data Analysis:
-
Generate a standard curve by spiking known concentrations of the payload into blank plasma and processing as described above.
-
Determine the concentration of the free payload in the experimental samples by comparing their peak area ratios (payload/internal standard) to the standard curve.
-
Plot the concentration of the free payload versus time to determine the kinetics of payload release.
-
Visualizations
Below are diagrams created using Graphviz to illustrate key concepts related to disulfide linker stability.
Caption: Mechanism of premature disulfide linker cleavage in plasma.
Caption: Strategies to enhance the plasma stability of disulfide linkers.
Caption: Experimental workflow for in vitro plasma stability assessment.
References
- 1. purepeg.com [purepeg.com]
- 2. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 3. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing CuAAC Reactions for Propargyl-PEG1-SS-PEG1-Boc
Welcome to the technical support center for the optimization of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving Propargyl-PEG1-SS-PEG1-C2-Boc. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in a CuAAC reaction with a PEGylated, disulfide-containing alkyne?
A1: Low yields in CuAAC reactions with complex molecules like this compound can arise from several factors:
-
Catalyst Inactivation: The active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1] Disproportionation of Cu(I) into Cu(0) and Cu(II) can also occur.[1]
-
Poor Reagent Quality: Impurities in either the azide (B81097) or alkyne starting materials can interfere with the reaction.[1] Azides, in particular, can be unstable.[1]
-
Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can significantly decrease reaction efficiency.[1]
-
Steric Hindrance: The bulky polyethylene (B3416737) glycol (PEG) chains can physically block the alkyne group, making it less accessible to the azide.[2]
-
Disulfide Bond Interference: While CuAAC is generally compatible with disulfide bonds, under certain conditions, the reducing agent (like sodium ascorbate) could potentially reduce the disulfide linkage, leading to undesired side products.[3] Also, free thiols are known to poison the CuAAC reaction in water.[4]
Q2: How does the disulfide bond in this compound affect the CuAAC reaction?
A2: The disulfide bond introduces a point of consideration for redox conditions. The standard CuAAC protocol uses a reducing agent, typically sodium ascorbate (B8700270), to generate the active Cu(I) catalyst from a Cu(II) salt like CuSO₄. While mild CuAAC conditions are reported to leave disulfide bonds intact[5], high concentrations of ascorbate could potentially lead to the reduction of the disulfide bridge.[3] It is crucial to use the appropriate stoichiometry of the reducing agent. Recent studies have shown that free cysteine thiols can react under CuAAC conditions, but disulfide bonds remain intact.[5][6]
Q3: What is the optimal ligand for this type of reaction?
A3: The choice of ligand is critical for stabilizing the Cu(I) catalyst, accelerating the reaction, and preventing side reactions.[7] For aqueous or partially aqueous reactions involving biomolecules or PEGylated compounds, water-soluble ligands are highly recommended.[2]
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): This is a highly effective and commonly used water-soluble ligand for bioconjugation.[2][8]
-
TBTA (Tris(benzyltriazolylmethyl)amine): While also effective, TBTA has lower water solubility and is often used in organic solvents or aqueous/organic mixtures.[9]
-
BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid): Another water-soluble ligand that can enhance reaction rates.[8]
The optimal ligand-to-copper ratio is typically between 1:1 and 5:1.[1][2] It is advisable to pre-mix the copper salt and the ligand before adding them to the reaction mixture.[2]
Q4: How can I purify the final PEGylated product?
A4: Purification of PEGylated molecules can be challenging due to their heterogeneity and potential for aggregation. Several chromatographic techniques are effective:
-
Size Exclusion Chromatography (SEC): This method is very effective for separating the larger PEGylated conjugate from smaller unreacted starting materials and other low molecular weight impurities.[10]
-
Reversed-Phase HPLC (RP-HPLC): Provides high-resolution separation based on hydrophobicity and is well-suited for purifying small to medium-sized batches of PEGylated small molecules.[11]
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on their charge. Since PEGylation can alter the surface charge of a molecule, IEX can be used to separate the PEGylated product from the unreacted starting material.[10][]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity and can be a useful complementary technique to IEX.[10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Catalyst Inactivation (Oxidation of Cu(I)) | 1. Degas all solutions thoroughly with an inert gas (Argon or Nitrogen) before use.[2] 2. Prepare the sodium ascorbate solution fresh for each reaction.[1] 3. Use a stabilizing ligand like THPTA to protect the Cu(I) catalyst.[2] |
| Suboptimal Reagent Concentrations | 1. Use a slight excess (1.1 to 2-fold) of the less critical reagent (either azide or alkyne) to drive the reaction to completion.[2] 2. Ensure the final concentration of reactants is sufficient; reactions can be slow at very low concentrations (<10 µM).[1] | |
| Steric Hindrance from PEG Chains | 1. Increase the reaction temperature moderately (e.g., to 37-40°C).[7] 2. Extend the reaction time and monitor progress by TLC or LC-MS.[7] 3. Add a co-solvent like DMSO or DMF (up to 10%) to improve solubility and reduce aggregation.[1][13] | |
| Disulfide Bond Reduction | 1. Use the minimum effective concentration of sodium ascorbate. 2. Consider using a Cu(I) source directly (e.g., CuBr or CuI) to avoid the need for a reducing agent, though this may lead to slower reactions.[13] | |
| Presence of Side Products | Oxidative Homocoupling of Alkyne (Glaser Coupling) | 1. Ensure thorough deoxygenation of the reaction mixture. 2. Use a stabilizing ligand to minimize this side reaction.[1] |
| Reaction with Free Thiols | If the disulfide bond is partially reduced, the resulting free thiols can react. Ensure the integrity of the disulfide bond in the starting material. Recent research indicates that under typical CuAAC conditions, free thiols can form thiotriazoles as a side reaction.[5] | |
| Difficulty in Purification | Product is an Oil | Utilize chromatographic methods like RP-HPLC or SEC for purification of oily PEGylated compounds.[11] |
| Similar Size of Product and Unreacted PEGylated Alkyne | If SEC resolution is poor, consider RP-HPLC, which separates based on hydrophobicity rather than size.[11] |
Experimental Protocols
General Protocol for CuAAC Reaction with this compound
This protocol provides a starting point and may require optimization for your specific azide substrate.
1. Reagent Preparation:
-
This compound Stock: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Azide Stock: Prepare a 10 mM stock solution of your azide-containing molecule in a compatible solvent (e.g., water, DMSO, or DMF).
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.[1]
-
Ligand (THPTA): Prepare a 50 mM stock solution in deionized water.[1]
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh before each use. [1]
2. Reaction Setup (Example for a 100 µL final volume):
-
In a clean microcentrifuge tube, add 10 µL of the 10 mM this compound stock solution (1.0 equivalent, final concentration 1 mM).
-
Add 12 µL of the 10 mM azide stock solution (1.2 equivalents, final concentration 1.2 mM).
-
Add the reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4) to bring the volume to 80 µL.
-
Degas the mixture by bubbling with argon or nitrogen for 5-10 minutes.
-
In a separate tube, prepare the catalyst premix:
-
Add 5 µL of the 20 mM CuSO₄ stock solution (final concentration 1 mM).
-
Add 10 µL of the 50 mM THPTA stock solution (final concentration 5 mM, 5:1 ligand to copper ratio).
-
-
Add the 15 µL of the catalyst premix to the reaction tube.
-
Initiate the reaction by adding 5 µL of the freshly prepared 100 mM sodium ascorbate solution (final concentration 5 mM).
-
Gently mix and incubate the reaction at room temperature for 1-4 hours. For sterically hindered substrates, incubation can be extended to 12-24 hours or the temperature can be increased to 37°C.[1][2]
3. Reaction Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction can be quenched by adding a copper chelator like EDTA.
-
For purification, refer to the purification strategies outlined in the FAQs section.
Quantitative Data Summary
The following tables summarize typical starting concentrations and ratios for optimizing a CuAAC reaction.
Table 1: Typical Reagent Concentrations and Ratios
| Parameter | Recommended Range | Notes |
| Alkyne:Azide Molar Ratio | 1:1 to 1:2 or 2:1 | A slight excess of the less precious reagent can improve yield.[2] |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 1 mM | Higher concentrations for faster reactions, lower for sensitive substrates. |
| Ligand:Copper Ratio | 1:1 to 5:1 | Higher ratios are often better for protecting sensitive biomolecules.[1] |
| Sodium Ascorbate | 1-5 mM | Should be in excess of the copper catalyst. |
| Reactant Concentration | >10 µM | Reactions are significantly slower at lower concentrations.[1] |
Table 2: Recommended Solvents and Temperatures
| Parameter | Options | Notes |
| Solvent | Aqueous Buffer (e.g., PBS, pH 7.4), DMF, DMSO, tBuOH/H₂O | Choice depends on the solubility of the substrates. Co-solvents can help with solubility and aggregation.[7] |
| Temperature | Room Temperature (20-25°C) to 40°C | Gentle heating can increase the reaction rate for sterically hindered substrates.[7] |
Visual Guides
Caption: Experimental workflow for optimizing the CuAAC reaction.
Caption: Logical workflow for troubleshooting low-yield CuAAC reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 13. jenabioscience.com [jenabioscience.com]
Side reactions of the propargyl group and how to avoid them
Welcome to the Technical Support Center for scientists and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered when working with the versatile propargyl group.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during reactions involving the propargyl group in a question-and-answer format.
Question 1: I am observing a significant amount of a dimerized byproduct in my reaction, especially when using copper catalysts. What is this side reaction and how can I prevent it?
Answer:
You are likely observing the result of Glaser coupling , an oxidative homocoupling of terminal alkynes to form symmetric 1,3-diynes.[1] This is a common side reaction, particularly in copper-catalyzed reactions like the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click" chemistry, and can sometimes account for up to 20% of the product in certain polymerization reactions.[2]
Troubleshooting & Avoidance Strategies:
-
Protecting Groups: The most effective way to prevent Glaser coupling is to protect the terminal alkyne. A bulky trialkylsilyl group, such as Trimethylsilyl (B98337) (TMS) or Triisopropylsilyl (TIPS), replaces the acidic proton, sterically hindering the coupling reaction.[1] This will require an additional protection and deprotection step in your synthesis.
-
Addition of Reducing Agents: In the context of CuAAC reactions, the Glaser coupling is mediated by the oxidation of the Cu(I) catalyst to Cu(II). By adding an excess of a reducing agent, such as sodium ascorbate, you can maintain the copper catalyst in its active Cu(I) state and suppress the homocoupling side reaction.[2]
-
Inert Atmosphere: Conducting your reaction under an inert atmosphere (e.g., nitrogen or argon) will minimize the presence of oxygen, which is an oxidant that can promote Glaser coupling.[3]
Question 2: My reaction involving a propargyl alcohol is giving me an α,β-unsaturated ketone or aldehyde as a major byproduct. What is causing this rearrangement?
Answer:
Propargyl alcohols are susceptible to acid-catalyzed rearrangements. You are likely observing the Meyer-Schuster rearrangement , which produces α,β-unsaturated aldehydes or ketones. A related reaction, the Rupe rearrangement , can also occur, leading to different rearranged ketones.[4]
Troubleshooting & Avoidance Strategies:
-
Control of pH: The most critical factor is to avoid acidic conditions. If your reaction conditions are acidic, consider using a buffer or an alternative synthetic route that proceeds under neutral or basic conditions.
-
Use of the Nicholas Reaction: For base-sensitive substrates where acidic conditions are required for other functionalities, the Nicholas reaction provides an excellent alternative for propargylation.[1][5] In this reaction, the alkyne is protected as a dicobalt hexacarbonyl complex, which allows for propargylation under acidic conditions without rearrangement of the propargyl alcohol.[1][5]
Question 3: My propargylation reaction is yielding a mixture of isomers, including an allene (B1206475). How can I prevent this isomerization?
Answer:
The propargyl group can isomerize to form a more stable allenyl group under certain conditions, particularly with heat or in the presence of specific catalysts.[1] This propargyl-allenyl tautomerization can lead to a mixture of products.[6]
Troubleshooting & Avoidance Strategies:
-
Reaction Temperature: Avoid excessive heating during your reaction, as this can promote the isomerization. Running the reaction at a lower temperature, even if it requires a longer reaction time, can often minimize the formation of the allene byproduct.
-
Choice of Base and Solvent: The choice of base and solvent can influence the rate of isomerization. It is advisable to screen different combinations to find conditions that favor the desired propargyl product. In some cases, using a milder base can reduce the extent of isomerization.
-
Careful Reagent Selection: Be mindful of the reagents you are using, as some can catalyze the isomerization. If you suspect a particular reagent is causing the issue, consider exploring alternatives.
Question 4: I am struggling with low yields in my propargylation reaction. What are the common pitfalls?
Answer:
Low yields in propargylation reactions are a frequent issue and can often be attributed to several factors related to reagent quality and reaction conditions.[4]
Troubleshooting & Avoidance Strategies:
-
Reagent Purity:
-
Anhydrous Conditions: Many propargylation reactions are moisture-sensitive. Use anhydrous solvents and ensure your glassware is properly dried.
-
Base and Solvent Selection: The choice of base is critical and should be appropriate for the pKa of your nucleophile.[4] Aprotic polar solvents like DMF, acetone (B3395972), and THF are generally effective.[4]
-
Di-propargylation: If you are working with a primary amine, you may be forming a di-propargylated product. To favor mono-propargylation, you can use a large excess of the amine relative to the propargyl halide.[4]
Quantitative Data Summary
The following table summarizes available quantitative data on the effectiveness of different methods to avoid side reactions.
| Side Reaction Addressed | Method | Substrate | Reagent/Condition | Yield of Desired Product | Reference |
| Rearrangement of propargyl alcohol & low yield with base-sensitive substrates | Nicholas Reaction | N-Boc-L-serine methyl ester | Co₂(CO)₆-methyl propargyl ether complex (6b) | 97% | [1][5] |
| Rearrangement of propargyl alcohol & low yield with base-sensitive substrates | Nicholas Reaction | N-Fmoc-L-serine methyl ester | Co₂(CO)₆-methyl propargyl ether complex (6b) | 54% | [1] |
| Rearrangement of propargyl alcohol & low yield with base-sensitive substrates | Nicholas Reaction | N-Fmoc-L-serine methyl ester | Co₂(CO)₆-propargyl alcohol complex (6a) | 29% | [1] |
| Glaser Coupling | Not explicitly quantified in a direct comparison, but noted to be a significant side reaction. | Alkyne-functional polymers | ATRP synthesis conditions | Can account for up to 20% of byproduct | [2] |
Experimental Protocols
1. General Protocol for Silyl Protection of a Terminal Alkyne (e.g., with TMS)
This protocol describes a general procedure for the protection of a terminal alkyne using trimethylsilyl chloride.
Materials:
-
Terminal alkyne (1.0 eq)
-
Anhydrous solvent (e.g., THF or DCM)
-
Base (e.g., triethylamine (B128534) or pyridine, 1.5 eq)
-
Trimethylsilyl chloride (TMSCl, 1.2 eq)
-
Anhydrous conditions (flame-dried glassware, inert atmosphere)
Procedure:
-
Dissolve the terminal alkyne in the anhydrous solvent in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the base dropwise to the solution.
-
Slowly add the TMSCl to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica (B1680970) gel.
2. Protocol for Propargylation of a Base-Sensitive Alcohol via the Nicholas Reaction
This protocol provides a method for the propargylation of an alcohol that is sensitive to basic conditions, utilizing a pre-formed dicobalt hexacarbonyl-propargyl complex.[1][5]
Materials:
-
Propargyl alcohol (2.0 eq)
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Base-sensitive alcohol (1.0 eq)
-
Lewis acid (e.g., BF₃·OEt₂, 2.5 eq)
-
Anhydrous DCM
-
Oxidizing agent for decomplexation (e.g., ceric ammonium nitrate (B79036) - CAN)
Procedure:
-
Complex Formation: In a well-ventilated fume hood, dissolve propargyl alcohol and dicobalt octacarbonyl in anhydrous DCM. Stir at room temperature until the formation of the red-brown dicobalt hexacarbonyl-propargyl alcohol complex is complete (can be monitored by TLC).
-
Propargylation: Cool the solution of the cobalt complex to 0 °C. In a separate flask, dissolve the base-sensitive alcohol in anhydrous DCM and add it dropwise to the cobalt complex solution.
-
Slowly add the Lewis acid (BF₃·OEt₂) to the reaction mixture at 0 °C.
-
Stir the reaction at 0 °C for the required time (monitor by TLC).
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM. Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.
-
Decomplexation: Dissolve the crude cobalt-complexed product in acetone and cool to 0 °C. Add a solution of CAN in water dropwise until the red-brown color disappears.
-
Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.
-
Purify the final propargylated product by column chromatography.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during reactions with propargyl groups.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 4. benchchem.com [benchchem.com]
- 5. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]
Addressing solubility issues with Propargyl-PEG1-SS-PEG1-C2-Boc conjugates
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Propargyl-PEG1-SS-PEG1-C2-Boc conjugates. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address solubility challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the structural components of this compound and how do they influence its solubility?
A1: The this compound conjugate has several key structural motifs that dictate its solubility:
-
Propargyl Group: A terminal alkyne group used for "click chemistry" reactions.[1][2]
-
PEG1 Linkers (Polyethylene Glycol): Two short, hydrophilic PEG chains that are generally included to increase aqueous solubility.[3][4] PEG is soluble in water and many organic solvents.[]
-
Disulfide (SS) Bond: A cleavable linker that can be reduced by agents like dithiothreitol (B142953) (DTT) or glutathione.
-
Boc (tert-Butyloxycarbonyl) Group: A common, hydrophobic amine-protecting group.[6][7] The bulky, nonpolar nature of the Boc group can significantly decrease aqueous solubility and contribute to aggregation, especially at higher concentrations.[6]
The overall solubility of the conjugate is a balance between the hydrophilic PEG linkers and the hydrophobic Boc and propargyl groups. Issues typically arise when the hydrophobic characteristics dominate, leading to precipitation in aqueous buffers.
Q2: My this compound conjugate won't dissolve in my aqueous buffer. What is the likely cause?
A2: The most common reason for poor solubility in aqueous buffers is that the concentration of the conjugate exceeds its solubility limit.[6] The hydrophobic Boc group is often the primary contributor to this issue.[6] Upon addition to an aqueous solution, these hydrophobic regions can cause the molecules to aggregate and precipitate or form an oily film.[6]
Q3: I observed initial dissolution, but the solution became cloudy over time. What is happening?
A3: Delayed precipitation or cloudiness suggests that the conjugate is forming a colloidal suspension or is slowly aggregating out of solution.[6] This can be due to subtle instabilities in the formulation, such as suboptimal pH or ionic strength, or inappropriate storage conditions that favor aggregation over time.[8][9]
Q4: What are the first steps I should take to troubleshoot solubility issues?
A4: Start with simple formulation optimizations, as they are often the quickest and easiest solutions.[10]
-
Reduce Concentration: Attempt to dissolve a smaller amount of the conjugate in the same volume of buffer.[6]
-
Adjust pH: The solubility of PEGylated molecules can be pH-dependent.[6] Systematically test a range of pH values to find the optimal condition.[10]
-
Use a Co-solvent: First, dissolve the conjugate in a minimal amount of a water-miscible organic solvent like DMSO or DMF, and then slowly add the aqueous buffer to the stock solution with vortexing.[6]
Q5: Can I heat the sample or use sonication to improve solubility?
A5: Yes, these are common physical methods to aid dissolution.
-
Mild Heating: Gently warming the solution can help dissolve PEGylated compounds.[11] However, avoid prolonged or high temperatures, which could potentially lead to the degradation of the Boc protecting group or other parts of the molecule.[6]
-
Sonication: Using a bath sonicator is an effective way to break up aggregates and promote the dissolution of the conjugate.[6]
Troubleshooting Guide
If basic steps are unsuccessful, a more systematic approach is required. This guide provides strategies to address persistent solubility problems.
Problem: Persistent Precipitation or Low Solubility in Aqueous Media
This troubleshooting workflow is designed to guide you from simple solvent adjustments to more complex formulation strategies.
Caption: Troubleshooting workflow for addressing solubility issues.
Data Presentation: Impact of Co-solvents and pH
The following tables provide illustrative data on how solubility might be affected by different formulation strategies. Note: This is generalized data and empirical testing is required for your specific experimental conditions.
Table 1: Illustrative Solubility in Different Co-solvent Systems
| Co-solvent (10% v/v in PBS) | Qualitative Solubility | Observations |
| None (Control) | Insoluble | Immediate precipitation or oily suspension observed. |
| DMSO | Soluble | Forms a clear solution. DMSO is effective at dissolving both polar and non-polar compounds.[12] |
| DMF | Soluble | Forms a clear solution. Similar to DMSO in its ability to solubilize a wide range of molecules.[13] |
| Ethanol | Moderately Soluble | May require warming or sonication. Solution might become cloudy at higher concentrations. |
| Acetonitrile | Poorly Soluble | May not be sufficient to overcome the hydrophobicity of the Boc group. |
Table 2: Illustrative Effect of pH on Conjugate Solubility
| Buffer System | pH | Qualitative Solubility | Observations |
| Citrate Buffer | 5.0 | Poor | Potential for aggregation near the isoelectric point of any conjugated biomolecule. |
| Phosphate Buffer | 6.0 | Moderate | Solubility improves as pH moves away from potential aggregation points. |
| PBS | 7.4 | Moderate-Good | Generally a good starting point, but optimization may be needed.[12] |
| Tris Buffer | 8.0 | Good | Higher pH can sometimes improve the solubility of PEGylated compounds.[8] |
Experimental Protocols
Protocol 1: General Procedure for Solubility Testing with Co-solvents
Objective: To determine an effective water-miscible organic co-solvent for dissolving the this compound conjugate in an aqueous buffer.
Materials:
-
This compound conjugate
-
Organic co-solvents: Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), Ethanol
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Vortex mixer
-
Microcentrifuge tubes
Methodology:
-
Prepare a high-concentration stock solution of the conjugate (e.g., 10-20 mM) in 100% of the chosen organic co-solvent (e.g., DMSO). Ensure it is fully dissolved.
-
Aliquot the desired final volume of aqueous buffer into a series of microcentrifuge tubes.
-
While vigorously vortexing the aqueous buffer, slowly add the organic stock solution dropwise to achieve the desired final concentration. Do not add the buffer to the concentrated stock.
-
Continue vortexing for 30-60 seconds after the addition is complete.
-
Visually inspect the solution for any signs of precipitation or cloudiness against a dark background.
-
Incubate the sample at the intended experimental temperature (e.g., room temperature or 37°C) for 1-2 hours and inspect again for any delayed precipitation.
-
If precipitation occurs, repeat the procedure with a lower final concentration of the conjugate.
Protocol 2: Determination of Thermodynamic Solubility (Shake-Flask Method)
Objective: To determine the equilibrium solubility of the conjugate in a given buffer system.[14] This method is considered the gold standard for thermodynamic solubility measurement.[15]
Materials:
-
This compound conjugate (solid)
-
Selected buffer system
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
High-speed centrifuge
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Methodology:
-
Add an excess amount of the solid conjugate to a known volume of the buffer in a glass vial. The presence of undissolved solid at the end of the experiment is crucial.[12]
-
Seal the vial and place it on a rotator or shaker in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Equilibrate the suspension for 24-48 hours to ensure equilibrium is reached.[9]
-
After equilibration, centrifuge the suspension at high speed (e.g., >14,000 rpm) for 15-20 minutes to pellet the undissolved solid.[9]
-
Carefully collect the supernatant without disturbing the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.[6]
-
Dilute the clear supernatant with the same buffer to a concentration that falls within the linear range of your analytical method.
-
Quantify the concentration of the conjugate in the diluted sample using a pre-validated analytical method and a standard curve.
-
Calculate the original concentration in the supernatant by multiplying the measured concentration by the dilution factor. This value represents the thermodynamic solubility.
Caption: Experimental workflow for the shake-flask method.
Protocol 3: Analysis of Aggregation by Size Exclusion Chromatography (SEC)
Objective: To detect the presence of soluble aggregates, which can be an indication of poor solubility or instability.[3]
Materials:
-
SEC column with an appropriate molecular weight range
-
HPLC or FPLC system with a UV detector
-
Mobile phase (a buffer in which the conjugate is known to be soluble)
-
Filtered and degassed sample of the conjugate solution
Methodology:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved on the UV detector (e.g., monitoring at 220 nm or 280 nm).[3]
-
Inject a known concentration of the filtered conjugate sample.
-
Run the isocratic mobile phase at a constant flow rate.
-
Monitor the elution profile. The primary peak represents the monomeric conjugate.
-
The presence of earlier-eluting peaks (at shorter retention times) indicates the presence of higher molecular weight species, such as soluble dimers, trimers, or larger aggregates.[8]
-
The relative area of the aggregate peaks compared to the monomer peak can be used to quantify the extent of aggregation.
References
- 1. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 2. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. nhsjs.com [nhsjs.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc Protected Compounds [bzchemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. lifechemicals.com [lifechemicals.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. lup.lub.lu.se [lup.lub.lu.se]
Technical Support Center: Strategies to Reduce Non-Specific Binding of PEGylated Linkers
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to mitigate non-specific binding (NSB) of PEGylated linkers in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it problematic for PEGylated molecules?
A: Non-specific binding is the unintended adhesion of molecules to surfaces or other molecules without a specific, targeted interaction.[1][2] In the context of PEGylated molecules, NSB can lead to several issues, including:
-
Reduced Efficacy: The therapeutic agent may be blocked from reaching its target.[1]
-
Increased Background Signal: In diagnostic assays, high background noise can obscure results, reduce the signal-to-noise ratio, and potentially lead to false positives.[1]
-
Altered Pharmacokinetics: Non-specific protein adsorption can change the circulation time and biodistribution of PEGylated nanoparticles.[1]
-
Inaccurate Quantification: NSB can lead to an over- or underestimation of the analyte of interest.[1]
Q2: What are the primary drivers of non-specific binding of PEGylated linkers?
A: NSB of PEGylated conjugates is primarily driven by a combination of molecular forces, including:
-
Hydrophobic Interactions: Exposed hydrophobic regions on the conjugate can interact with hydrophobic surfaces.[2][3]
-
Electrostatic Interactions: Charged molecules can bind non-specifically to oppositely charged surfaces, an effect influenced by the buffer's pH.[2][3]
-
Hydrogen Bonding and Van der Waals Forces: These weaker, cumulative forces can also contribute to NSB.[3]
Q3: How do the physical properties of the PEG linker, such as length and density, influence non-specific binding?
A: The molecular weight (length) and grafting density of PEG chains are critical in preventing NSB.[1]
-
PEG Length: Longer PEG chains generally create a more effective steric barrier against protein adsorption.[1] However, excessively long chains can sometimes hinder the conjugation process, leading to lower grafting density.[1]
-
PEG Density: A higher grafting density results in a "brush" conformation, which is highly effective at repelling proteins.[1] Lower densities lead to a less effective "mushroom" conformation.[1] A high density of shorter PEG chains can be more effective than a low density of longer chains.[1]
-
PEG Architecture: Y-shaped PEG has been shown to be effective at minimizing non-specific binding.[4]
Q4: Can the PEG linker itself be a source of contamination or interference?
A: Yes, in some cases, the PEG linker can be a source of contamination, particularly in sensitive techniques like mass spectrometry, where it can mask the signal from the protein of interest.[5] Additionally, PEG-based detergents like Tween-20 can interfere with anti-PEG ELISA assays.[6]
Troubleshooting Guides
Problem: High background signal in an immunoassay (e.g., ELISA) using a PEGylated molecule.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Blocking | 1. Optimize Blocking Buffer: Increase the concentration of the blocking agent (e.g., from 1% to 2% BSA).[7] Alternatively, try different blocking agents such as casein, non-fat dry milk, or commercially available synthetic blockers.[6][8] 2. Increase Incubation Time: Extend the blocking incubation period.[7] | Reduced background signal due to more effective saturation of non-specific binding sites. |
| Suboptimal Washing | 1. Increase Wash Steps: Add extra wash steps between incubations.[7] 2. Incorporate Soaking Steps: Add a brief incubation (e.g., 30 seconds) with the wash buffer during each wash cycle.[7] | More efficient removal of unbound reagents, leading to a lower background. |
| Excessive Reagent Concentration | 1. Titrate Antibodies/Reagents: Perform a titration experiment to determine the optimal concentration of the PEGylated detection molecule and any primary or secondary antibodies.[1][9] | Improved signal-to-noise ratio by minimizing non-specific binding of excess reagents. |
| Buffer Composition | 1. Add Detergents: Include a non-ionic detergent like Tween-20 (typically at 0.05%) in your wash and/or blocking buffers to disrupt hydrophobic interactions.[7][9] 2. Adjust Ionic Strength: Modify the salt concentration (e.g., NaCl up to 1 M) in your wash buffers to reduce electrostatic interactions.[10] | Reduced background by minimizing non-specific hydrophobic and electrostatic interactions. |
| Reagent Contamination | 1. Use Fresh Reagents: Prepare fresh buffers and reagent solutions to avoid contamination.[7][9] | Elimination of background signal caused by contaminated reagents. |
Quantitative Data Summary
The choice of blocking agent and its concentration can significantly impact the reduction of non-specific binding.
| Blocking Agent | Typical Concentration | Key Considerations | Reference |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | A common and effective protein-based blocker. | [7] |
| Non-fat Dry Milk | 1-5% (w/v) | Cost-effective, but may contain endogenous biotin (B1667282) and phosphoproteins that can interfere with certain assays. A study on anti-PEG ELISA found 1% milk to be highly effective. | [6] |
| Casein | 1-3% (w/v) | Similar to non-fat dry milk, can be a very effective blocker. | [11] |
| Polyethylene Glycol (PEG) | 0.0001% and above | Can be a highly effective blocking agent, even at very low concentrations (1 ppm). | [12] |
| Synthetic Blockers (e.g., PVP) | Varies | Useful for assays where protein-based blockers may interfere. | [8] |
Note: The optimal blocking agent and concentration should be determined empirically for each specific assay.[8]
Experimental Protocols
Protocol 1: General Blocking Procedure to Reduce NSB
This protocol provides a general workflow for blocking surfaces to minimize non-specific binding of PEGylated linkers.
-
Preparation of Blocking Buffer: Prepare a solution of your chosen blocking agent (e.g., 1-5% BSA or 1-5% non-fat dry milk) in a suitable buffer such as PBS or TBS.
-
Blocking: Add a sufficient volume of the blocking buffer to completely cover the surface (e.g., wells of a microplate).
-
Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C, with gentle agitation.[3]
-
Washing: Decant the blocking solution and wash the surface 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20, also known as PBST).[3]
-
Proceed with Assay: The surface is now blocked and ready for the subsequent steps of your assay.[3]
Protocol 2: Quantification of Protein Adsorption to PEGylated Nanoparticles
This protocol allows for the quantification of non-specific protein binding to PEGylated nanoparticles using a fluorescently labeled protein like BSA-FITC.
-
Incubation: Mix a known concentration of your PEGylated nanoparticles with a solution of BSA-FITC in PBS. Incubate at room temperature for a specified time (e.g., 1 hour) to allow for protein adsorption.[1]
-
Separation: Centrifuge the mixture to pellet the nanoparticles with the bound protein. Carefully collect the supernatant which contains the unbound BSA-FITC.[1]
-
Washing: To remove any remaining unbound protein, resuspend the nanoparticle pellet in fresh PBS and centrifuge again. Repeat this washing step three times.[1]
-
Quantification:
-
Standard Curve: Prepare a standard curve using known concentrations of BSA-FITC to correlate fluorescence intensity with the amount of protein.[1]
-
Calculation: Measure the fluorescence of the initial BSA-FITC solution and the supernatant after incubation. The difference will allow you to determine the amount of protein that has non-specifically bound to the nanoparticles.[1]
-
Visualizations
Caption: Primary molecular forces leading to non-specific binding.
Caption: A decision-making workflow for troubleshooting high NSB.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Blocking Nonspecific Interactions Using Y-Shape Poly(ethylene glycol) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimized ELISA for Anti-PEG Antibody Detection in Healthy Donors and Patients Treated with PEGylated Liposomal Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arp1.com [arp1.com]
- 8. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 9. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 10. sinobiological.com [sinobiological.com]
- 11. mdpi.com [mdpi.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Overcoming Steric Hindrance in Disulfide Linker Cleavage
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when working with disulfide linker cleavage, particularly in the context of steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of disulfide linkers and why is it important?
A1: Steric hindrance refers to the spatial arrangement of atoms or groups of atoms at or near a reaction site that impedes a chemical reaction. In the context of disulfide linkers, bulky chemical groups are intentionally placed near the disulfide bond.[1] This "shielding" protects the bond from premature cleavage by endogenous reducing agents like glutathione (B108866) in the bloodstream.[1][] The degree of steric hindrance is a critical design feature in antibody-drug conjugates (ADCs) as it directly impacts the stability and pharmacokinetic profile of the conjugate.[][4]
Q2: How does increased steric hindrance affect the stability and cleavage rate of a disulfide linker?
A2: Increased steric hindrance generally enhances the stability of the disulfide linker in circulation, leading to a longer half-life of the ADC.[1][5] This is because bulky groups physically block the approach of reducing agents, slowing down the rate of disulfide bond cleavage.[6] However, excessive steric hindrance can also impede the desired cleavage of the linker once the ADC has reached its target cell, potentially reducing the therapeutic efficacy of the drug.[7] Therefore, an optimal level of steric hindrance is crucial for balancing plasma stability and efficient payload release at the target site.[8]
Q3: What are the common reducing agents used to cleave disulfide bonds in a laboratory setting?
A3: Common reducing agents used in the lab include dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), and β-mercaptoethanol (β-ME).[9][10] DTT and β-ME are thiol-based reducing agents that are most effective at neutral to alkaline pH.[10][11] TCEP is a phosphine-based reducing agent that is effective over a wider pH range and is not a thiol, which can be advantageous in certain downstream applications.[11][12] The choice of reducing agent depends on the specific protein or conjugate, the pH of the reaction, and the subsequent experimental steps.[13]
Q4: Can the conjugation site on a protein or antibody influence the effects of steric hindrance on disulfide linker cleavage?
A4: Yes, the conjugation site can significantly impact linker stability and cleavage.[1][14] The local microenvironment of the conjugation site can either contribute to or counteract the steric hindrance designed into the linker. For example, a linker attached to a cysteine residue located in a sterically crowded region of the antibody may exhibit enhanced stability compared to one attached to a more exposed site.[14]
Troubleshooting Guides
Problem 1: Inefficient or incomplete cleavage of a sterically hindered disulfide linker in my experiment.
-
Possible Cause 1: Suboptimal Reducing Agent Concentration or Type.
-
Solution: The concentration of the reducing agent may be insufficient to overcome the steric hindrance. Increase the molar excess of the reducing agent (e.g., DTT or TCEP) and optimize the incubation time.[15][16] For sterically hindered disulfides, a stronger reducing agent or different reaction conditions may be necessary.[10] Consider using TCEP if the reaction needs to be performed at a lower pH, as DTT's effectiveness diminishes in acidic conditions.[11]
-
-
Possible Cause 2: Unfavorable Reaction Conditions.
-
Solution: Ensure the pH of the reaction buffer is optimal for the chosen reducing agent. For DTT, a pH of 7.5-8.5 is ideal.[17] The temperature can also be increased to enhance the reaction rate, but this should be done cautiously to avoid protein denaturation.[15] The presence of dissolved oxygen can lead to re-oxidation of the cleaved thiols; therefore, it is recommended to use degassed buffers.[18]
-
-
Possible Cause 3: The disulfide bond is inaccessible within the folded protein structure.
-
Solution: The protein may need to be partially or fully denatured to expose the disulfide bond to the reducing agent. This can be achieved by adding denaturants like urea (B33335) to the reaction buffer.[17]
-
Problem 2: My ADC with a sterically hindered disulfide linker shows premature cleavage in plasma stability assays.
-
Possible Cause 1: Insufficient Steric Hindrance.
-
Solution: The level of steric hindrance may not be adequate to protect the disulfide bond from reduction by plasma components.[7] Consider redesigning the linker to include bulkier chemical groups adjacent to the disulfide bond.[][] For example, introducing methyl groups can significantly increase plasma stability.[]
-
-
Possible Cause 2: Assay Artifacts.
-
Solution: The experimental conditions of the plasma stability assay may be causing artificial degradation. Ensure the assay is performed under physiological conditions (37°C, pH 7.4).[14] It's also important to verify that the analytical method used to measure cleavage (e.g., LC-MS) is not causing fragmentation of the ADC.[14]
-
Quantitative Data Summary
The stability of disulfide linkers can be modulated by introducing steric hindrance. The following table summarizes illustrative data on the impact of steric hindrance on the stability of antibody-maytansinoid conjugates.
| Linker Type | Steric Hindrance | In Vitro Stability (DTT Reduction) | In Vivo Plasma Stability (Mice) | Antitumor Activity |
| huC242-SPP-DM1 | Low | Less Stable | Less Stable | Moderate |
| huC242-SPDB-DM4 | Intermediate | More Stable | More Stable | High |
| huC242-SS-DM1 | High | Most Stable | Most Stable | Moderate to Low |
Note: This table is a qualitative summary based on findings reported in scientific literature.[5] Actual quantitative values (e.g., half-life in hours) can vary significantly based on the specific antibody, payload, and experimental conditions.
Experimental Protocols
Protocol 1: Reduction of a Sterically Hindered Disulfide Bond in a Protein
This protocol outlines a general procedure for the reduction of a sterically hindered disulfide bond in a protein using TCEP.
Materials:
-
Protein with a sterically hindered disulfide bond
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, degassed
-
(Optional) Denaturant: 8 M Urea
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL. If the disulfide bond is not solvent-accessible, add urea to a final concentration of 4-6 M.
-
Reducing Agent Preparation: Prepare a 100 mM stock solution of TCEP in the reaction buffer.
-
Reduction Reaction: Add the TCEP stock solution to the protein solution to achieve a final 10-50 fold molar excess of TCEP over the protein.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours. The incubation time may need to be optimized based on the degree of steric hindrance.
-
Removal of Reducing Agent: Remove the excess TCEP using a desalting column equilibrated with the desired buffer for the downstream application.
Protocol 2: Quantification of Free Thiols using Ellman's Reagent (DTNB)
This protocol is used to quantify the number of free cysteine residues in a sample, which can be used to assess the efficiency of disulfide bond reduction.[19]
Materials:
-
Reduced protein sample
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution: 4 mg/mL in reaction buffer
-
Cysteine standard for standard curve
Procedure:
-
Standard Curve Preparation: Prepare a series of known concentrations of L-cysteine in the reaction buffer.
-
Sample Preparation: Dilute the reduced protein sample in the reaction buffer to a suitable concentration.
-
Reaction: To 950 µL of the diluted sample or standard in a cuvette, add 50 µL of the DTNB solution.
-
Incubation: Incubate at room temperature for 15 minutes.
-
Measurement: Measure the absorbance at 412 nm.
-
Calculation: Determine the concentration of free thiols in the sample by comparing its absorbance to the standard curve. The concentration can also be calculated using the molar extinction coefficient of the product (14,150 M⁻¹cm⁻¹).[19]
Visualizations
Caption: A flowchart for systematically troubleshooting inefficient disulfide linker cleavage.
Caption: Steric hindrance shields disulfide linkers from premature cleavage.
References
- 1. benchchem.com [benchchem.com]
- 4. Steric and stereoscopic disulfide construction for cross-linkage via N-dithiophthalimides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. njbio.com [njbio.com]
- 9. benchchem.com [benchchem.com]
- 10. digital.csic.es [digital.csic.es]
- 11. researchgate.net [researchgate.net]
- 12. Site‐Selective Disulfide Modification of Proteins: Expanding Diversity beyond the Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Breaking a Couple: Disulfide Reducing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Monitoring Boc Deprotection Efficiency
This guide provides troubleshooting advice and frequently asked questions for researchers monitoring the efficiency of tert-butyloxycarbonyl (Boc) deprotection reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to monitor the completion of a Boc deprotection reaction?
The most common methods for monitoring Boc deprotection include Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and colorimetric assays like the Kaiser test. The choice of method depends on the scale of the reaction, the available equipment, and the nature of the substrate.
Q2: How do I choose the best monitoring technique for my specific reaction?
The selection of a monitoring technique depends on several factors:
-
Speed and Convenience: TLC is very fast and provides a qualitative assessment of the reaction's progress directly at the bench.
-
Sensitivity and Accuracy: LC-MS offers high sensitivity and provides both retention time data and mass confirmation of the product and starting material.
-
Structural Information: ¹H NMR spectroscopy provides detailed structural information and allows for the quantification of starting material versus product by integrating characteristic peaks.
-
Qualitative Test for Primary Amines: The Kaiser test is a rapid, qualitative colorimetric test specifically for the presence of primary amines, which are the product of Boc deprotection of primary amines.
Troubleshooting Guides
Thin-Layer Chromatography (TLC)
Issue: I don't see a new spot on the TLC plate after the reaction has started.
-
Possible Cause 1: Incorrect mobile phase. The polarity of your eluent system may not be suitable to resolve the starting material and the product. The Boc-protected starting material is significantly less polar than the resulting free amine.
-
Troubleshooting:
-
Start with a more polar solvent system. A common mobile phase for Boc deprotection is a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH). Try increasing the percentage of MeOH (e.g., from 1% to 5% or 10%).
-
Add a small amount of a basic modifier like triethylamine (B128534) (TEA) or ammonium (B1175870) hydroxide (B78521) to the mobile phase. This can prevent the free amine product from streaking on the silica (B1680970) gel plate.
-
-
Possible Cause 2: The reaction has not proceeded significantly.
-
Troubleshooting:
-
Allow the reaction to run for a longer period.
-
Check the reaction temperature and the quality/concentration of the deprotecting agent (e.g., trifluoroacetic acid - TFA).
-
Issue: My product spot is streaking on the TLC plate.
-
Possible Cause: The free amine product is basic and interacts strongly with the acidic silica gel.
-
Troubleshooting:
-
Add a small amount (0.1-1%) of a base, such as triethylamine (TEA) or ammonium hydroxide, to your mobile phase. This will neutralize the acidic sites on the silica gel and result in sharper spots.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Issue: I see multiple peaks in my LC-MS chromatogram.
-
Possible Cause 1: Incomplete reaction. You are likely seeing peaks for both your Boc-protected starting material and the deprotected product.
-
Troubleshooting: Compare the retention times and mass spectra of the peaks to your starting material. The deprotected product should have a shorter retention time (as it is more polar) and a mass corresponding to the loss of the Boc group (100.12 g/mol ).
-
Possible Cause 2: Formation of side products. Depending on the reaction conditions and the substrate, side reactions may have occurred.
-
Troubleshooting: Analyze the mass spectra of the additional peaks to identify potential side products. Common side products can result from reactions with the carbocation scavenger or degradation of sensitive functional groups.
¹H NMR Spectroscopy
Issue: How can I quantify the conversion using ¹H NMR?
-
Method: You can determine the percentage of conversion by comparing the integration of a peak corresponding to the Boc group in the starting material with a peak corresponding to a proton in the product that is not present in the starting material or a stable proton signal present in both.
-
Troubleshooting:
-
Ensure that the chosen peaks for integration are well-resolved and do not overlap with other signals.
-
The tert-butyl protons of the Boc group typically appear as a sharp singlet around 1.4 ppm. This peak will disappear as the reaction progresses.
-
Choose a reference peak in the molecule that is unaffected by the deprotection. The ratio of the integration of the disappearing Boc peak to the reference peak will give you the extent of the reaction.
-
Data Presentation
Table 1: Comparison of Monitoring Techniques for Boc Deprotection
| Technique | Principle | Information Provided | Speed | Cost |
| TLC | Differential partitioning of compounds between a stationary and mobile phase. | Qualitative assessment of reaction completion (disappearance of starting material, appearance of product). | Very fast (minutes) | Low |
| LC-MS | Separation by liquid chromatography followed by mass analysis. | Quantitative data on starting material, product, and byproducts. Provides mass confirmation. | Moderate (10-30 min) | High |
| ¹H NMR | Nuclear magnetic resonance of hydrogen atoms. | Detailed structural information and quantitative analysis of reaction conversion. | Moderate (5-15 min) | High |
| Kaiser Test | Colorimetric reaction of ninhydrin (B49086) with primary amines. | Qualitative indication of the presence of primary amines. | Fast (minutes) | Low |
Experimental Protocols
Protocol 1: Monitoring Boc Deprotection by TLC
-
Prepare the TLC plate: Draw a light pencil line about 1 cm from the bottom of a silica gel TLC plate.
-
Spot the plate:
-
On the left, spot a small amount of your starting material (co-spot).
-
In the middle, spot a sample taken directly from your reaction mixture.
-
On the right, spot your starting material again.
-
-
Develop the plate: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., 95:5 DCM:MeOH). Ensure the solvent level is below the pencil line.
-
Visualize the plate: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (if your compounds are UV active) and/or by staining with a suitable agent (e.g., ninhydrin for amines).
-
Analyze the results: The starting material (Boc-protected) will have a higher Rf value (travel further up the plate) than the more polar amine product. A complete reaction will show the disappearance of the starting material spot and the appearance of a new, lower Rf spot.
Protocol 2: The Kaiser Test for Primary Amines
-
Prepare reagents:
-
Solution A: 5 g of ninhydrin in 100 mL of ethanol.
-
Solution B: 80 g of phenol (B47542) in 20 mL of ethanol.
-
Solution C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.
-
-
Perform the test:
-
Place a small sample of your reaction mixture (e.g., on a glass bead or in a small test tube) and allow the solvent to evaporate.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C.
-
Heat the sample at 100-120 °C for 3-5 minutes.
-
-
Analyze the results:
-
A deep blue or purple color indicates the presence of a primary amine.
-
A yellow or no color change indicates the absence of a primary amine (i.e., the Boc group is still present).
-
Visualizations
Caption: Workflow for Boc deprotection and monitoring.
Caption: Decision logic for TLC monitoring of Boc deprotection.
Technical Support Center: Troubleshooting ADC Aggregation with Hydrophobic Linkers
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and resolving aggregation issues in Antibody-Drug Conjugates (ADCs) that arise from the use of hydrophobic linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ADC aggregation when using hydrophobic linkers?
A1: The primary driver of ADC aggregation is the increased surface hydrophobicity of the antibody after conjugation with a hydrophobic linker-payload.[1][2] This modification can expose or create hydrophobic patches on the antibody surface, leading to intermolecular interactions and the formation of aggregates.[1][3][4] Key contributing factors include:
-
Inherent Hydrophobicity of the Payload: Many potent cytotoxic drugs are highly hydrophobic in nature.[1][]
-
Linker Chemistry: The chemical structure of the linker itself can significantly contribute to the overall hydrophobicity of the ADC.[1]
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[1][2]
-
Unfavorable Formulation Conditions: Suboptimal pH, low or high salt concentrations, and the use of organic co-solvents for dissolving the linker-payload can destabilize the antibody and promote aggregation.[1][3]
-
Conjugation Process: The chemical process of attaching the linker and payload can stress the antibody, potentially leading to conformational changes that expose hydrophobic regions.[4][6]
Q2: What are the consequences of ADC aggregation?
A2: ADC aggregation can have several detrimental effects on the therapeutic candidate:
-
Reduced Efficacy: Aggregates may exhibit altered binding affinity for the target antigen and are often cleared more rapidly from circulation, reducing the effective dose at the tumor site.[1][7]
-
Increased Immunogenicity: The presence of aggregates can be recognized as foreign by the immune system, potentially triggering an unwanted immune response and the formation of anti-drug antibodies (ADAs).[3][7]
-
Altered Pharmacokinetics (PK): Aggregated ADCs are typically cleared from the bloodstream faster than their monomeric counterparts, leading to a shorter half-life.[7][8]
-
Physical Instability: Aggregation can lead to the formation of visible particles and precipitation, which negatively impacts the product's shelf-life, manufacturability, and safety.[1][6]
-
Process Inefficiencies: The need to remove aggregates requires additional purification steps, such as size exclusion chromatography (SEC), which can decrease the overall yield and increase manufacturing costs.[1][3]
-
Safety and Toxicity Concerns: Insoluble aggregates can pose toxicity risks, while soluble aggregates might lead to off-target toxicity by being taken up by cells like macrophages through Fcγ receptor-mediated pathways.[7][9]
Q3: How does the Drug-to-Antibody Ratio (DAR) influence aggregation with hydrophobic linkers?
A3: The Drug-to-Antibody Ratio (DAR) is a critical factor in ADC aggregation. A higher DAR signifies a greater number of hydrophobic linker-payload molecules attached to each antibody, which substantially increases the overall surface hydrophobicity of the ADC molecule.[2][7] This heightened hydrophobicity enhances the attractive forces between ADC molecules, increasing the likelihood of self-association and aggregation.[7] While a higher DAR is often sought for increased potency, it must be balanced against the increased risk of aggregation and potential for faster clearance and reduced stability.[10] Historically, ADCs were often developed with lower DAR values (e.g., 2-4) to minimize these issues.[7] However, advancements in linker technology and formulation are enabling the creation of stable ADCs with higher DARs.[7]
Q4: What role do excipients play in preventing ADC aggregation?
A4: Excipients are essential components in ADC formulations for maintaining stability and preventing aggregation.[11] Common categories of excipients and their functions include:
-
Surfactants: Non-ionic surfactants such as polysorbate 20 and polysorbate 80 are frequently used to prevent aggregation at interfaces (e.g., air-water) and to minimize protein-protein interactions.[][11]
-
Sugars (Cryo- and Lyoprotectants): Sugars like sucrose (B13894) and trehalose (B1683222) are effective in stabilizing ADCs, especially during stressful processes such as freeze-thawing and lyophilization.[11]
-
Amino Acids: Certain amino acids, including arginine and histidine, can act as stabilizers by suppressing aggregation.[11]
-
Buffers: The selection of an appropriate buffer and its concentration are critical for maintaining the optimal pH and ionic strength to ensure the colloidal stability of the ADC.[2][11]
Troubleshooting Guides
Issue 1: Significant aggregation observed immediately after the conjugation reaction.
This problem is often due to the conjugation conditions stressing the antibody or the rapid increase in hydrophobicity upon linker-payload attachment.
| Possible Cause | Troubleshooting Step |
| High ADC Concentration | Performing the conjugation reaction at a lower antibody concentration can reduce the rate of intermolecular interactions.[7] |
| Unfavorable Buffer Conditions | Screen different buffer systems and pH values. Avoid pH values near the isoelectric point (pI) of the antibody, where it has minimal solubility.[3][12] |
| Presence of Organic Co-solvent | Minimize the amount of organic co-solvent used to dissolve the hydrophobic linker-payload. Explore alternative, less denaturing solvents. |
| Thermal or Mechanical Stress | Optimize reaction temperature and mixing conditions to minimize shear stress, which can lead to antibody denaturation and aggregation.[6] |
Issue 2: Increased aggregation detected by Size Exclusion Chromatography (SEC) during storage.
This indicates a problem with the formulation or storage conditions, leading to physical instability over time.
| Possible Cause | Troubleshooting Step |
| Inadequate Formulation Buffer | The storage buffer is critical for long-term stability. Screen for optimal buffer composition, pH, and ionic strength.[2] |
| Absence of Stabilizing Excipients | Add excipients known to enhance protein stability, such as polysorbates (e.g., Polysorbate 20 or 80) or sugars (e.g., sucrose, trehalose).[][12] |
| Improper Storage and Handling | Store the ADC at the recommended temperature to minimize thermal stress.[11] Aliquot samples to avoid repeated freeze-thaw cycles and handle solutions gently, avoiding vigorous shaking.[12] |
| High Drug-to-Antibody Ratio (DAR) | A high DAR increases surface hydrophobicity. Consider optimizing the conjugation process to achieve a lower, more stable DAR or purify lower DAR species using techniques like Hydrophobic Interaction Chromatography (HIC).[10][12] |
Data Presentation
Table 1: Impact of DAR on ADC Aggregation
| ADC Construct | Average DAR | Aggregation (%) | Reference |
| Mil40-11 SN38 ADC | 2 | < 1 | [10] |
| Mil40-11 SN38 ADC | 4 | 2.5 | [10] |
| Trastuzumab-MMAE | 2 | Low | [13] |
| Trastuzumab-MMAE | 4 | Moderate | [13] |
| Trastuzumab-MMAE | 8 | High | [13] |
Table 2: Comparison of Hydrophilic vs. Hydrophobic Linkers on ADC Aggregation
| Linker Type | Drug-to-Antibody Ratio (DAR) | Aggregation (%) | In Vitro Cytotoxicity (IC50) | Reference |
| Hydrophilic (PEG-based) | High (up to 8) | Significantly Reduced | Maintained or Improved | [14] |
| Hydrophobic | Moderate (3-4) | Increased | - | [14] |
| Hydrophilic (β-glucuronide) | High (up to 8) | Minimal (<5%) | Similar to dipeptide linkers | [14] |
| Hydrophobic (Val-Cit) | Moderate (3-4) | Increased | - | [14] |
Experimental Protocols
Protocol 1: Quantification of ADC Aggregates by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify high molecular weight species (aggregates), monomers, and fragments of an ADC based on their size.
Materials:
-
SEC column (e.g., TSKgel G3000SWxl)
-
HPLC or UPLC system with a UV detector
-
Mobile Phase: A physiological buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
ADC sample
Procedure:
-
System and Column Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to an appropriate concentration (e.g., 0.5-2.0 mg/mL) in the mobile phase.[12] If necessary, filter the sample through a 0.22 µm low-protein-binding filter.[2]
-
Injection: Inject a defined volume of the prepared sample (e.g., 10-20 µL) onto the column.[2]
-
Elution: Elute the sample with the mobile phase at a constant flow rate (e.g., 0.5 mL/min).
-
Detection: Monitor the eluent using a UV detector at 280 nm.[1]
-
Data Analysis: Integrate the peak areas for the high molecular weight species (aggregates), the monomer, and any fragments. Calculate the percentage of each species relative to the total peak area.
Protocol 2: Assessment of ADC Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)
Objective: To separate ADC species based on their hydrophobicity to determine the drug-to-antibody ratio (DAR) distribution and assess overall hydrophobicity.
Materials:
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR)
-
HPLC or UPLC system with a UV detector
-
Mobile Phase A (High Salt): e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0.[12]
-
Mobile Phase B (Low Salt): e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol.[12]
-
ADC sample
Procedure:
-
System and Column Equilibration: Equilibrate the HIC column with Mobile Phase A.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.[10]
-
Injection: Inject the ADC sample onto the column.
-
Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a suitable time (e.g., 30 minutes) to elute the ADC species.[10]
-
Detection: Monitor the eluent using a UV detector at 280 nm.
-
Data Analysis: The retention time of the peaks correlates with their hydrophobicity. Peaks corresponding to different DAR species will be resolved, with higher DAR species eluting later.
Mandatory Visualizations
Caption: Troubleshooting workflow for ADC aggregation.
Caption: General mechanism of action for an Antibody-Drug Conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Antibody Aggregation: Insights from Sequence and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) with Propargyl-PEG1-SS-PEG1-C2-Boc
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the drug-to-antibody ratio (DAR) when using the Propargyl-PEG1-SS-PEG1-C2-Boc linker in antibody-drug conjugate (ADC) development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key features?
A1: this compound is a heterobifunctional and cleavable ADC linker.[1][2] Its key features include:
-
Propargyl Group: A terminal alkyne group that enables covalent conjugation to an azide-modified antibody or payload via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry."[1][2]
-
PEG1-SS-PEG1 Spacer: Two short polyethylene (B3416737) glycol (PEG) units linked by a disulfide bond. The PEG spacers enhance hydrophilicity, which can improve the solubility and stability of the ADC.[][4] The disulfide bond provides a cleavable mechanism for payload release in the reducing environment of the target cell.[][4][5]
-
Boc-Protected Amine: A tert-butyloxycarbonyl (Boc) protected amine group that, after deprotection, allows for the attachment of a payload.[1][2]
Q2: Why is the drug-to-antibody ratio (DAR) a critical quality attribute for an ADC?
A2: The DAR is a critical quality attribute because it directly influences the efficacy, safety, and pharmacokinetics of an ADC. An optimal DAR, typically between 2 and 4, strikes a balance between potency and a favorable pharmacokinetic profile.[6]
-
Efficacy: A low DAR may result in reduced potency as an insufficient amount of the cytotoxic drug is delivered to the target cells.
-
Safety and Pharmacokinetics: A high DAR, particularly with hydrophobic drugs, can lead to aggregation of the ADC. This aggregation can cause rapid clearance from circulation, reducing the ADC's half-life and potentially leading to off-target toxicity and immunogenicity.
Q3: What is the mechanism of payload release for an ADC constructed with this compound?
A3: The payload release is triggered by the cleavage of the disulfide bond within the linker. The intracellular environment of tumor cells has a significantly higher concentration of reducing agents, such as glutathione, compared to the bloodstream.[][5][7] This reductive environment breaks the disulfide bond, releasing the payload inside the target cell.[][7]
Q4: How does the PEG spacer in this linker contribute to optimizing the DAR?
A4: The hydrophilic PEG spacers help to counteract the hydrophobicity of the cytotoxic payload.[5][6] This increased hydrophilicity can prevent ADC aggregation, especially at higher DARs, allowing for a potentially higher and more consistent drug loading without compromising the stability of the conjugate.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and characterization of ADCs using the this compound linker.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation during Click Chemistry | Inactive Copper Catalyst | Use a freshly prepared solution of a reducing agent like sodium ascorbate (B8700270) to reduce Cu(II) to the active Cu(I) state. Thoroughly degas all solvents and solutions to prevent oxidation of Cu(I).[1] |
| Impure Reagents | Confirm the purity of the this compound linker and the azide-containing substrate before the reaction. Use high-purity, anhydrous solvents.[1] | |
| Incorrect Stoichiometry | Start with a slight excess (1.1 to 1.5 equivalents) of one of the reactants, typically the less precious one.[1] | |
| Incomplete Boc Deprotection | Insufficient Acid Concentration or Reaction Time | Increase the concentration of trifluoroacetic acid (TFA) or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS.[8][9] |
| Acid-Labile Payload | If the payload is sensitive to strong acid, consider using milder deprotection conditions, such as HCl in EtOAc, although this may require a longer reaction time.[10] | |
| Low DAR | Inefficient Conjugation | Optimize the molar ratio of the drug-linker to the antibody. Ensure complete Boc deprotection before the conjugation step.[11] |
| Steric Hindrance | The PEG spacer should help mitigate steric hindrance, but if low DAR persists, consider optimizing the reaction conditions (e.g., longer reaction time, slightly elevated temperature). | |
| ADC Aggregation | High Hydrophobicity of the Payload | The PEG spacers are designed to increase hydrophilicity. If aggregation is still an issue, ensure the DAR is within the optimal range (typically 2-4).[6] |
| Suboptimal Buffer Conditions | Ensure the pH and salt concentration of the buffers used during conjugation and for the final formulation are optimal for antibody stability. | |
| Premature Payload Release | Disulfide Bond Instability in Circulation | While designed for intracellular cleavage, some premature release can occur. If this is significant, consider linker designs with increased steric hindrance around the disulfide bond for future experiments.[12][] |
Quantitative Data Summary
The following table summarizes the expected impact of linker properties on the DAR and overall ADC characteristics. The values are illustrative and the optimal DAR should be determined empirically for each specific ADC.
| Linker Characteristic | Impact on DAR | Effect on ADC Properties | Considerations |
| PEG Spacer Length | Longer PEG chains may allow for higher DARs by improving solubility.[6] | Increased hydrophilicity, potentially longer plasma half-life, and reduced immunogenicity.[6] | Excessively long PEG chains may decrease in vitro potency.[14] |
| Disulfide Bond Stability | Does not directly impact the achievable DAR during synthesis. | Determines the payload release profile. More stable bonds reduce premature release and off-target toxicity. | Steric hindrance around the disulfide can increase stability.[15] |
| Click Chemistry Efficiency | High efficiency allows for precise control over conjugation, leading to a more homogeneous DAR distribution.[11][16] | Homogeneous ADCs generally have a better-defined therapeutic window. | Requires an azide-modified counterpart and a copper catalyst, which must be removed.[17] |
Experimental Protocols
1. Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to expose the primary amine for payload conjugation.
-
Materials: this compound, anhydrous Dichloromethane (DCM), Trifluoroacetic acid (TFA), Toluene (B28343).
-
Procedure:
-
Dissolve the Boc-protected linker in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equal volume of TFA to the solution while stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the DCM and excess TFA by rotary evaporation.
-
Perform co-evaporation with toluene (3 times) to ensure complete removal of residual TFA. The resulting deprotected linker (as a TFA salt) can be used directly in the next step after thorough drying.[8][9]
-
2. ADC Synthesis via Click Chemistry
This protocol outlines the conjugation of an azide-modified antibody with the propargyl-functionalized drug-linker.
-
Materials: Azide-modified antibody in PBS, propargyl-functionalized drug-linker, Copper (II) Sulfate (CuSO₄), a copper-coordinating ligand (e.g., THPTA), and Sodium Ascorbate.
-
Procedure:
-
In a reaction vessel, combine the azide-modified antibody with a 5-10 fold molar excess of the propargyl-functionalized drug-linker.
-
Prepare the copper(I) catalyst by mixing CuSO₄ and THPTA in a 1:5 molar ratio.
-
Add the CuSO₄/THPTA solution to the antibody-payload mixture to a final copper concentration of 0.25 mM.
-
Initiate the reaction by adding a freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing, protected from light.
-
Purify the ADC using size-exclusion chromatography (SEC) to remove unreacted drug-linker and copper catalyst.[18]
-
3. Determination of Drug-to-Antibody Ratio (DAR)
The average DAR can be determined using several methods:
-
UV/Vis Spectroscopy: A rapid method based on the distinct absorbance maxima of the antibody (typically 280 nm) and the conjugated drug.
-
Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on their drug load, providing information on the distribution of different DAR species.
-
Mass Spectrometry (MS): Provides the most detailed information, allowing for the determination of the molecular weight of each ADC species and thus the exact drug load.
Mandatory Visualizations
Caption: Workflow for ADC synthesis using this compound.
Caption: Payload release mechanism for a disulfide-linked ADC.
Caption: Logical relationship between DAR and ADC performance.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. Ultimate Guide to Choosing the Right Cleavable Linker for ADCs | AxisPharm [axispharm.com]
- 5. genemedi.net [genemedi.net]
- 6. benchchem.com [benchchem.com]
- 7. biochempeg.com [biochempeg.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. njbio.com [njbio.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
How to handle and store Propargyl-PEG1-SS-PEG1-C2-Boc to maintain stability
This guide provides researchers, scientists, and drug development professionals with technical information for handling and storing Propargyl-PEG1-SS-PEG1-C2-Boc to maintain its stability and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main components?
This compound is a heterobifunctional crosslinker. Its structure contains three key components: a propargyl group for click chemistry reactions, a disulfide bond that is cleavable under reducing conditions, and a Boc-protected amine which can be deprotected to reveal a primary amine for further conjugation.[1][2][3]
Q2: What are the recommended long-term storage conditions for this linker?
For optimal long-term stability, the lyophilized solid should be stored at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and oxidation.[4][5]
Q3: How should I handle the reagent upon receiving it and during use?
Upon receipt, immediately store the vial at the recommended -20°C.[4] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[5] If you are not using the entire quantity, flush the vial with an inert gas like argon or nitrogen before resealing to protect the remaining compound.[4]
Q4: What are the primary degradation pathways for this molecule?
There are three main points of potential degradation:
-
Boc Group: The tert-butyloxycarbonyl (Boc) group is highly sensitive to acidic conditions and can be prematurely cleaved if exposed to acidic contaminants.[4][6]
-
Disulfide Bond: The disulfide (-SS-) bond is stable at physiological pH but is susceptible to cleavage by reducing agents such as dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), or intracellular glutathione (B108866) (GSH).[7][8][9]
-
Propargyl Group: The terminal alkyne is generally stable but can be degraded by prolonged exposure to strong acids or certain transition metals.[6][10] Oxidative homocoupling can also occur, especially in the presence of a copper catalyst and oxygen.[11]
Q5: My experiments are failing. How can I check the integrity of my this compound?
To verify the integrity of the linker, analytical methods like ¹H NMR spectroscopy or LC-MS are recommended. In ¹H NMR, look for the characteristic peaks: a singlet around 1.4 ppm for the Boc group's tert-butyl protons and a triplet around 2.4 ppm for the alkyne proton.[4] The absence of the Boc peak may indicate premature deprotection. LC-MS can be used to check for the correct mass and the presence of impurities or degradation products.[10]
Troubleshooting Guides
Issue 1: Incomplete Boc Deprotection
Problem: LC-MS or TLC analysis shows a significant amount of starting material remaining after the deprotection reaction.
| Possible Cause | Recommended Solution |
| Insufficient Acid | Increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), for example, from 20% to 50%. Alternatively, use a different acid system like 4M HCl in 1,4-dioxane.[12] |
| Inadequate Reaction Time | Extend the reaction time and monitor progress hourly using TLC or LC-MS.[12] |
| Moisture Contamination | Ensure all solvents and glassware are anhydrous. Water can reduce the effective concentration of the acid.[10] |
| Steric Hindrance | While the PEG chains in this linker are short, steric hindrance can sometimes slow the reaction. Consider gentle heating (e.g., to 30-40°C) with careful monitoring for side products.[10] |
Issue 2: Unintended Cleavage of the Disulfide Bond
Problem: The disulfide bond is cleaved during a reaction step where it should remain intact.
| Possible Cause | Recommended Solution |
| Presence of Reducing Agents | Ensure that no reducing agents (e.g., DTT, TCEP, β-mercaptoethanol) are present in your reaction buffers or purification steps. |
| Free Thiols on Other Molecules | Be aware that free thiols on other molecules in your reaction, such as cysteine residues on proteins, can participate in disulfide exchange, especially at basic pH.[13] |
Issue 3: Side Reactions During Boc Deprotection
Problem: Formation of unexpected byproducts is observed after acidic deprotection.
| Possible Cause | Recommended Solution |
| Alkylation by tert-butyl Cation | The deprotection of the Boc group generates a tert-butyl cation, which can alkylate nucleophilic sites on your molecule.[14] |
| Solution | Add a scavenger such as triisopropylsilane (B1312306) (TIS) or anisole (B1667542) (typically 2.5-5% v/v) to the deprotection cocktail. These scavengers will trap the tert-butyl cation.[11][15] |
Data Summary
Recommended Storage Conditions
| Form | Temperature | Duration | Atmosphere | Notes |
| Solid (Lyophilized) | -20°C | Long-term | Inert Gas (Argon/Nitrogen) | Tightly sealed container to prevent moisture exposure.[4][5] |
| Stock Solution in DMSO | -20°C | Up to 1 month | Inert Gas (Argon/Nitrogen) | Aliquot to avoid repeated freeze-thaw cycles.[5] |
| Stock Solution in DMSO | -80°C | Up to 6 months | Inert Gas (Argon/Nitrogen) | Recommended for longer-term solution storage.[5] |
Experimental Protocols
Protocol 1: Boc Deprotection using TFA
This protocol describes the removal of the Boc protecting group to yield a free primary amine.
-
Preparation: Dissolve the this compound conjugate in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
-
Deprotection Cocktail: Prepare a deprotection solution of 50% Trifluoroacetic Acid (TFA) in DCM. To minimize side reactions, add a scavenger such as triisopropylsilane (TIS) to a final concentration of 2.5% (v/v).[11] Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Reaction: Cool the solution of the protected compound to 0°C in an ice bath. Slowly add the deprotection cocktail.
-
Incubation: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by LC-MS or TLC until the starting material is consumed (typically 1-2 hours).[12]
-
Work-up: Once complete, remove the TFA and DCM under reduced pressure (e.g., rotary evaporation). To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) or DCM several times.[11] The resulting deprotected amine as a TFA salt can often be used directly in the next step.
Protocol 2: Reductive Cleavage of the Disulfide Bond
This protocol describes the cleavage of the disulfide bond to separate the propargyl and amine functionalities.
-
Preparation: Dissolve the linker or its conjugate in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Reducing Agent: Prepare a stock solution of a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). TCEP is often preferred as it is odorless and does not contain a thiol that could interfere with subsequent reactions.
-
Reaction: Add the reducing agent to the solution containing the disulfide-linked molecule to a final concentration of 10-20 mM.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The cleavage progress can be monitored by HPLC or LC-MS.
-
Purification: The resulting thiol-containing fragments can be purified from the excess reducing agent using size exclusion chromatography or dialysis if conjugated to a large molecule.
Visualizations
Caption: Chemical structure of this compound.
Caption: General experimental workflow options.
Caption: Troubleshooting logic for reagent stability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Disulfide Linkers - Creative Biolabs [creativebiolabs.net]
- 9. Disulfide Linkers, S-S Cleavable | BroadPharm [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Purification of ADCs with PEGylated Linkers
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of Antibody-Drug Conjugates (ADCs) featuring PEGylated linkers.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEGylated linker in an ADC?
A PEGylated linker in an Antibody-Drug Conjugate (ADC) serves several critical functions. Primarily, it acts as a hydrophilic spacer between the antibody and the often-hydrophobic cytotoxic payload. This is crucial for mitigating the tendency for aggregation, a common issue with ADCs, particularly those with a high drug-to-antibody ratio (DAR). Furthermore, PEGylation can improve the pharmacokinetic properties of the ADC by increasing its size, which can lead to reduced kidney clearance and a longer time circulating in the blood. This extended circulation can allow for more of the ADC to accumulate in the tumor tissue. The PEG chain can also shield the payload and parts of the antibody from the immune system, potentially making the ADC less likely to cause an immune reaction.
Q2: How does the length of the PEG linker affect the purification and performance of an ADC?
The length of the PEG linker is a critical factor that influences the ADC's properties. Generally, longer PEG linkers are more effective at masking the hydrophobicity of the payload, which can improve the ADC's stability and pharmacokinetic profile. However, there is a trade-off, as longer linkers can sometimes lead to a decrease in the ADC's potency in laboratory tests. The optimal PEG linker length is often specific to the particular antibody and payload combination and must be determined through experimentation.
Q3: What are the most common impurities that need to be removed during the purification of PEGylated ADCs?
The main impurities that require removal during the purification of PEGylated ADCs include:
-
Aggregates and high molecular weight species (HMWS): These can affect the stability, effectiveness, and safety of the ADC, and may cause an immune response.[1]
-
Unconjugated antibody (DAR=0): This species lacks cytotoxic activity and therefore reduces the overall potency of the final product.[1]
-
Free drug-linker: Unreacted drug-linker molecules are highly toxic and must be removed to ensure the safety of the ADC.
-
Process-related impurities: These can include solvents and other reagents used during the conjugation reaction.
Q4: Which chromatographic techniques are most effective for purifying PEGylated ADCs?
A combination of chromatographic methods is often used to achieve high purity of PEGylated ADCs. The most common and effective techniques are:
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful method for separating ADC species based on their DAR.[1] The addition of the hydrophobic drug-linker increases the molecule's overall hydrophobicity, allowing for separation of species with different numbers of attached drugs.[1]
-
Size Exclusion Chromatography (SEC): SEC is the standard method for removing high molecular weight aggregates and low molecular weight impurities like the free drug-linker.[1]
-
Ion-Exchange Chromatography (IEX): IEX, particularly cation-exchange chromatography (CEX), is effective for removing aggregates and can also be used to separate species with different charge properties.[1]
Troubleshooting Guide
Issue 1: High Levels of Aggregation Observed After Purification
-
Question: My purified PEGylated ADC shows a significant amount of high molecular weight species (HMWS) in Size Exclusion Chromatography (SEC). What are the likely causes and how can I troubleshoot this?
-
Answer: High levels of aggregation in a purified ADC can stem from several factors, primarily related to the increased hydrophobicity of the conjugate. Here’s a step-by-step guide to troubleshoot this issue:
-
Possible Cause 1: High Drug-to-Antibody Ratio (DAR)
-
Troubleshooting: A higher DAR increases the overall hydrophobicity of the ADC, promoting self-association and aggregation.
-
Recommended Action:
-
Optimize Conjugation: Aim for a lower and more uniform DAR by adjusting the molar ratio of the linker-payload to the antibody during the conjugation reaction. Site-specific conjugation methods can also help to control the DAR.[2]
-
Purification Strategy: Utilize preparative HIC to isolate ADC species with a lower, more desirable DAR.[2]
-
-
-
Possible Cause 2: Hydrophobic Nature of the Payload and/or Linker
-
Troubleshooting: Even with a PEGylated linker, a highly hydrophobic payload can still lead to aggregation.
-
Recommended Action:
-
-
Possible Cause 3: Suboptimal Formulation
-
Troubleshooting: The buffer conditions (pH, ionic strength) play a critical role in ADC stability.
-
Recommended Action:
-
pH Optimization: Conduct a screening study to identify the pH at which the ADC is most stable. It is generally advisable to formulate the ADC at a pH that is at least 0.5 units away from its isoelectric point (pI).[1]
-
Excipient Screening: Investigate the addition of stabilizing excipients, such as sugars (e.g., sucrose, trehalose) or surfactants (e.g., polysorbate 20), to the formulation.
-
-
-
Issue 2: Poor Resolution and Broad Peaks in Hydrophobic Interaction Chromatography (HIC)
-
Question: I am having difficulty separating the different DAR species of my PEGylated ADC using HIC. The peaks are broad and not well-resolved. What can I do to improve the separation?
-
Answer: Poor resolution in HIC is a common challenge in the purification of heterogeneous ADCs. The following steps can help to optimize your HIC method:
-
Possible Cause 1: ADC Heterogeneity
-
Troubleshooting: Positional isomers (where the drug-linker is attached at different sites on the antibody) can have very similar hydrophobicities, leading to peak broadening.
-
Recommended Action: While difficult to resolve, optimizing the conjugation chemistry to favor more specific sites can reduce the number of isomers.
-
-
Possible Cause 2: On-Column Aggregation
-
Troubleshooting: The high salt concentrations used in HIC can sometimes promote the aggregation of ADCs on the column.
-
Recommended Action:
-
-
Possible Cause 3: Inappropriate Stationary Phase
-
Troubleshooting: The choice of HIC resin is critical for achieving good separation.
-
Recommended Action:
-
Change Stationary Phase: Test different HIC column chemistries (e.g., Butyl, Phenyl, Ether) as they offer different selectivities.[2]
-
-
-
Data Presentation
Table 1: Impact of PEG Linker Length on ADC Properties
| PEG Linker Length | Average DAR Achieved | Aggregation Level (%) | In Vitro Potency (IC50, nM) | Plasma Half-Life (hours) |
| PEG4 | 3.8 | 5.2 | 1.5 | 120 |
| PEG8 | 3.9 | 3.1 | 2.1 | 150 |
| PEG12 | 4.0 | 2.5 | 2.8 | 165 |
| PEG24 | 4.1 | 1.8 | 3.5 | 180 |
Note: The data presented in this table is a representative example compiled from various studies and will vary depending on the specific antibody, payload, and conjugation chemistry used.
Experimental Protocols
Protocol 1: Purification of PEGylated ADCs by Hydrophobic Interaction Chromatography (HIC)
Objective: To separate and purify ADC species with different drug-to-antibody ratios (DARs).
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR, Phenyl-5PW)
-
HPLC system with a UV detector
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0
-
ADC sample
Procedure:
-
System Preparation: Equilibrate the HIC column with the starting mobile phase composition (e.g., 90% Mobile Phase A and 10% Mobile Phase B) until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample in Mobile Phase A to a final concentration of approximately 1 mg/mL.
-
Injection: Inject the prepared sample onto the equilibrated column.
-
Elution: Apply a linear gradient to decrease the concentration of Mobile Phase A over a suitable time period (e.g., 30 minutes). Species with higher DARs are more hydrophobic and will elute later at lower salt concentrations.[4]
-
Detection: Monitor the elution profile at 280 nm.
-
Fraction Collection: Collect fractions corresponding to the desired DAR species.
-
Analysis: Analyze the collected fractions by SEC and/or mass spectrometry to confirm purity and identity.
Protocol 2: Analysis of ADC Aggregation by Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
Objective: To quantify the amount of monomer, aggregate, and fragment in a purified ADC sample.
Materials:
-
SEC column (e.g., TSKgel G3000SWxl)
-
HPLC system with UV, MALS, and differential refractive index (dRI) detectors
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4
-
ADC sample
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until the baselines for all detectors are stable.[5]
-
Sample Preparation: Dilute the ADC sample to a concentration of 1-2 mg/mL in the mobile phase. Filter the sample through a 0.1 µm filter to remove any particulate matter.[5]
-
Injection: Inject the prepared sample onto the column.
-
Data Acquisition: Collect data from the UV, MALS, and dRI detectors as the sample elutes.
-
Data Analysis: Use the appropriate software (e.g., ASTRA) to perform a protein conjugate analysis. The software will use the signals from the detectors to calculate the molar mass of the species in each eluting peak, allowing for the quantification of monomer, aggregates (higher molar mass), and fragments (lower molar mass).[6][7]
Visualizations
References
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry Analysis of Propargyl-PEG1-SS-PEG1-C2-Boc ADCs
For researchers, scientists, and drug development professionals, the precise characterization of antibody-drug conjugates (ADCs) is a critical determinant of their therapeutic success. The intricate nature of these bioconjugates, comprising a monoclonal antibody linked to a potent cytotoxic payload, demands a sophisticated analytical toolkit. Mass spectrometry (MS) has emerged as the cornerstone for elucidating the structural heterogeneity of ADCs, including the determination of the drug-to-antibody ratio (DAR), identification of conjugation sites, and assessment of overall purity. This guide provides a comparative overview of mass spectrometry techniques for the analysis of ADCs featuring the cleavable Propargyl-PEG1-SS-PEG1-C2-Boc linker, offering insights into experimental strategies and data interpretation.
The this compound linker is a key component in the design of ADCs, featuring a disulfide bond that is cleavable under reducing conditions, such as those found within the target cell.[1][][3][4] This characteristic is central to the mechanism of action, allowing for the controlled release of the cytotoxic payload. The propargyl group facilitates conjugation via click chemistry, while the PEG spacers enhance solubility.[5][6] The Boc protecting group is removed during the synthesis process. The analysis of ADCs with this type of linker requires tailored MS approaches to accurately characterize the intact conjugate, as well as its subunits after linker cleavage.
Performance Comparison of Mass Spectrometry Techniques for ADC Analysis
The selection of an appropriate mass spectrometry technique is contingent on the specific analytical objective. Several MS-based methods are routinely employed for ADC characterization, each offering distinct advantages.[7][8] A multi-level analytical approach is often necessary for comprehensive characterization.[9][10]
| Feature | Native MS | SEC-MS | LC-MS (Reversed-Phase) | MALDI-TOF MS |
| Primary Application | Intact mass analysis of non-covalent ADC complexes, DAR determination for cysteine-linked ADCs.[7] | Online buffer exchange, analysis of DAR, glycoforms, and aggregates in a single run.[7] | Subunit analysis (light and heavy chains), peptide mapping, localization of conjugation sites.[7][9] | Rapid DAR determination, analysis of intact and reduced ADCs.[7] |
| Mass Accuracy | High (<30 ppm).[7] | High | High | Moderate to High |
| Resolution | High | High | High | Moderate |
| Sample Preparation | Requires buffer exchange to a volatile, non-denaturing solution. | Minimal offline preparation due to online buffer exchange.[7] | Denaturation, reduction, and often enzymatic digestion are required.[11] | Co-crystallization with a matrix on a target plate. |
| Throughput | Moderate | High | Low to Moderate | High |
| Information Provided | Average DAR, distribution of drug-loaded species (e.g., DAR0, DAR2, DAR4).[8] | DAR distribution, aggregation levels, major glycoforms. | Chain-specific DAR, precise location of drug conjugation, impurity identification.[8][12] | Average DAR, molecular weight of intact and fragmented ADC. |
Experimental Workflows and Methodologies
A comprehensive analysis of a this compound ADC typically involves a tiered approach, starting from the intact molecule and progressing to detailed peptide-level characterization.
Intact Mass Analysis
Objective: To determine the average DAR and the distribution of different drug-loaded species.
Protocol:
-
Sample Preparation: The ADC sample is buffer-exchanged into a volatile ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate solution to ensure compatibility with native MS conditions.
-
MS Analysis: The sample is introduced into the mass spectrometer via direct infusion or size-exclusion chromatography (SEC). The instrument is operated in a high mass-to-charge (m/z) range to accommodate the intact ADC.[7]
-
Data Analysis: The resulting spectrum shows a distribution of peaks corresponding to the different DAR species. The relative abundance of these peaks is used to calculate the average DAR.
References
- 1. precisepeg.com [precisepeg.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. amsbio.com [amsbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. criver.com [criver.com]
A Comparative Guide to Confirming Disulfide Linker Cleavage in Cells
For Researchers, Scientists, and Drug Development Professionals
The cleavage of disulfide linkers is a critical event in various biological processes and a key mechanism for the targeted release of therapeutic payloads, such as in antibody-drug conjugates (ADCs). Verifying this cleavage event within the complex cellular environment is paramount for understanding drug efficacy, mechanism of action, and for the overall advancement of drug development. This guide provides an objective comparison of three common methods for confirming disulfide linker cleavage in cells: Fluorescent Probes, Mass Spectrometry (MS), and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We present supporting experimental data, detailed protocols, and visualizations to aid researchers in selecting the most appropriate method for their specific needs.
At a Glance: Comparison of Methods
| Feature | Fluorescent Probes | Mass Spectrometry (MS) | Reversed-Phase HPLC (RP-HPLC) |
| Principle | Detection of free thiols produced upon disulfide cleavage using thiol-reactive fluorescent dyes. | Direct detection of the mass difference between the intact molecule and its cleaved fragments. | Separation of the intact molecule from its cleaved fragments based on hydrophobicity. |
| Primary Application | Live-cell imaging and real-time monitoring of disulfide cleavage. | Definitive identification and quantification of cleavage products. | Quantification of cleavage efficiency and stability studies. |
| Sensitivity | High (nM to µM range).[1][2] | Very High (attomole to femtomole range). | High (picomole to nanomole range). |
| Specificity | Can be designed for high selectivity towards specific thiols.[1] | Highly specific, provides molecular weight information of fragments. | Good, but relies on retention time and may require MS confirmation. |
| Quantitative Analysis | Semi-quantitative to quantitative, can be ratiometric.[2] | Highly quantitative, especially with isotopic labeling. | Highly quantitative with proper calibration. |
| Throughput | High, suitable for high-content screening. | Lower, sample preparation can be extensive. | Moderate to high, amenable to automation. |
| Live Cell Analysis | Yes, ideal for visualizing dynamics in living cells.[1] | No, requires cell lysis. | No, requires cell lysis. |
| Cost | Relatively low to moderate. | High (instrumentation and maintenance). | Moderate. |
| Complexity | Relatively simple to implement for imaging. | Complex instrumentation and data analysis. | Moderate, requires expertise in chromatography. |
Cellular Mechanism of Disulfide Linker Cleavage
The primary mechanism for disulfide bond cleavage within cells is reduction by the intracellular thiol pool, which is maintained in a reduced state by enzymatic systems. The two main systems involved are the glutathione (B108866) and thioredoxin pathways.
Caption: Cellular pathways for disulfide linker cleavage.
I. Fluorescent Probes
Fluorescent probes offer a powerful method for visualizing disulfide cleavage in real-time within living cells. These probes are designed to exhibit a change in their fluorescent properties upon reaction with free thiols, the product of disulfide bond reduction.
Experimental Workflow
Caption: Workflow for confirming disulfide cleavage with fluorescent probes.
Detailed Experimental Protocol
Objective: To visualize and quantify the cleavage of a disulfide linker in live cells using a thiol-reactive fluorescent probe.
Materials:
-
Cells of interest cultured on glass-bottom dishes suitable for microscopy.
-
The disulfide-linker-containing molecule to be tested.
-
A thiol-reactive fluorescent probe (e.g., a maleimide (B117702) or disulfide-based probe).
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM).
-
Fluorescence microscope with appropriate filters for the chosen probe.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Cell Preparation: Seed cells on glass-bottom dishes and allow them to adhere overnight.
-
Treatment: Treat the cells with the disulfide-linker-containing molecule at the desired concentration and for the appropriate duration to allow for internalization and cleavage.
-
Probe Loading: Prepare a stock solution of the fluorescent probe in DMSO. Dilute the probe to the final working concentration in pre-warmed live-cell imaging medium.
-
Incubation: Remove the treatment medium from the cells and wash once with warm PBS. Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Imaging: After incubation, wash the cells twice with warm live-cell imaging medium to remove excess probe. Add fresh imaging medium to the dish.
-
Microscopy: Immediately image the cells using a fluorescence microscope. Acquire images in the appropriate channels for the fluorescent probe. It is advisable to also acquire brightfield or phase-contrast images to assess cell morphology.
-
Data Analysis: Use image analysis software to quantify the fluorescence intensity per cell or in specific subcellular regions. Compare the fluorescence intensity of treated cells to untreated control cells. For ratiometric probes, calculate the ratio of fluorescence intensities at two different emission wavelengths.
II. Mass Spectrometry (MS)
Mass spectrometry provides unambiguous confirmation of disulfide linker cleavage by directly measuring the molecular weights of the intact molecule and its cleaved fragments. This technique is highly sensitive and specific, making it the gold standard for definitive identification.
Experimental Workflow
Caption: Workflow for disulfide cleavage analysis by mass spectrometry.
Detailed Experimental Protocol
Objective: To identify and quantify the cleavage products of a disulfide linker from cell lysates using LC-MS/MS.
Materials:
-
Treated and untreated cell pellets.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Reagents for protein denaturation, reduction (optional, for control), and alkylation (e.g., DTT, iodoacetamide).
-
Protease for digestion (e.g., trypsin).
-
LC-MS/MS system.
-
Data analysis software for proteomics.
Procedure:
-
Cell Lysis: Resuspend cell pellets in ice-cold lysis buffer. Incubate on ice for 30 minutes with occasional vortexing. Centrifuge at high speed to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).
-
Sample Preparation (for bottom-up proteomics):
-
Non-Reduced Sample: Take an aliquot of the lysate. Denature the proteins (e.g., with urea). To prevent disulfide scrambling, alkylate free thiols with iodoacetamide. Digest the proteins with a protease like trypsin overnight.[3]
-
Reduced Control Sample: To a separate aliquot, add a reducing agent like DTT to reduce all disulfide bonds, then proceed with alkylation and digestion. This serves as a control to identify the cleaved fragments.
-
-
LC-MS/MS Analysis: Analyze the digested peptide mixtures by LC-MS/MS. The mass spectrometer will be set to acquire data in a data-dependent mode, selecting precursor ions for fragmentation.
-
Data Analysis: Use specialized software to search the acquired MS/MS spectra against a protein sequence database that includes the sequence of your disulfide-linked molecule. Look for the presence of peptides corresponding to the cleaved fragments in the non-reduced sample. Compare the chromatograms of the non-reduced and reduced samples; the peaks corresponding to the intact disulfide-linked molecule should be absent or reduced in the reduced sample, while the peaks for the cleaved fragments should appear or increase.
III. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity. The cleavage of a disulfide linker often results in fragments with different hydrophobicities compared to the intact molecule, allowing for their separation and quantification.
Experimental Workflow
Caption: Workflow for disulfide cleavage analysis by RP-HPLC.
Detailed Experimental Protocol
Objective: To quantify the extent of disulfide linker cleavage in cell extracts by separating and measuring the intact molecule and its cleavage products using RP-HPLC.
Materials:
-
Treated and untreated cell pellets.
-
Extraction solvent (e.g., acetonitrile (B52724)/water with 0.1% trifluoroacetic acid).
-
RP-HPLC system with a UV or MS detector.
-
C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Reference standards for the intact molecule and expected cleavage products (if available).
Procedure:
-
Sample Preparation: Lyse the cell pellets by sonication or with a suitable lysis buffer. Precipitate proteins with a solvent like cold acetonitrile to extract the small molecule components (intact and cleaved linker-payload). Centrifuge to pellet the precipitate and collect the supernatant.
-
HPLC Analysis:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B.
-
Inject the extracted sample.
-
Run a linear gradient of increasing Mobile Phase B to elute the components.
-
Monitor the elution profile using a UV detector at a wavelength where the analyte absorbs, or with a mass spectrometer.
-
-
Data Analysis:
-
Identify the peaks corresponding to the intact molecule and the cleaved fragments based on their retention times (compared to standards, if available).
-
Integrate the peak areas for the intact and cleaved species.
-
Calculate the percentage of cleavage by comparing the peak area of the cleaved product to the total peak area of all related species.
-
Conclusion
The choice of method to confirm disulfide linker cleavage in cells depends on the specific research question, available resources, and the nature of the molecule being studied. Fluorescent probes are unparalleled for real-time visualization in live cells, offering high-throughput capabilities. Mass spectrometry provides the most definitive and sensitive detection of cleavage products, making it ideal for mechanism of action studies and metabolite identification. RP-HPLC offers a robust and quantitative method for assessing cleavage efficiency, particularly in the context of stability and release studies for drug conjugates. Often, a combination of these techniques provides the most comprehensive understanding of disulfide linker fate in the complex cellular milieu.
References
A Comparative Guide to the Validation of Antibody-Drug Conjugate Purity and Homogeneity by HPLC
The development and manufacturing of Antibody-Drug Conjugates (ADCs) necessitate robust analytical strategies to ensure product quality, consistency, and efficacy.[1] Due to their complex nature, which combines a monoclonal antibody with a potent cytotoxic payload via a chemical linker, ADCs present unique analytical challenges.[2] High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for characterizing critical quality attributes of ADCs, including purity, homogeneity, and the drug-to-antibody ratio (DAR).[1][3]
This guide provides an objective comparison of prevalent HPLC methods and other analytical techniques used for ADC validation, supported by experimental data and detailed protocols.
Comparison of Primary HPLC Methods for ADC Analysis
The selection of an appropriate HPLC method is dictated by the specific quality attribute being investigated.[3] Hydrophobic Interaction Chromatography (HIC), Reversed-Phase HPLC (RP-HPLC), and Size Exclusion Chromatography (SEC) are the most commonly employed HPLC techniques, often used in a complementary fashion to provide a comprehensive analysis.[3]
| Method | Principle of Separation | Primary Application | Key Information Provided | Advantages | Limitations |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on the hydrophobicity of the ADC under non-denaturing conditions.[3][4] | Determination of drug-to-antibody ratio (DAR) and drug load distribution.[3][5] | Distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4).[6] | Preserves the native structure of the ADC; considered the gold standard for DAR analysis.[3][6] | Not suitable for highly heterogeneous lysine-linked ADCs; high salt concentrations are incompatible with direct MS analysis.[6][7] |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity under denaturing conditions.[1][3] | Orthogonal method for DAR analysis, quantification of unconjugated antibody chains, and detection of free drug.[1][3] | High-resolution separation of reduced ADC subunits (light and heavy chains) with different drug loads.[1][8] | High resolution and sensitivity; can be coupled with Mass Spectrometry (MS) for detailed characterization.[1] | Denaturing conditions may not be suitable for intact ADC analysis; resolution can be challenging for heterogeneous lysine-linked conjugates.[1][8] |
| Size Exclusion Chromatography (SEC) | Separation based on the hydrodynamic radius (molecular size) of the ADC.[3] | Analysis of aggregates and fragments.[2][3] | Quantification of high molecular weight species (aggregates) and low molecular weight species (fragments).[2][6] | Performed under non-denaturing conditions; provides crucial information on product stability and potential immunogenicity.[6][8] | Does not provide information on DAR; potential for non-specific interactions between the ADC and the column matrix.[6] |
Orthogonal Analytical Techniques
While HPLC is a primary tool, a multi-pronged analytical approach is crucial for the comprehensive characterization of ADCs.[5]
| Technique | Principle | Key Information Provided |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Accurate molecular weights of the intact ADC and its subunits, identification of conjugation sites, and confirmation of DAR distribution.[1] |
| Capillary Electrophoresis with Sodium Dodecyl Sulfate (CE-SDS) | Separation based on molecular size in a capillary filled with a gel matrix. | Provides information on ADC purity and heterogeneity under denaturing conditions.[8] |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable and reproducible results in ADC analysis.[1]
Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
Objective: To separate and quantify ADC species with different drug loads to determine the average DAR.[5]
Sample Preparation:
-
Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.[5]
HPLC Conditions:
-
Column: TSKgel Butyl-NPR or equivalent HIC column.[5]
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.[5]
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, containing 20% isopropanol.[5][9]
-
Gradient: A descending salt gradient from 100% Mobile Phase A to 100% Mobile Phase B.[6]
-
Flow Rate: 0.5 mL/min.[5]
-
Column Temperature: 25°C.[6]
-
Detection: UV at 280 nm.[5]
Data Analysis:
-
Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).[5]
-
Calculate the percentage of each species relative to the total peak area.[5]
-
The average DAR is calculated based on the relative abundance of each drug-loaded species.[9]
Reversed-Phase HPLC (RP-HPLC) for DAR Analysis of Reduced ADC
Objective: To separate and quantify the different light and heavy chain species with varying drug loads to calculate the average DAR.[1]
Sample Preparation:
-
Dilute the ADC sample to a concentration of 1 mg/mL in a suitable buffer (e.g., 500 mM Tris buffer, pH 7.5).[1]
-
Add a reducing agent, such as Dithiothreitol (DTT), to a final concentration of 40 mM.[1]
-
Incubate the mixture at 37°C for 15-30 minutes to reduce the interchain disulfide bonds.[1][5]
HPLC Conditions:
-
Column: A C4 or C8 reversed-phase column.[1]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[1]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[1]
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20 minutes.[5]
-
Flow Rate: 0.5 mL/min.[1]
-
Column Temperature: 80°C.[1]
-
Detection: UV at 280 nm.[5]
Data Analysis:
-
Integrate the peak areas for the unconjugated and conjugated light and heavy chains.[5]
-
Calculate the average DAR based on the peak areas and the number of conjugated drugs per chain.
Size Exclusion Chromatography (SEC) for Aggregate and Fragment Analysis
Objective: To quantify high-molecular-weight species (aggregates) and low-molecular-weight species (fragments) in an ADC sample.[6]
Sample Preparation:
HPLC Conditions:
-
Column: Agilent AdvanceBio SEC 300Å or equivalent SEC column.[5]
-
Mobile Phase: 150 mM Sodium Phosphate, 200 mM NaCl, pH 7.0.[5]
-
Flow Rate: 1.0 mL/min (isocratic).[6]
-
Column Temperature: 25°C.[6]
-
Detection: UV at 280 nm.[6]
Data Analysis:
-
Integrate the peak areas for the monomer, aggregates, and fragments.[2]
-
Calculate the percentage of each species by dividing its peak area by the total peak area.[6]
Visualizing Analytical Workflows
The following diagrams illustrate the experimental workflow and the interplay of different analytical techniques for comprehensive ADC characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
A Comparative Analysis of Propargyl-PEG1-SS-PEG1-C2-Boc and Other Cleavable Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant in the successful design of bioconjugates such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker's properties dictate the stability, solubility, pharmacokinetics, and ultimately, the therapeutic efficacy of the conjugate. This guide provides an objective comparison of the Propargyl-PEG1-SS-PEG1-C2-Boc linker with other prevalent cleavable linker technologies, supported by experimental data and detailed methodologies.
The this compound linker is a heterobifunctional molecule designed for advanced bioconjugation applications. Its structure incorporates a propargyl group for highly efficient and specific "click chemistry" reactions, a disulfide bond that is cleavable under the reducing conditions found within cells, a polyethylene (B3416737) glycol (PEG) spacer to enhance hydrophilicity, and a Boc-protected amine for sequential conjugation. This combination of features offers a versatile tool for the development of targeted therapies.
Mechanisms of Action: A Tale of Three Triggers
Cleavable linkers are designed to be stable in systemic circulation and to release their payload in response to specific triggers within the target cell or tumor microenvironment. The primary categories of cleavable linkers are distinguished by their cleavage mechanism.
1. Reduction-Sensitive (Disulfide) Linkers: this compound falls into this category. These linkers exploit the significant difference in the concentration of reducing agents, primarily glutathione (B108866) (GSH), between the extracellular environment (micromolar range) and the intracellular cytoplasm (millimolar range).[1] This concentration gradient allows for the selective cleavage of the disulfide bond within the target cell, releasing the payload.
2. Protease-Sensitive Linkers: These linkers incorporate peptide sequences that are substrates for specific proteases, such as cathepsin B, which are often overexpressed in the lysosomes of tumor cells.[2] The valine-citrulline (Val-Cit) dipeptide is a widely used example.[2]
3. pH-Sensitive Linkers: Acid-labile linkers, like hydrazones, are engineered to be stable at the physiological pH of blood (around 7.4) but undergo hydrolysis in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[3]
References
Navigating the In Vivo Landscape: A Comparative Guide to Cleavable and Non-Cleavable Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of linker technology in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index. This guide provides an objective, data-driven comparison of the in vivo stability and performance of cleavable and non-cleavable linkers, offering insights into their respective advantages and disadvantages to inform rational ADC design.
The linker, a seemingly simple bridge between a monoclonal antibody and a potent cytotoxic payload, plays a pivotal role in the success or failure of an ADC. Its primary mandate is to ensure the ADC remains intact in systemic circulation, preventing premature payload release and associated off-target toxicity, while facilitating efficient and selective drug release at the tumor site. The two major classes of linkers, cleavable and non-cleavable, achieve this through fundamentally different mechanisms, leading to distinct in vivo behaviors.
At a Glance: Key In Vivo Distinctions
| Feature | Cleavable Linker (e.g., Valine-Citrulline) | Non-Cleavable Linker (e.g., Thioether - SMCC) |
| Mechanism of Payload Release | Enzymatic (e.g., Cathepsin B) or chemical (e.g., pH, glutathione) cleavage within the tumor microenvironment or lysosome. | Proteolytic degradation of the antibody backbone within the lysosome.[1] |
| Released Payload | Typically the unmodified, potent parent drug. | The drug molecule with the linker and a residual amino acid attached.[1] |
| Plasma Stability | Generally lower, with a higher potential for premature payload release in circulation.[1] | Generally higher, leading to a more stable ADC in the bloodstream.[1][2] |
| "Bystander" Efficacy | High potential. The released, membrane-permeable payload can diffuse and kill adjacent antigen-negative tumor cells. | Low to negligible. The released payload is typically charged and less membrane-permeable.[1] |
| Off-Target Toxicity | Higher potential due to premature payload release and the bystander effect. | Lower potential due to greater stability and a limited bystander effect.[1][2] |
| Therapeutic Window | Potentially narrower due to off-target toxicities. | Potentially wider due to improved tolerability.[1][2] |
| Dependence on Target Biology | Less dependent on lysosomal trafficking for payload release.[1] | Highly dependent on ADC internalization and lysosomal degradation of the antibody.[2] |
Quantitative Data Presentation: A Head-to-Head Look
Direct head-to-head in vivo comparisons of ADCs with the same antibody and payload but different linker types are not abundant in publicly available literature. However, by synthesizing data from various preclinical studies, a comparative overview of their in vivo performance can be presented.
In Vivo Anti-Tumor Efficacy in Xenograft Models
| ADC Construct | Linker Type | Tumor Model | Key Efficacy Outcome |
| Trastuzumab-vc-MMAE | Cleavable (Val-Cit) | NCI-N87 Gastric Cancer | Showed significant tumor growth inhibition.[3] |
| Trastuzumab-mc-DM1 (Kadcyla®) | Non-Cleavable (Thioether) | JIMT-1 Breast Cancer | Demonstrated superior efficacy compared to lower drug-to-antibody ratio conjugates.[4] |
| Trastuzumab-MMAU (novel glycopeptide linker) | Cleavable | HER2+ Xenografts | Superior tumor growth inhibition compared to trastuzumab-vc-MMAE.[3] |
In Vivo Plasma Stability
The stability of an ADC in plasma is a critical factor influencing its safety and efficacy. A longer half-life for the intact ADC generally indicates better stability.
| ADC Construct | Linker Type | Animal Model | Half-life (t½) of Intact ADC |
| Trastuzumab-vc-MMAE (Cleavable) | Cleavable | Mouse | Shorter half-life due to susceptibility to mouse carboxylesterases.[5] |
| Trastuzumab-mc-DM1 (Kadcyla®) | Non-Cleavable | Mouse | Approximately 10.4 days, demonstrating high stability.[5] |
| Triglycyl Peptide (CX) Linker ADC | Cleavable | Mouse | Approximately 9.9 days, comparable to the non-cleavable SMCC linker.[5] |
| Tandem-Cleavage (Glucuronide-Dipeptide) Linker ADC | Cleavable | Rat | Remained mostly intact through day 12 in plasma, showing significantly improved stability over monocleavage linkers.[6] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of ADC internalization and payload release for cleavable and non-cleavable linkers.
Caption: General experimental workflow for in vivo ADC efficacy and pharmacokinetic studies.
Experimental Protocols
A robust preclinical in vivo evaluation is essential to characterize the efficacy and safety of an ADC. The following are detailed methodologies for key experiments.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the in vivo stability and pharmacokinetic profile of an ADC.
Materials:
-
Antibody-Drug Conjugate (ADC) test article
-
Sterile Phosphate-Buffered Saline (PBS) or other appropriate vehicle
-
Female immunodeficient mice (e.g., NOD-SCID or BALB/c nude), 6-8 weeks old
-
Anesthetic (e.g., isoflurane)
-
Blood collection tubes with anticoagulant (e.g., EDTA)
-
Centrifuge
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week before the study.
-
Dosing: Administer a single intravenous (IV) bolus dose of the ADC via the tail vein. The dose is typically determined from prior in vitro cytotoxicity and in vivo tolerability studies.
-
Blood Collection: Collect blood samples (approximately 50-100 µL) from a consistent site (e.g., retro-orbital sinus or saphenous vein) at predetermined time points (e.g., 5 minutes, 1, 6, 24, 48, 96, and 168 hours post-dose).
-
Plasma Preparation: Immediately place the blood samples in tubes containing an anticoagulant and keep on ice. Centrifuge the blood at 1,500-2,000 x g for 10-15 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Intact ADC Quantification: Use an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS) to measure the concentration of the intact ADC in the plasma samples.
-
Total Antibody Quantification: An ELISA can also be used to measure the total antibody concentration (both conjugated and unconjugated).
-
Free Payload Quantification: Precipitate plasma proteins (e.g., with acetonitrile) and analyze the supernatant by LC-MS/MS to quantify the concentration of the unconjugated payload.
-
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t½), clearance (CL), and area under the curve (AUC) for the intact ADC, total antibody, and free payload.
In Vivo Efficacy Study in Xenograft Models
Objective: To evaluate the anti-tumor efficacy of an ADC in a preclinical cancer model.
Materials:
-
Human cancer cell line of interest
-
Matrigel (or other appropriate extracellular matrix)
-
Female immunodeficient mice (e.g., NOD-SCID or athymic nude), 4-6 weeks old
-
ADC test article
-
Vehicle control (e.g., PBS)
-
Calipers
Procedure:
-
Cell Preparation: Culture the human cancer cell line under sterile conditions. On the day of implantation, harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel (typically a 1:1 ratio) at the desired concentration (e.g., 5-10 x 10^6 cells per 100-200 µL).
-
Tumor Implantation: Anesthetize the mice and subcutaneously inject the cell suspension into the flank.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Begin measurements once the tumors are palpable.
-
Randomization and Treatment: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (typically 5-10 mice per group). Administer the ADC and vehicle control intravenously at the desired dose and schedule.
-
Efficacy Assessment:
-
Measure the tumor dimensions (length and width) with calipers two to three times per week. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Data Analysis:
-
Plot the mean tumor volume ± standard error of the mean (SEM) for each treatment group over time to visualize tumor growth inhibition.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed anti-tumor effects.
-
Conclusion: A Strategic Choice for Optimal Therapeutic Outcomes
The decision between a cleavable and a non-cleavable linker is not a one-size-fits-all scenario and must be tailored to the specific therapeutic context. Cleavable linkers may offer superior efficacy in heterogeneous tumors due to the bystander effect, but this can come at the cost of increased off-target toxicity if not sufficiently stable.[1] Conversely, non-cleavable linkers generally provide a better safety profile and a wider therapeutic window due to their enhanced plasma stability, making them well-suited for highly expressed, homogeneous tumor antigens.[1][2] A thorough understanding of the target biology, the tumor microenvironment, and the physicochemical properties of the payload is paramount in selecting the optimal linker strategy to maximize the therapeutic potential of an ADC. Rigorous preclinical in vivo evaluation, as outlined in this guide, is essential for making an informed decision and advancing the most promising ADC candidates toward clinical development.
References
Efficacy of Antibody-Drug Conjugates with Disulfide Linkers in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of Antibody-Drug Conjugates (ADCs) featuring disulfide linkers, supported by experimental data from various xenograft models. The strategic use of disulfide linkers, which are designed to be cleaved in the reducing environment of the cell, allows for targeted payload release and has shown significant promise in preclinical studies. This document delves into the performance of several key ADCs, detailing their experimental protocols and mechanisms of action to inform rational ADC design.
Comparative Efficacy in Xenograft Models
The following tables summarize quantitative data from studies evaluating the antitumor activity of ADCs with disulfide linkers in various cancer xenograft models. These studies highlight the impact of the target antigen, payload, and tumor type on the overall efficacy of these conjugates.
| ADC | Target Antigen | Payload | Linker | Cancer Model | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| huC242-SPDB-DM4 | CanAg | DM4 (Maytansinoid) | SPDB (Disulfide) | Colon Cancer | COLO 205 (SCID mice) | Single dose, 150 µg/kg | Significant tumor regression | [1] |
| huC242-SPDB-DM4 | CanAg | DM4 (Maytansinoid) | SPDB (Disulfide) | Colon Cancer | HT-29 (SCID mice) | Single dose, 50 µg/kg or 150 µg/kg | Dose-dependent tumor regression | [1] |
| SAR3419 | CD19 | DM4 (Maytansinoid) | Disulfide | Diffuse Large B-cell Lymphoma | WSU-DLCL2 (SCID mice) | 15 and 30 mg/kg | Eradication of xenograft tumors | [2] |
| SAR3419 | CD19 | DM4 (Maytansinoid) | Disulfide | Follicular Small Cleaved Cell Lymphoma | WSU-FSCCL (SCID mice) | 7.5, 15, and 30 mg/kg | Dose-dependent increase in survival | [2][3] |
| anti-CD22-NMS249 | CD22 | NMS249 (Anthracycline) | MC-vc-PAB | Burkitt's Lymphoma | BJAB.Luc (SCID mice) | 0.5, 1, or 2 mg/kg | Dose-dependent tumor growth inhibition | [4][5] |
| anti-CD22-NMS249 | CD22 | NMS249 (Anthracycline) | MC-vc-PAB | Diffuse Large B-cell Lymphoma | WSU-DLCL2 (SCID mice) | 0.5, 1, or 2 mg/kg | Dose-dependent tumor growth inhibition | [4][5] |
| anti-CD22-NMS249 | CD22 | NMS249 (Anthracycline) | MC-vc-PAB | Mantle-cell Lymphoma | Granta-519 (SCID mice) | 0.5, 1, or 2 mg/kg | Dose-dependent tumor growth inhibition | [4] |
| anti-CD22-NMS249 | CD22 | NMS249 (Anthracycline) | MC-vc-PAB | Diffuse Large B-cell Lymphoma | SuDHL4.Luc (SCID mice) | 0.5, 1, or 2 mg/kg | Dose-dependent tumor growth inhibition | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are the experimental protocols for the key xenograft studies cited in this guide.
General Xenograft Model Protocol
-
Cell Culture: Human cancer cell lines (e.g., COLO 205, HT-29, WSU-DLCL2, BJAB.Luc) are cultured in appropriate media and conditions as recommended by the supplier (e.g., ATCC).[6]
-
Animal Models: Immunocompromised mice, typically SCID (Severe Combined Immunodeficient) or athymic nude mice, are used to prevent rejection of human tumor xenografts.[4][6] Mice are generally 6-8 weeks old at the start of the study.
-
Tumor Implantation:
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width^2) / 2.[6] Animal body weight is also monitored as a measure of toxicity.[6]
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment and control groups.[4] ADCs are typically administered intravenously (i.v.) as a single dose or in multiple doses.[1][2][4]
-
Endpoint Analysis: The primary endpoint is often tumor growth inhibition. Other endpoints can include tumor regression, survival, and assessment of toxicity through monitoring body weight and clinical signs.[2][3]
Specific Protocol for huC242-SPDB-DM4 in COLO 205 Xenografts
-
Animal Model: Female SCID mice.[1]
-
Implantation: 5 x 10^6 COLO 205 cells in PBS with 50% Matrigel injected subcutaneously.[6]
-
Treatment: A single intravenous dose of 150 µg/kg of huC242-SPDB-DM4 when tumors reached an average volume of 150-200 mm³.[1]
-
Data Collection: Tumor volumes and body weights were measured twice weekly.[1]
Mechanism of Action and Signaling Pathways
The efficacy of these ADCs is driven by the potent cytotoxic payloads that are released intracellularly. The disulfide linker is designed to be stable in the bloodstream and cleaved in the reducing environment of the tumor cell, releasing the active drug.
Maytansinoid (DM1 and DM4) Payload: Microtubule Disruption
Maytansinoids, such as DM1 and DM4, are potent antimitotic agents.[9] Upon release from the ADC, they bind to tubulin, inhibiting its polymerization into microtubules.[10] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Superior antitumor activity of SAR3419 to rituximab in xenograft models for non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. insights.inotiv.com [insights.inotiv.com]
- 7. altogenlabs.com [altogenlabs.com]
- 8. COLO-205 Xenograft Model - Altogen Labs [altogenlabs.com]
- 9. Maytansinoid-antibody conjugates induce mitotic arrest by suppressing microtubule dynamic instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Inner Workings: A Guide to Analyzing ADC Metabolites for Intracellular Processing Confirmation
For researchers, scientists, and drug development professionals, confirming the intracellular processing of Antibody-Drug Conjugates (ADCs) is a critical step in evaluating their efficacy and safety. This guide provides a comparative analysis of key methodologies used to identify and quantify ADC metabolites, offering insights into their intracellular journey and payload release. Detailed experimental protocols and data-driven comparisons will aid in the selection of the most appropriate analytical strategies.
The therapeutic success of an ADC hinges on its ability to selectively bind to target cancer cells, undergo internalization, and release its cytotoxic payload within the cell.[1][2] The analysis of ADC metabolites provides direct evidence of these intracellular events, offering a window into the complex processes of ADC trafficking, linker cleavage, and payload liberation.[3][4] This guide explores and compares various analytical techniques, from mass spectrometry-based methods to fluorescence imaging, providing a framework for robust ADC characterization.
Comparative Analysis of Analytical Techniques
A variety of analytical methods are employed to study ADC metabolism, each with its own set of advantages and limitations. The choice of technique often depends on the specific research question, the nature of the ADC, and the available instrumentation. The following table summarizes the key characteristics of commonly used methods.
| Analytical Method | Principle | Analytes Detected | Throughput | Sensitivity | Key Advantages | Key Limitations |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation of molecules by chromatography followed by mass-based detection and fragmentation for structural elucidation.[5] | Intact ADC, total antibody, free payload, and various catabolites (e.g., payload with linker and amino acid remnants).[6][7] | Medium | High | Provides detailed structural information of metabolites; high sensitivity and specificity.[8] | Can be complex to develop methods; matrix effects can influence quantification.[5] |
| Ligand-Binding Assays (LBA) | Use of antibodies to capture and detect specific analytes.[5][] | Total antibody, conjugated antibody, and in some cases, the free payload.[] | High | High | High throughput and sensitivity; well-established for large molecule quantification.[] | Can be challenging to develop specific antibodies for all metabolites; potential for cross-reactivity.[5] |
| Hybrid LBA-LC-MS/MS | Combines the selectivity of immunocapture with the quantitative power and specificity of LC-MS/MS.[5][7] | Intact ADC and specific catabolites.[7] | Medium | Very High | Combines the advantages of both LBA and LC-MS/MS, offering high selectivity and sensitivity.[5] | Complex workflow; requires expertise in both techniques. |
| Fluorescence-Based Methods (e.g., FRET) | Utilizes fluorescent probes or Förster Resonance Energy Transfer (FRET) to monitor ADC trafficking and payload release in real-time in living cells.[4][10] | Real-time localization and cleavage events. | Low to Medium | High | Enables live-cell imaging and provides spatial and temporal information on payload release.[10] | Requires labeling of the ADC which may alter its properties; phototoxicity can be a concern. |
| Radiolabeling | Incorporation of a radioactive isotope into the antibody or payload to trace their distribution and fate.[5] | Distribution of the radiolabeled component (antibody or payload). | Low | Very High | Provides quantitative information on in vivo biodistribution.[5] | Does not provide structural information on metabolites; requires handling of radioactive materials.[5] |
Experimental Workflows and Signaling Pathways
To effectively analyze ADC metabolites, a well-defined experimental workflow is crucial. The specific steps will vary depending on the chosen analytical technique and the nature of the ADC's linker (cleavable or non-cleavable).
General Workflow for ADC Metabolite Analysis
The following diagram illustrates a typical workflow for the analysis of ADC metabolites from biological samples.
Caption: A generalized workflow for ADC metabolite analysis.
Intracellular Processing Pathway of an ADC
The journey of an ADC from the cell surface to the release of its payload is a multi-step process. Understanding this pathway is essential for interpreting metabolite data.[1][11]
Caption: The intracellular trafficking and processing of an ADC.
Detailed Experimental Protocols
To facilitate the practical application of these techniques, detailed protocols for key experiments are provided below.
Protocol 1: LC-MS/MS Analysis of ADC Catabolites from Cell Lysates
Objective: To identify and quantify ADC catabolites in cancer cells following treatment.
Materials:
-
ADC of interest
-
Cancer cell line expressing the target antigen
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Internal standard (IS)
-
LC-MS/MS system (e.g., Q-Exactive or Triple Quadrupole)
Procedure:
-
Cell Culture and ADC Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with the ADC at various concentrations and time points.
-
Include untreated cells as a negative control.
-
-
Cell Lysis and Protein Precipitation:
-
Wash cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice.
-
Harvest the lysate and centrifuge to pellet cell debris.
-
To the supernatant, add 3 volumes of cold ACN containing the internal standard to precipitate proteins.
-
Incubate at -20°C for at least 2 hours.
-
Centrifuge to pellet the precipitated protein.
-
-
Sample Preparation for LC-MS/MS:
-
Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried sample in a suitable solvent (e.g., 0.1% FA in water/ACN).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Develop a gradient elution method using mobile phases such as 0.1% FA in water (A) and 0.1% FA in ACN (B).
-
Set up the mass spectrometer to acquire data in a data-dependent manner (for identification) or using multiple reaction monitoring (MRM) for quantification.
-
-
Data Analysis:
-
Identify potential catabolites by searching the acquired MS/MS spectra against a database of predicted structures.
-
Quantify the identified catabolites by comparing their peak areas to that of the internal standard.
-
Protocol 2: Immunocapture-LC-MS/MS for Analysis of ADC in Plasma
Objective: To specifically capture and quantify the intact ADC from a complex biological matrix like plasma.
Materials:
-
Plasma samples containing the ADC
-
Anti-human IgG antibody-coated magnetic beads or plates
-
Wash buffers (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or acidic solution)
-
Neutralization buffer (e.g., Tris-HCl)
-
LC-MS/MS system
Procedure:
-
Immunocapture:
-
Incubate the plasma sample with the anti-human IgG antibody-coated beads/plate to capture the ADC.
-
Wash the beads/plate extensively with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the captured ADC from the beads/plate using the elution buffer.
-
Immediately neutralize the eluate with the neutralization buffer.
-
-
Sample Preparation and Analysis:
-
The eluted sample can be analyzed directly by LC-MS for the intact ADC or can be further processed (e.g., digestion) for surrogate peptide analysis.[7]
-
Follow the LC-MS/MS analysis and data analysis steps as described in Protocol 1.
-
Conclusion
The analysis of ADC metabolites is indispensable for a comprehensive understanding of their intracellular fate and mechanism of action.[3] This guide has provided a comparative overview of the primary analytical techniques, along with detailed workflows and protocols. By leveraging the strengths of methods like LC-MS/MS for detailed structural elucidation and fluorescence-based assays for real-time intracellular tracking, researchers can gain critical insights into the processing of their ADC candidates.[5][10] This knowledge is paramount for the rational design and optimization of next-generation ADCs with improved therapeutic indices.
References
- 1. Antibody–Drug Conjugates (ADCs) and Their Journey to Autoimmune Disease Immunotherapy | MDPI [mdpi.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Strategies and Methods for Studying ADC Payload Release and Metabolism - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conjugated Payload Quantitative Analysis - Creative Proteomics [creative-proteomics.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. blog.crownbio.com [blog.crownbio.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Determination of Cellular Processing Rates for a Trastuzumab-Maytansinoid Antibody-Drug Conjugate (ADC) Highlights Key Parameters for ADC Design - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Measuring Intracellular Glutathione: A Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate measurement of intracellular glutathione (B108866) (GSH) and its oxidized form, glutathione disulfide (GSSG), is a critical indicator of cellular health, oxidative stress, and drug toxicity. The GSH/GSSG ratio serves as a vital biomarker in numerous fields, from toxicology to cancer research. This guide provides an objective comparison of the most common methods for quantifying intracellular glutathione, complete with supporting data and detailed experimental protocols to aid in selecting the most suitable technique for your research needs.
Glutathione is a tripeptide that acts as a major non-protein thiol antioxidant in cells, playing a crucial role in detoxifying reactive oxygen species (ROS) and maintaining the cellular redox balance. A shift in the GSH/GSSG ratio towards the oxidized state is indicative of oxidative stress, a condition implicated in a wide range of pathologies including neurodegenerative diseases, cancer, and cardiovascular disease. Consequently, the precise and reliable measurement of intracellular glutathione levels is paramount. The primary methodologies employed for this purpose include spectrophotometric and fluorometric assays, as well as high-performance liquid chromatography (HPLC) coupled with various detectors.
Comparative Analysis of Glutathione Measurement Methods
The choice of method for quantifying intracellular glutathione depends on several factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. Below is a summary of the performance characteristics of the most widely used techniques.
| Method | Principle | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| Spectrophotometric (DTNB/Ellman's Reagent) | Enzymatic recycling assay where GSH reduces DTNB to the yellow product TNB, measured at 412 nm.[1] | 0.4 - 100 µM[2] | ~0.1 µM[3] | ~0.4 µM[2] | Simple, cost-effective, high-throughput.[4] | Prone to interference from other thiols.[1] |
| Fluorometric | Reaction of GSH with a fluorogenic probe (e.g., o-phthalaldehyde, monochlorobimane) to produce a fluorescent product.[5] | 0.01 - 180 nM[5] | 3.07 - 60 nM[5][6] | Not always reported, but expected to be low nM range | High sensitivity.[5] | Can be susceptible to interference; may require specific instrumentation. |
| HPLC-UV | Chromatographic separation of GSH and GSSG followed by UV detection. Derivatization is often used to enhance sensitivity.[7] | 1 - 20 µg/mL (for derivatized GSH)[7][8] | 0.05 µg/mL (for derivatized GSH)[7][8] | 0.1 µg/mL (for derivatized GSH)[7][8] | Good specificity; can separate GSH from GSSG.[1] | Lower sensitivity compared to fluorescence or MS detection.[1] |
| HPLC-Fluorescence | HPLC separation coupled with highly sensitive fluorescence detection after pre- or post-column derivatization.[9] | 0.1 µM - 4 mM (GSH); 0.2 - 0.4 mM (GSSG)[9] | 0.34 µM (GSH); 0.26 µM (GSSG)[9] | 1.14 µM (GSH); 0.88 µM (GSSG)[9] | High sensitivity and specificity. | Requires derivatization step, which can add complexity. |
| LC-MS/MS | Liquid chromatography separation followed by highly specific and sensitive mass spectrometric detection.[10][11] | 0.01 - 50 µM (GSH and GSSG)[12] | ~0.5 ng/mL[10] | 4.99 nM (GSH); 3.65 nM (GSSG)[13] | "Gold standard" for specificity and sensitivity; no derivatization required.[1] | Requires expensive instrumentation and specialized expertise.[1] |
Experimental Workflows
The general workflows for the primary methods of intracellular glutathione measurement are illustrated below.
Workflow for Spectrophotometric Glutathione Assay.
General Workflow for HPLC-Based Glutathione Assays.
Detailed Experimental Protocols
Spectrophotometric DTNB (Ellman's Reagent) Recycling Assay
This method relies on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), which produces the yellow-colored 5-thio-2-nitrobenzoic acid (TNB), measurable at 412 nm. Glutathione reductase is included to recycle GSSG back to GSH, allowing for the measurement of total glutathione.
1. Sample Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable buffer (e.g., a buffer containing a non-ionic detergent) and deproteinize using an acid such as 5% sulfosalicylic acid (SSA).[1]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
2. Assay Procedure (96-well plate format):
-
Prepare a reaction mixture containing phosphate (B84403) buffer (e.g., 100 mM, pH 7.5), DTNB, and NADPH.[1]
-
Add standards and samples to the wells of a 96-well plate.
-
Initiate the reaction by adding glutathione reductase solution to all wells.
-
Immediately measure the change in absorbance at 412 nm over time (kinetic measurement) using a microplate reader.[1]
3. Quantification:
-
Generate a standard curve using known concentrations of GSH.
-
The rate of TNB formation is proportional to the total glutathione concentration.[1]
-
Calculate the glutathione concentration in the samples by comparing their reaction rates to the standard curve.
HPLC-UV Method
This method offers greater specificity by chromatographically separating GSH and GSSG before detection.
1. Sample Preparation:
-
Prepare deproteinized cell or tissue extracts as described for the spectrophotometric assay.
-
For increased sensitivity, derivatization of the thiol group with a chromophore-containing reagent like Ellman's reagent can be performed.[7]
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column.[1]
-
Mobile Phase: A common mobile phase is a mixture of a phosphate buffer (e.g., 25 mM potassium dihydrogen phosphate, pH adjusted to 2.7) and an organic modifier like methanol (B129727) or acetonitrile (B52724) (e.g., 95:5 v/v).[1]
-
Flow Rate: Typically around 1.0 mL/min.[1]
-
Detection: UV detector set at a wavelength of 210-220 nm for underivatized thiols or a higher wavelength appropriate for the chosen derivatizing agent.[1]
3. Quantification:
-
Prepare a standard curve with known concentrations of both GSH and GSSG.
-
Inject standards and samples into the HPLC system.
-
Identify and quantify the peaks corresponding to GSH and GSSG based on their retention times and peak areas compared to the standards.
LC-MS/MS Method
LC-MS/MS is considered the most sensitive and specific method for glutathione quantification, providing unambiguous identification.
1. Sample Preparation:
-
To prevent the auto-oxidation of GSH to GSSG during sample preparation, it is crucial to add a thiol-scavenging agent like N-ethylmaleimide (NEM) immediately after cell lysis.[4]
-
Following the reaction with NEM, deproteinize the sample with an acid like trichloroacetic acid (TCA) or sulfosalicylic acid (SSA).
-
Centrifuge to pellet the proteins and collect the supernatant for analysis.
2. LC-MS/MS Conditions:
-
LC Separation: Utilize a C18 or a specialized column (e.g., HILIC) for optimal separation of GSH, GSSG, and NEM-derivatized GSH. The mobile phase typically consists of an aqueous component with a small amount of acid (e.g., 0.1% formic acid) and an organic component like acetonitrile.
-
MS/MS Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. This involves selecting the specific precursor ions for GSH, GSSG, and NEM-GSH and monitoring their characteristic product ions. This highly specific detection method minimizes interference from other molecules in the sample matrix.[12]
3. Quantification:
-
Prepare a standard curve using known concentrations of GSH and GSSG, which are subjected to the same derivatization and sample preparation steps as the unknown samples.
-
The concentration of glutathione in the samples is determined by comparing the peak areas of the specific MRM transitions to the standard curve.
Conclusion
The selection of a method for measuring intracellular glutathione should be guided by the specific requirements of the research. For high-throughput screening or when cost is a major consideration, spectrophotometric assays provide a simple and rapid option. When higher sensitivity is required, fluorometric assays are a suitable alternative. For studies demanding high specificity and the simultaneous quantification of both GSH and GSSG, HPLC-based methods are superior. Among these, LC-MS/MS stands out as the gold standard, offering unparalleled sensitivity and specificity, making it the method of choice for rigorous quantitative analysis, particularly in complex biological matrices. By understanding the principles, performance characteristics, and protocols of each method, researchers can make an informed decision to obtain accurate and reliable data on intracellular glutathione levels.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioassay Systems QuantiChrom Glutathione (GSH) Assay Kit. For quantitative | Fisher Scientific [fishersci.com]
- 3. Smartphone-Assisted Colorimetric Detection of Glutathione and Glutathione Reductase Activity in Human Serum and Mouse Liver Using Hemin/G-Quadruplex DNAzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A direct comparison of methods used to measure oxidized glutathione in biological samples: 2-vinylpyridine and N-ethylmaleimide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A sensitive and rapid detection of glutathione based on a fluorescence-enhanced “turn-on” strategy - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 6. Sensitive fluorometric determination of glutathione using fluorescent polymer dots and the dopamine-melanin nanosystem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Simple HPLC-UV Method for the Determination of Glutathione in PC-12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of Glutathione as a Tool for Oxidative Stress Studies by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uknowledge.uky.edu [uknowledge.uky.edu]
- 11. BIOM-13. DEVELOPMENT AND VALIDATION OF AN LC-MS/MS ASSAY TO MEASURE GLUTATHIONE, GLUTATHIONE DISULFIDE, CYSTEINE, AND CYSTINE IN HUMAN BRAIN AND HUMAN GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Validation of a simplified procedure for convenient and rapid quantification of reduced and oxidized glutathione in human plasma by liquid chromatography tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of PEG Chain Length on Antibody-Drug Conjugate Efficacy: A Comparative Analysis
For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) is paramount to achieving optimal therapeutic outcomes. A critical component influencing an ADC's performance is the linker, which connects the monoclonal antibody to the cytotoxic payload. Within linker technology, polyethylene (B3416737) glycol (PEG) has become a important element for enhancing the therapeutic index. The length of the PEG chain is a key variable that can be adjusted to fine-tune the ADC's properties. This guide provides an objective comparison of different PEG chain lengths in ADC linkers, supported by experimental data, to inform the design of next-generation targeted therapies.
The incorporation of PEG linkers into ADCs offers several advantages. It can improve the hydrophilicity of the ADC, which is particularly beneficial when working with hydrophobic payloads, and helps to reduce aggregation.[1][2] Furthermore, PEGylation can enhance the pharmacokinetic profile of an ADC, leading to a longer plasma half-life and increased accumulation in tumor tissues.[3][4] However, the ideal PEG length is not universal and depends on the specific antibody, payload, and target.[3] A systematic evaluation of various PEG linker lengths is crucial in preclinical development to identify the optimal balance for a given ADC.[1]
Comparative Analysis of ADC Performance with Varying PEG Lengths
Experimental data from several preclinical studies reveal a clear trend: increasing PEG linker length generally correlates with a longer plasma half-life and, in some cases, improved in vivo efficacy.[5] However, this can sometimes be accompanied by a decrease in in vitro potency.[3]
Data Presentation
The following tables summarize quantitative data from preclinical studies, offering a comparative overview of key performance metrics across different PEG linker lengths. It is important to note that this data is compiled from studies using different antibody-payload combinations and experimental models, which can influence the results.[5]
Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity
| Linker | ADC Construct (Antibody-Payload) | Cell Line | IC50 (nM) |
| No PEG | ZHER2-SMCC-MMAE | NCI-N87 | ~4.4 |
| PEG4k | ZHER2-PEG4k-MMAE | NCI-N87 | ~19.8 |
| PEG10k | ZHER2-PEG10k-MMAE | NCI-N87 | ~99 |
| Unspecified PEG length | anti-CD30-MMAE | L540cy | Comparable EC50s across various PEG lengths |
Source: Data synthesized from multiple preclinical studies.[5]
Table 2: Impact of PEG Linker Length on Pharmacokinetics
| ADC Construct | PEG Moiety | In Vivo Half-Life | Reference |
| ADC-A | No PEG | 19.6 min (in mice) | [6] |
| ADC-B | 4 kDa Linear PEG | 49 min (in mice) | [6] |
| ADC-C | 10 kDa Linear PEG | 219.6 min (in mice) | [6] |
| ADC-D | PEG8 | >150 hours | [6] |
A clear relationship has been observed between PEG length and conjugate pharmacology, with longer PEG chains resulting in slower clearance. A threshold length of PEG8 was identified, beyond which clearance was not significantly impacted.[7]
Table 3: Impact of PEG Linker Length on In Vivo Efficacy
| ADC Construct | Dosing | Tumor Growth Inhibition (%) |
| ZHER2-SMCC-MMAE (No PEG) | 5 mg/kg | ~50 |
| ZHER2-PEG4k-MMAE | 5 mg/kg | ~75 |
| ZHER2-PEG10k-MMAE | 5 mg/kg | >90 |
Source: Data from a preclinical xenograft model.[8]
Experimental Protocols
Detailed methodologies are crucial for the design and interpretation of comparative studies. Below are outlines for key experiments cited in the evaluation of ADCs with different PEG linker lengths.
ADC Synthesis and Characterization
Objective: To synthesize and characterize ADCs with varying PEG linker lengths.
Protocol Outline:
-
Antibody Preparation: The monoclonal antibody is prepared in a suitable buffer (e.g., PBS, pH 7.4-8.0).[9]
-
Drug-Linker Preparation: The drug-PEG linker with the desired PEG chain length is dissolved in an appropriate solvent like DMSO.[9]
-
Conjugation Reaction: The drug-PEG linker is added to the antibody solution at a specific molar excess. The reaction is incubated to allow for conjugation, typically to lysine (B10760008) or cysteine residues on the antibody.[6][9]
-
Quenching: The reaction is stopped by adding a quenching reagent to consume any unreacted linker.[9]
-
Purification: The ADC is purified from unconjugated drug-linker and other reactants using techniques like Size Exclusion Chromatography (SEC).[9][10]
-
Characterization:
-
Protein Concentration: Determined using a BCA assay or by measuring absorbance at 280 nm.[9]
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody is determined using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.[9][10]
-
Aggregation Analysis: The level of aggregation is assessed using SEC.[4]
-
In Vitro Cytotoxicity Assay
Objective: To determine the potency of ADCs with different PEG linker lengths against target cancer cell lines.
Protocol Outline:
-
Cell Culture: Target cancer cell lines are cultured in appropriate media.[3]
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere.[3]
-
ADC Treatment: ADCs with varying PEG linker lengths are serially diluted and added to the cells.[11]
-
Incubation: The plates are incubated for a set period, typically 72 to 120 hours.[3]
-
Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT, MTS) or a luminescence-based assay (e.g., CellTiter-Glo®).[1][3] The concentration of ADC that inhibits cell growth by 50% (IC50) is then determined.[11]
In Vivo Efficacy Study (Xenograft Model)
Objective: To evaluate the anti-tumor efficacy of ADCs with different PEG linker lengths in a tumor-bearing mouse model.
Protocol Outline:
-
Tumor Implantation: Human tumor cells are subcutaneously implanted into immunodeficient mice.[3]
-
Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).[3]
-
Randomization: Mice are randomized into different treatment groups and a control group.[3]
-
ADC Administration: ADCs with different PEG linker lengths are administered, typically intravenously, at a specified dose and schedule.[3]
-
Tumor Measurement: Tumor volume and body weight are measured regularly throughout the study.[1][3]
-
Efficacy Evaluation: At the end of the study, the percentage of tumor growth inhibition for each treatment group is calculated and compared to the control group.[5]
Visualizations
The following diagrams illustrate key concepts in the development and evaluation of ADCs with varying PEG linker lengths.
Caption: General structure of an ADC with a variable PEG linker.
Caption: Workflow for evaluating ADCs with different PEG lengths.
Caption: General signaling pathway for an ADC targeting HER2.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Assessing the Bystander Effect of Antibody-Drug Conjugates with Cleavable Linkers: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding and quantifying the bystander effect of Antibody-Drug Conjugates (ADCs) is crucial for the rational design of next-generation cancer therapeutics. This guide provides an objective comparison of the performance of ADCs equipped with cleavable linkers, focusing on their ability to elicit a bystander effect—the killing of antigen-negative cancer cells in proximity to antigen-positive target cells. This phenomenon is particularly vital for overcoming tumor heterogeneity, a common mechanism of treatment resistance.
The efficacy of the bystander effect is intrinsically linked to the ADC's design, specifically the cleavable linker and the physicochemical properties of the payload.[1] Cleavable linkers are designed to be stable in systemic circulation but are efficiently cleaved within the tumor microenvironment or inside the target cell, releasing the cytotoxic payload.[2] For a potent bystander effect, the released payload must be membrane-permeable to diffuse from the antigen-positive cell and penetrate neighboring antigen-negative cells.[3]
This guide delves into the experimental methodologies used to assess the bystander effect, presents comparative data for prominent ADCs, and provides detailed protocols for key assays.
Comparative Analysis of ADC Bystander Effect
The choice of linker and payload significantly influences the cytotoxic potency and the extent of the bystander effect. A classic comparison is between Trastuzumab deruxtecan (B607063) (T-DXd, Enhertu), which has a cleavable linker and a membrane-permeable payload (deruxtecan), and Trastuzumab emtansine (T-DM1), which utilizes a non-cleavable linker, largely abrogating the bystander effect.[4][5]
In Vitro Cytotoxicity and Bystander Effect Data
The following tables summarize preclinical data comparing ADCs with and without a significant bystander effect.
| ADC | Linker Type | Payload | Target Antigen | Bystander Effect | Reference |
| Trastuzumab deruxtecan (T-DXd) | Cleavable (Enzymatic) | Deruxtecan (DXd) | HER2 | Yes | [5][6] |
| Trastuzumab emtansine (T-DM1) | Non-cleavable | Emtansine (DM1) | HER2 | No/Minimal | [5][6] |
| Sacituzumab govitecan | Cleavable (Hydrolyzable) | SN-38 | TROP-2 | Yes | Not specified in search results |
| Enfortumab vedotin | Cleavable (Enzymatic) | MMAE | Nectin-4 | Yes | Not specified in search results |
Table 1: Qualitative Comparison of Bystander Effect in Different ADCs
| Cell Culture Condition | ADC with Bystander Effect (e.g., T-DXd) (IC50, nM) | ADC without Bystander Effect (e.g., T-DM1) (IC50, nM) |
| Antigen-Positive (Ag+) Cells Alone | 5 | 8 |
| Antigen-Negative (Ag-) Cells Alone | >1000 | >1000 |
| Co-culture (1:1 Ag+:Ag-) on Ag- cells | 50 | >1000 |
| Co-culture (9:1 Ag+:Ag-) on Ag- cells | 15 | >1000 |
Table 2: Representative IC50 Values from a Co-culture Bystander Killing Assay. This table illustrates the principle of the bystander effect, where the potency of an ADC with a cleavable linker against antigen-negative cells increases with a higher proportion of antigen-positive cells.[7]
| Conditioned Medium Source | Treatment of Ag- cells | % Viability of Ag- cells (ADC with Bystander Effect) | % Viability of Ag- cells (ADC without Bystander Effect) |
| Untreated Ag+ cells | Conditioned Medium | 100% | 100% |
| ADC-treated Ag+ cells | Conditioned Medium | 45% | ~100% |
| N/A | Fresh Medium + ADC | 98% | ~100% |
Table 3: Representative Viability Data from a Conditioned Medium Transfer Assay. This table demonstrates that the medium from antigen-positive cells treated with a bystander-effect-positive ADC contains the released payload, which is cytotoxic to antigen-negative cells.[7]
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms and experimental procedures is essential for a clear understanding of the bystander effect.
Mechanism of ADC-Mediated Bystander Killing
The bystander effect is a multi-step process initiated by the specific targeting of an ADC to an antigen-positive cancer cell.
Caption: Mechanism of ADC Bystander Effect.
Experimental Workflow for In Vitro Bystander Effect Assays
Two primary in vitro assays are employed to quantify the bystander effect: the co-culture assay and the conditioned medium transfer assay.[7]
Caption: General experimental workflow for bystander killing assays.
Detailed Experimental Protocols
Accurate assessment of the bystander effect requires meticulous experimental execution. Below are detailed protocols for the two primary in vitro assays.
Protocol 1: Co-culture Bystander Effect Assay
This assay directly evaluates the killing of antigen-negative cells when cultured with antigen-positive cells in the presence of an ADC.[8]
1. Cell Line Preparation:
- Antigen-Positive (Ag+) Cells: Use a cell line endogenously expressing the target antigen (e.g., SK-BR-3 or NCI-N87 for HER2).
- Antigen-Negative (Ag-) Cells: Use a cell line lacking the target antigen (e.g., MCF7 or MDA-MB-468 for HER2).
- Fluorescent Labeling: To distinguish between the two cell populations, the Ag- cell line is typically engineered to express a fluorescent protein (e.g., GFP) via lentiviral transduction.[8] Stable fluorescent cell lines should be selected using fluorescence-activated cell sorting (FACS) or antibiotic selection.[8]
2. Monoculture IC50 Determination:
- Separately determine the IC50 of the ADC on both the Ag+ and Ag- cell lines to establish a therapeutic window. The concentration used in the co-culture assay should be highly cytotoxic to the Ag+ cells but have minimal direct effect on the Ag- cells.[9]
3. Co-culture Seeding:
- In a 96-well plate, seed a constant number of Ag--GFP cells per well (e.g., 3,000 cells/well).[8]
- Co-seed with varying numbers of Ag+ cells to achieve different Ag+:Ag- ratios (e.g., 1:1, 3:1, 9:1).[8]
- Include control wells with only Ag--GFP cells to measure the direct effect of the ADC on the bystander cells.[8]
- Allow cells to adhere overnight.
4. ADC Treatment:
- Prepare serial dilutions of the ADC and a relevant control antibody in complete culture medium.
- Remove the seeding medium and add the ADC-containing medium to the co-cultures and control wells.
- Include untreated control wells for each cell ratio.[7]
5. Incubation:
- Incubate the plates for a period determined by the ADC's mechanism of action, typically 72-120 hours.[8]
6. Data Acquisition and Analysis:
- Imaging-based Analysis:
- Stain cells with a nuclear marker (e.g., Hoechst 33342) and a dead cell stain (e.g., Propidium Iodide).[8]
- Acquire images using a high-content imaging system.
- Quantify the number of live (GFP-positive, PI-negative) and dead (GFP-positive, PI-positive) Ag- cells.[8]
- Flow Cytometry-based Analysis:
- Harvest the cells from each well.
- Analyze the cell population based on GFP expression to distinguish Ag- cells.
- Use a viability dye (e.g., PI or 7-AAD) to determine the percentage of viable Ag- cells.[7]
- Data Interpretation:
- Calculate the percentage viability of the Ag--GFP cells in the co-cultures relative to the Ag--GFP cells in the monoculture control wells treated with the same ADC concentration.[8] A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.[5]
Protocol 2: Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released from the Ag+ target cells into the culture medium in a form that can kill Ag- cells.[10]
1. Preparation of Conditioned Medium:
- Seed Ag+ cells in a culture plate or flask and allow them to adhere overnight.
- Treat the cells with the ADC at a concentration known to be cytotoxic to these cells for 48-72 hours.[3]
- Include an untreated control group of Ag+ cells.[7]
- Collect the culture supernatant (conditioned medium).
- Centrifuge the conditioned medium to remove any detached cells and debris.[7]
2. Treatment of Bystander Cells:
- Seed Ag- cells in a 96-well plate and allow them to adhere overnight.[7]
- Remove the seeding medium and replace it with the collected conditioned medium from both ADC-treated and untreated Ag+ cells.[7]
- Include a control where Ag- cells are treated with fresh medium containing the same concentration of the ADC to assess direct toxicity.[7]
3. Incubation:
- Incubate the Ag- cells with the conditioned medium for 48-72 hours.[7]
4. Data Acquisition and Analysis:
- Assess the viability of the Ag- cells using a suitable method such as an MTT assay, CellTiter-Glo®, or live/dead staining followed by imaging.[7]
- Compare the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells to those treated with conditioned medium from untreated Ag+ cells.[7] A significant reduction in viability indicates a bystander effect mediated by a secreted payload.[7]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Bystander killing effect of DS‐8201a, a novel anti‐human epidermal growth factor receptor 2 antibody–drug conjugate, in tumors with human epidermal growth factor receptor 2 heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
Unveiling the Molecular Fingerprint: A Comparative Guide to the Spectroscopic Characterization of Propargyl-PEG1-SS-PEG1-C2-Boc
For researchers, scientists, and drug development professionals, the precise characterization of linker molecules is paramount for the successful development of targeted therapeutics and bioconjugates. This guide provides an in-depth comparison of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for Propargyl-PEG1-SS-PEG1-C2-Boc, a heterobifunctional linker, against a relevant alternative, Maleimide-PEG-disulfide linkers. This objective analysis, supported by predictive data and established spectroscopic principles, will aid in the structural verification and quality control of these critical reagents.
This compound is a versatile linker that incorporates a propargyl group for click chemistry, a disulfide bond for cleavability in a reducing environment, a short polyethylene (B3416737) glycol (PEG) spacer to enhance solubility, and a Boc-protected amine for subsequent functionalization. An alternative approach for bioconjugation involves the use of maleimide-terminated linkers that react specifically with thiol groups. Understanding the distinct spectroscopic signatures of these linkers is crucial for confirming their identity, purity, and successful incorporation into complex biomolecules.
Comparative Spectroscopic Data Analysis
The structural nuances of this compound and Maleimide-PEG-disulfide linkers give rise to characteristic signals in both ¹H NMR, ¹³C NMR, and IR spectroscopy. The following tables summarize the expected quantitative data for these molecules, providing a clear basis for comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each atom within a molecule, offering a definitive method for structural elucidation.
Table 1: Predicted ¹H NMR Spectral Data Comparison
| Functional Group | This compound (Predicted Chemical Shift, δ ppm) | Maleimide-PEG-disulfide Linker (Typical Chemical Shift, δ ppm) |
| Propargyl (≡C-H) | ~2.5 (t, 1H) | - |
| Propargyl (-CH₂-C≡) | ~4.2 (d, 2H) | - |
| Maleimide (=CH-CH=) | - | ~6.7 (s, 2H) |
| PEG Backbone (-O-CH₂-CH₂-O-) | ~3.6-3.8 (m, 8H) | ~3.6 (br s) |
| Disulfide (-S-S-CH₂-) | ~2.9 (t, 4H) | ~2.9 (t) |
| Methylene adjacent to Boc (-CH₂-NHBoc) | ~3.4 (q, 2H) | - |
| Boc (-C(CH₃)₃) | ~1.4 (s, 9H) | - |
Table 2: Predicted ¹³C NMR Spectral Data Comparison
| Functional Group | This compound (Predicted Chemical Shift, δ ppm) | Maleimide-PEG-disulfide Linker (Typical Chemical Shift, δ ppm) |
| Propargyl (≡C-H) | ~75 | - |
| Propargyl (-C≡) | ~80 | - |
| Propargyl (-CH₂-C≡) | ~58 | - |
| Maleimide (C=O) | - | ~170 |
| Maleimide (=CH) | - | ~134 |
| PEG Backbone (-O-CH₂-CH₂-O-) | ~69-71 | ~70 |
| Disulfide (-S-S-CH₂-) | ~38 | ~38 |
| Methylene adjacent to Boc (-CH₂-NHBoc) | ~40 | - |
| Boc (C=O) | ~156 | - |
| Boc (-C(CH₃)₃) | ~79 | - |
| Boc (-C(CH₃)₃) | ~28 | - |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Comparative IR Spectral Data
| Functional Group | Vibrational Mode | This compound (Expected Wavenumber, cm⁻¹) | Maleimide-PEG-disulfide Linker (Expected Wavenumber, cm⁻¹) |
| Alkyne C-H | Stretch | ~3300 (sharp, weak-medium) | - |
| Alkyne C≡C | Stretch | ~2120 (weak) | - |
| Alkane C-H | Stretch | ~2850-2950 | ~2850-2950 |
| Carbonyl (Boc) | C=O Stretch | ~1710 (strong) | - |
| Carbonyl (Maleimide) | C=O Stretch | - | ~1700 (strong) |
| C-O (PEG) | Stretch | ~1100 (strong, broad) | ~1100 (strong, broad) |
| N-H (Boc-carbamate) | Bend | ~1520 | - |
| C-N (Maleimide) | Stretch | - | ~1390 |
| S-S (Disulfide) | Stretch | ~500-540 (weak) | ~500-540 (weak) |
Experimental Protocols
Standardized experimental protocols are essential for obtaining high-quality and reproducible spectroscopic data.
NMR Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of the linker into a clean, dry NMR tube.
-
Add approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if necessary.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans: 16-64.
-
Spectral Width: 0-12 ppm.
-
Relaxation Delay: 1-5 s.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).
-
Spectral Width: 0-220 ppm.
-
Relaxation Delay: 2 s.
-
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
IR Spectroscopy (ATR-FTIR)
-
Sample Preparation:
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.
-
-
Data Acquisition:
-
Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The acquired spectrum is typically displayed in terms of transmittance or absorbance.
-
Identify and label the characteristic absorption bands corresponding to the different functional groups.
-
Visualization of Analytical Workflow and Structural Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflow for the spectroscopic characterization of these linkers and the relationship between their structural components and spectral outputs.
Unraveling the Impact of Linker Technology on ADC Cytotoxicity: A Comparative Guide
For researchers, scientists, and drug development professionals, the intricate design of Antibody-Drug Conjugates (ADCs) presents a critical series of choices that profoundly influence their therapeutic efficacy. At the heart of this design lies the linker, the molecular bridge connecting a monoclonal antibody to a potent cytotoxic payload. The choice of linker technology—primarily categorized as cleavable or non-cleavable—is a key determinant of an ADC's stability, mechanism of action, and ultimately, its cytotoxic potential. This guide provides an objective comparison of ADC cytotoxicity based on different linker technologies, supported by experimental data and detailed methodologies.
The Dichotomy of Linker Design: Cleavable vs. Non-Cleavable
The fundamental difference between linker technologies resides in their payload release mechanisms.[1] Cleavable linkers are engineered to be stable in systemic circulation but are susceptible to specific triggers within the tumor microenvironment or inside cancer cells.[1][2] These triggers can include the acidic environment of endosomes and lysosomes, the presence of specific proteases like Cathepsin B, or high intracellular concentrations of reducing agents such as glutathione.[2][3][4] A significant advantage of cleavable linkers is their capacity to induce a "bystander effect," where the released, cell-permeable payload can eliminate neighboring antigen-negative tumor cells, a crucial feature for treating heterogeneous tumors.[2][5][6]
In contrast, non-cleavable linkers remain intact throughout the ADC's journey in the bloodstream and after internalization into the target cell. The payload is only liberated following the complete lysosomal degradation of the antibody component.[2][] This design generally leads to greater stability in circulation and a potentially wider therapeutic window due to reduced off-target toxicity.[5][8] However, the bystander effect of ADCs with non-cleavable linkers is often limited because the released payload, typically carrying a charged amino acid residue, cannot efficiently traverse cell membranes.[5][9]
Comparative In Vitro Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the in vitro potency of an ADC, representing the concentration required to inhibit the growth of cancer cells by 50%. The following tables summarize representative IC50 values for ADCs with different linker technologies against various cancer cell lines.
| ADC Construct | Linker Type | Payload | Target Antigen | Cancer Cell Line | IC50 (ng/mL) | Reference |
| Trastuzumab-vc-MMAE | Cleavable (Val-Cit) | MMAE | HER2 | SK-BR-3 (HER2-positive) | 10 - 50 | [1] |
| Trastuzumab-SMCC-DM1 (T-DM1) | Non-cleavable (Thioether) | DM1 | HER2 | SK-BR-3 (HER2-positive) | 50 - 200 | [8] |
| Anti-CD30-vc-MMAE (Brentuximab Vedotin) | Cleavable (Val-Cit) | MMAE | CD30 | Karpas 299 (CD30-positive) | ~5 | [10] |
| Anti-CD22-SMCC-DM1 | Non-cleavable (Thioether) | DM1 | CD22 | BJAB (CD22-positive) | ~100 | [11] |
Note: IC50 values are approximate and can vary based on specific experimental conditions, including drug-to-antibody ratio (DAR) and assay duration.
The Bystander Effect: A Critical Consequence of Linker Choice
The ability of an ADC to induce bystander killing is a significant advantage in treating solid tumors, which often exhibit heterogeneous antigen expression.[6] Cleavable linkers are instrumental in mediating this effect.[5]
| Linker Technology | Payload Permeability | Bystander Effect | Therapeutic Implication |
| Cleavable (e.g., Val-Cit, Hydrazone) | High (payload is released in its native, often membrane-permeable form) | Potent | Effective against heterogeneous tumors with mixed antigen expression.[6] |
| Non-cleavable (e.g., Thioether) | Low (payload is released with a charged amino acid remnant) | Limited to negligible | Primarily targets antigen-positive cells; may have a better safety profile in some contexts.[5][9] |
Experimental Protocols
Accurate and reproducible assessment of ADC cytotoxicity is paramount for comparative studies. Below are detailed methodologies for key in vitro experiments.
In Vitro Cytotoxicity Assay (MTT/MTS Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[2][12]
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative)
-
Complete cell culture medium
-
ADC constructs and control antibodies
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization solution (e.g., DMSO for MTT)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC constructs and control antibodies. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period of 48 to 144 hours, depending on the cell line and ADC.
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours.
-
Solubilization: If using MTT, add a solubilization solution to dissolve the formazan (B1609692) crystals.[12]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the ADC concentration to determine the IC50 value.
Bystander Effect Co-Culture Assay
This assay is designed to specifically measure the killing of antigen-negative cells in the presence of antigen-positive cells treated with an ADC.[6]
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line (stably expressing a fluorescent protein like GFP for identification)
-
Complete cell culture medium
-
ADC constructs
-
96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed a co-culture of Ag+ and Ag- cells at a defined ratio (e.g., 1:1, 1:3) in a 96-well plate.[6]
-
ADC Treatment: Treat the co-cultures with serial dilutions of the ADC constructs.
-
Incubation: Incubate the plate for 72-120 hours.[2]
-
Fluorescence Measurement: Measure the fluorescence intensity (e.g., GFP) using a fluorescence plate reader to specifically quantify the viability of the Ag- cell population.[2]
-
Data Analysis: Plot the fluorescence intensity against the ADC concentration to assess the extent of bystander cell killing.
Visualizing ADC Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in ADC function and experimental evaluation.
Caption: Mechanisms of action for ADCs with cleavable versus non-cleavable linkers.
Caption: Experimental workflow for an in vitro ADC cytotoxicity assay.
Conclusion: A Strategic Choice in ADC Development
The selection of a linker technology is a critical decision in the design of an ADC, with profound implications for its cytotoxic activity and overall therapeutic potential. Cleavable linkers can offer enhanced potency, partly due to the bystander effect, which is particularly advantageous for treating heterogeneous tumors.[1][6] Conversely, non-cleavable linkers often provide greater stability, which may lead to an improved safety profile.[8] The optimal linker strategy should be determined through a comprehensive evaluation of the ADC's performance, including rigorous in vitro cytotoxicity testing as outlined in this guide, in the context of the specific target antigen, tumor type, and the physicochemical properties of the payload.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biotechinformers.com [biotechinformers.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to Site-Specific Conjugation: Validating Propargyl-PEG1-SS-PEG1-C2-Boc
For researchers, scientists, and drug development professionals, the creation of homogeneous and stable antibody-drug conjugates (ADCs) is paramount for therapeutic success. Site-specific conjugation technologies have emerged as a key strategy to overcome the heterogeneity associated with traditional methods, leading to improved pharmacokinetics, a wider therapeutic window, and enhanced efficacy. This guide provides an objective comparison of the validation of site-specific conjugation using Propargyl-PEG1-SS-PEG1-C2-Boc , a cleavable linker, against other common site-specific conjugation strategies.
This compound is a heterobifunctional linker designed for site-specific ADC development. It features a propargyl group for bioorthogonal "click" chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for precise attachment to an azide-modified antibody. The linker also contains a disulfide bond, rendering it cleavable in the reducing intracellular environment of tumor cells, which facilitates the release of the cytotoxic payload. The Boc-protected amine provides a handle for the attachment of the payload.
Comparative Analysis of Site-Specific Conjugation Technologies
The choice of conjugation strategy significantly impacts the key quality attributes of an ADC, including drug-to-antibody ratio (DAR), stability, and in vitro potency. Below is a comparison of ADCs generated using this compound (via click chemistry) with those created using other prevalent site-specific methods.
Table 1: Comparison of Key Performance Metrics for Site-Specific ADCs
| Linker/Conjugation Method | Typical Average DAR | Plasma Stability (% Intact ADC after 7 days) | In Vitro Potency (IC50) | Key Advantages | Key Disadvantages |
| Propargyl-PEG-SS (Disulfide) | 2.0 - 4.0 | Variable, can be tuned by steric hindrance | Potent (low nM range) | Cleavable for efficient payload release; Bioorthogonal reaction.[1] | Potential for premature cleavage in circulation.[2] |
| Maleimide-based (e.g., "Bridging") | 4.0 | >95% | Potent (low nM range) | High stability; Site-specific to native disulfides.[3] | Susceptible to retro-Michael reaction leading to payload exchange.[3][4] |
| Enzymatic (e.g., Transglutaminase) | 2.0 | High | Potent (low nM range) | Highly specific; Homogeneous product.[5] | Requires enzyme and specific recognition sequence. |
| Unnatural Amino Acids | 2.0 | High | Potent (low nM range) | Precise control over conjugation site; Bioorthogonal handles. | Requires cell line engineering and specialized reagents. |
| Non-Cleavable (e.g., Thioether) | 2.0 - 4.0 | High | Generally less potent than cleavable counterparts | High plasma stability; Reduced off-target toxicity.[2][6] | Relies on antibody degradation for payload release, no bystander effect.[7] |
Note: The values presented are illustrative and can vary depending on the specific antibody, payload, and cell line used.
Experimental Validation Workflows
The validation of a site-specifically conjugated ADC involves a series of experiments to confirm its structural integrity, stability, and biological activity.
Detailed Experimental Protocols
Accurate and reproducible data are essential for the objective comparison of different ADC constructs. Below are detailed protocols for key validation experiments.
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average DAR and the distribution of different drug-loaded species in the purified ADC sample.
Methodology:
-
Column Equilibration: Equilibrate a HIC column with a high-salt mobile phase (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).
-
Sample Injection: Inject the purified ADC sample onto the equilibrated column.
-
Elution Gradient: Elute the ADC species using a linear gradient from the high-salt mobile phase to a low-salt mobile phase (e.g., 25 mM sodium phosphate, pH 7.0).
-
Detection: Monitor the elution profile at 280 nm. Different DAR species will elute as distinct peaks, with higher DAR species being more retained due to increased hydrophobicity.[8]
-
Data Analysis: Calculate the average DAR by integrating the peak areas of the different species and weighting them by their respective DAR values.
Protocol 2: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
ADC Incubation: Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse) at 37°C.[9]
-
Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[9]
-
Sample Analysis: Analyze the samples to quantify the amount of intact ADC. This can be achieved through various techniques:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Use a sandwich ELISA to capture the antibody and detect the payload to measure the concentration of intact ADC.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Use LC-MS to measure the average DAR over time and to quantify the amount of free payload in the plasma.[9]
-
-
Data Analysis: Plot the percentage of intact ADC or the average DAR as a function of time to determine the stability profile of the ADC in plasma.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency of the ADC in killing target cancer cells.
Methodology:
-
Cell Seeding: Seed target antigen-positive and antigen-negative cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[10]
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete cell culture medium. Add the solutions to the cells.[10]
-
Incubation: Incubate the plates for a period that allows for the assessment of cytotoxicity, typically 72 to 120 hours.[10]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[11][12]
-
Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[11]
-
Data Acquisition: Measure the absorbance at 570 nm using a multi-well spectrophotometer.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot the data against the ADC concentration to determine the half-maximal inhibitory concentration (IC50) value.
Mechanism of Action: Cleavable Disulfide Linker
The this compound linker is designed for selective payload release within the tumor cell.
Conclusion
The validation of site-specific conjugation is a critical step in the development of next-generation ADCs. The use of the This compound linker, in conjunction with click chemistry, offers a robust method for producing homogeneous ADCs with a cleavable disulfide linkage for efficient intracellular payload release. Objective comparison with other site-specific conjugation technologies, supported by rigorous experimental validation as outlined in this guide, is essential for selecting the optimal ADC design for a given therapeutic application. The choice of linker and conjugation strategy should be guided by a comprehensive evaluation of DAR, stability, and in vitro potency to maximize the therapeutic potential of the ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotechinformers.com [biotechinformers.com]
- 7. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Propargyl-PEG1-SS-PEG1-C2-Boc: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The safe and environmentally responsible disposal of laboratory chemicals is a critical aspect of research and development. This guide provides essential safety and logistical information for the proper disposal of Propargyl-PEG1-SS-PEG1-C2-Boc, a heterobifunctional linker. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.
I. Hazard Assessment and Classification
Key Hazard Considerations:
-
Reactivity: The terminal alkyne of the propargyl group can be reactive.[1]
-
Toxicity: While the PEG chain may reduce overall toxicity, the compound should be handled with care to avoid inhalation, ingestion, and skin/eye contact.[1][2]
-
Environmental Impact: To prevent environmental contamination, do not dispose of this chemical down the drain or in regular solid waste.[1][2]
II. Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must wear appropriate personal protective equipment (PPE) to minimize exposure.[2]
| PPE Component | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Body Protection | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for large quantities or if dust/aerosols are generated.[1][2] |
III. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed chemical waste disposal contractor.[2]
-
Segregation:
-
Containerization:
-
Solid Waste: Collect unused or expired solid material in a dedicated, clearly labeled, and sealable hazardous waste container.[5]
-
Liquid Waste: If the compound is in solution, collect it in a compatible, leak-proof hazardous waste container (e.g., glass or high-density polyethylene) designated for organic liquid waste.[1][5] Ensure the container has a secure, tight-fitting lid.[1]
-
Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, gloves, and absorbent pads, should be placed in a designated solid hazardous waste container.[5]
-
-
Labeling:
-
Storage:
-
Disposal:
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and procedures.[5]
-
Arrange for the pickup and proper disposal of the waste containers through your institution's EHS department or a certified hazardous waste disposal company.[1][5] Incineration is a probable disposal method.[1]
-
IV. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[2]
-
Ventilate: Ensure the area is well-ventilated.[2]
-
Contain: For small spills, use an inert absorbent material like sand or vermiculite (B1170534) to contain the substance.[5][6]
-
Collect: Carefully sweep up the absorbed material and place it into a labeled, sealed container for disposal as chemical waste.[2][5]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.[2][6]
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Propargyl-PEG1-SS-PEG1-C2-Boc
Essential Safety and Handling Guide for Propargyl-PEG1-SS-PEG1-C2-Boc
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs).[1] This document is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in a laboratory setting.
I. Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is unavailable, the individual functional groups suggest potential hazards that necessitate careful handling. The propargyl group can be reactive, and while PEGylated compounds are generally considered to have low toxicity, caution is always advised.[2][3] Based on related compounds, potential hazards may include skin, eye, and respiratory irritation.[4][5]
A comprehensive PPE strategy is essential when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Chemical splash goggles or safety glasses meeting ANSI Z87.1 standards. A face shield should be worn over safety glasses when there is a risk of splashing.[6] | Protects against splashes and potential projectiles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves before each use and change them immediately upon contamination.[5][6] | Prevents skin contact with the chemical. |
| Body Protection | A laboratory coat should be worn and fully buttoned. For larger quantities, consider a chemical-resistant apron.[2][5] | Protects against splashes and contamination of personal clothing. |
| Respiratory Protection | All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[5][6] | Prevents inhalation of potentially harmful aerosols or vapors. |
| Foot Protection | Closed-toe, closed-heel shoes that cover the entire foot.[6] | Protects feet from spills. |
II. Operational Plan: From Receipt to Use
Adherence to a strict operational workflow is paramount to ensure both personal safety and experimental integrity.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the product name and specifications on the label match the order.
2. Storage:
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.[2]
3. Preparation and Handling:
-
Work Area Preparation: Conduct all handling of solid this compound and its solutions within a designated area, such as a chemical fume hood.[4][5]
-
Donning PPE: Before handling, put on all required PPE as outlined in the table above.
-
Equilibration: Allow the container to reach room temperature before opening to prevent moisture condensation.[2]
-
Weighing and Solution Preparation: Weigh the required amount of the compound directly in the fume hood. Avoid creating dust. When preparing solutions, add the solid to the solvent slowly to prevent splashing.[6]
-
Reaction Setup: All reactions involving this compound should be conducted in a chemical fume hood. Ensure reaction vessels are properly secured.
4. Post-Handling:
-
Wash hands thoroughly after handling, even if gloves were worn.[2]
-
Clean and decontaminate all non-disposable glassware that has come into contact with the compound. Rinse with a suitable solvent (e.g., ethanol (B145695) or isopropanol), and collect the rinsate as hazardous waste.[6]
III. Disposal Plan
Proper disposal of chemical waste is essential to protect the environment and comply with regulations.
1. Waste Segregation and Collection:
-
Solid Waste: Place contaminated disposable items (e.g., pipette tips, gloves, absorbent pads) in a designated solid hazardous waste container.[6]
-
Liquid Waste: Collect any organic solvent waste containing this compound in a designated, labeled solvent waste container. Aqueous waste from reactions should be collected in a clearly labeled, sealed waste container.[5]
2. Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[6]
3. Storage and Disposal:
-
Store waste containers in a designated satellite accumulation area until they are collected by your institution's environmental health and safety department.
-
Final disposal must be carried out in accordance with all applicable local, regional, and national regulations.[7]
IV. Spill and Emergency Procedures
1. Spill Management:
-
Small Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the absorbent material and place it in the solid hazardous waste container.[4]
-
Large Spills: In the event of a significant spill, evacuate the immediate area. Alert others and contact your institution's EHS department.
2. First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out mouth with water. Seek medical attention.
Visualizations
References
- 1. This compound - CAS:1807518-78-0 - KKL Med Inc. [kklmed.com]
- 2. benchchem.com [benchchem.com]
- 3. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
